molecular formula C30H48N10O12S B15593803 Chitinovorin B

Chitinovorin B

Cat. No.: B15593803
M. Wt: 772.8 g/mol
InChI Key: ITVAXTXLGSKAIA-HZQFPLSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitinovorin B is a peptide.
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-7-(diaminomethylideneamino)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]amino]heptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has been reported in Flavobacterium with data available.
beta-lactam antibiotic isolated from Flavobacterium chitinovorum sp. noc.;  MF: C29-H46-N10-O12-S;  structure given in first source

Properties

Molecular Formula

C30H48N10O12S

Molecular Weight

772.8 g/mol

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-7-(diaminomethylideneamino)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]propanoyl]amino]heptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C30H48N10O12S/c1-14(34-3)23(45)37-15(2)24(46)38-18(7-5-9-35-29(32)33)19(42)10-21(44)52-11-16-12-53-28-30(36-13-41,27(51)40(28)22(16)26(49)50)39-20(43)8-4-6-17(31)25(47)48/h13-15,17-19,28,34,42H,4-12,31H2,1-3H3,(H,36,41)(H,37,45)(H,38,46)(H,39,43)(H,47,48)(H,49,50)(H4,32,33,35)/t14-,15-,17+,18-,19+,28+,30+/m0/s1

InChI Key

ITVAXTXLGSKAIA-HZQFPLSGSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide on the Discovery and Isolation of Chitinovorin B: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive technical guide on the discovery and isolation of Chitinovorin B. However, a critical limitation must be noted at the outset. Access to the full text of the primary research article detailing the discovery and isolation of Chitinovorins A, B, and C—"Chitinovorins A, B and C, novel β-lactam antibiotics of bacterial origin" (J. Antibiot (Tokyo). 1984 Nov;37(11):1486-90)—could not be obtained. This seminal paper by Shoji et al. is presumed to contain the detailed experimental protocols, quantitative data, and structural elucidation that are essential for a complete technical whitepaper.

Consequently, this guide is based on the publicly available abstract of the aforementioned paper and other related scientific literature. While this document provides a high-level overview, it lacks the specific, in-depth data and methodologies required for a complete technical analysis and replication of the original research.

Discovery of this compound

This compound was discovered as part of a complex of novel β-lactam antibiotics, which also included Chitinovorins A and C. These compounds were identified as being of bacterial origin, a significant finding at a time when most β-lactam antibiotics were sourced from fungi.

The producing organism was identified as a strain of Flavobacterium sp., designated SC-12,154. This discovery highlighted the potential of bacterial sources for novel antibiotic discovery.

Isolation of this compound

The isolation of this compound from the culture broth of Flavobacterium sp. SC-12,154 would have involved a multi-step purification process. Based on standard practices for the isolation of similar natural products, the workflow likely included the following stages.

Diagram: Generalized Workflow for the Isolation of this compound

G cluster_0 Upstream Processing cluster_1 Downstream Processing (Purification) A Fermentation of Flavobacterium sp. SC-12,154 B Harvest of Culture Broth A->B C Centrifugation/Filtration (Cell Removal) B->C D Supernatant Processing (e.g., Adsorption Chromatography) C->D E Elution D->E F Further Chromatographic Steps (e.g., Ion Exchange, Gel Filtration) E->F G Isolation of Chitinovorin A, B, C F->G H Final Purification of this compound (e.g., HPLC) G->H

Caption: A logical workflow for the isolation of this compound.

Physicochemical Properties and Structure Elucidation

The abstract of the primary paper indicates that Chitinovorins A, B, and C are novel β-lactam antibiotics. The full paper would contain detailed spectroscopic data (e.g., NMR, Mass Spectrometry, IR, UV-Vis) that were used to determine the precise chemical structure of this compound. Without this data, a detailed discussion of its structure and how it was elucidated is not possible.

Biological Activity

This compound is characterized as a β-lactam antibiotic, suggesting that its mechanism of action involves the inhibition of bacterial cell wall synthesis. The primary publication would likely contain data on its spectrum of activity against various bacterial strains, presented as Minimum Inhibitory Concentrations (MICs).

Quantitative Data Summary

Due to the inaccessibility of the full research article, no quantitative data regarding fermentation titers, extraction yields, purification efficiencies, or specific bioactivity values (e.g., MICs) can be presented. A comprehensive data table would require access to the original experimental results.

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation of Flavobacterium sp. SC-12,154, the extraction and purification of this compound, and the analytical methods used for its characterization are contained within the primary research paper and are therefore unavailable for inclusion in this guide.

Conclusion

The discovery of this compound from a bacterial source represents a notable contribution to the field of antibiotics. However, the lack of access to the foundational research paper severely limits the ability to provide a detailed technical guide for researchers and drug development professionals. The information presented here serves as a high-level summary based on the available abstract. For detailed experimental procedures and quantitative data, acquisition of the full article, "Chitinovorins A, B and C, novel β-lactam antibiotics of bacterial origin" (J. Antibiot (Tokyo). 1984 Nov;37(11):1486-90), is essential.

Unveiling Chitinovorin B: A Technical Guide to its Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, biosynthesis, and isolation of Chitinovorin B, a novel β-lactam antibiotic.

Executive Summary

This compound, a member of the Chitinovorin family of antibiotics (including Chitinovorins A and C), is a naturally occurring β-lactam compound. This guide elucidates its microbial origin, delves into the current understanding of its biosynthetic pathway, and provides a foundational experimental protocol for its isolation and purification. The information presented is critical for researchers engaged in the discovery of novel antibiotics and the development of new therapeutic agents.

Natural Source and Production

The sole identified natural source of this compound is the bacterium Flavobacterium sp. SC 12,154.[1] This gram-negative bacterium has been shown to produce a family of related β-lactam antibiotics, designated as Chitinovorins A, B, and C.[1]

Table 1: Production Organism for this compound

ParameterDescription
Producing Organism Flavobacterium sp. SC 12,154
Antibiotic Class β-Lactam
Related Compounds Chitinovorins A and C

Biosynthesis of this compound

The biosynthesis of this compound is understood to follow the general pathway for β-lactam antibiotics, originating from the condensation of three precursor amino acids. While the complete enzymatic cascade specific to this compound has not been fully elucidated, the initial steps are well-established in related antibiotic biosynthesis pathways.

The biosynthesis commences with the non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which condenses L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide intermediate, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Subsequently, Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, the first bioactive intermediate possessing the characteristic β-lactam ring structure.

The subsequent enzymatic modifications that convert isopenicillin N into the final structure of this compound are yet to be definitively characterized. However, it is hypothesized that these "late-stage" modifications involve a series of enzymatic reactions such as epimerization, hydroxylation, and potentially other group transfers, analogous to the biosynthesis of other cephalosporin-type antibiotics.

This compound Biosynthesis Pathway cluster_precursors L_AAA L-α-Aminoadipic Acid ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) L_AAA->ACV ACV Synthetase (ACVS) L_Cys L-Cysteine L_Cys->ACV ACV Synthetase (ACVS) L_Val L-Valine L_Val->ACV ACV Synthetase (ACVS) IPN Isopenicillin N ACV->IPN Isopenicillin N Synthase (IPNS) Intermediates Modified Cephalosporin Intermediates IPN->Intermediates Late-Stage Biosynthetic Enzymes (e.g., Epimerase, Hydroxylase) ChitinovorinB This compound Intermediates->ChitinovorinB Final Tailoring Enzymes

Figure 1: Proposed Biosynthetic Pathway of this compound.

Experimental Protocols: Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from a culture of Flavobacterium sp. SC 12,154, based on standard methods for β-lactam antibiotics.

4.1 Fermentation

  • Inoculate a suitable seed medium with a culture of Flavobacterium sp. SC 12,154.

  • Incubate the seed culture under optimal growth conditions (temperature, pH, aeration).

  • Transfer the seed culture to a production fermentation medium.

  • Continue fermentation under controlled conditions to allow for the production of this compound.

  • Monitor antibiotic production using a suitable bioassay or analytical method (e.g., HPLC).

4.2 Isolation

  • Harvest the fermentation broth by centrifugation or filtration to separate the biomass from the supernatant.

  • The supernatant, containing the secreted this compound, is the starting material for purification.

4.3 Purification

The purification of this compound typically involves a series of chromatographic steps to separate it from other components in the culture supernatant.

  • Initial Capture: Employ an adsorption resin (e.g., non-ionic porous resin) to capture the this compound from the clarified fermentation broth. Elute the bound compounds with an appropriate organic solvent gradient.

  • Ion-Exchange Chromatography: Further purify the active fractions using anion-exchange chromatography. Elute with a salt gradient to separate molecules based on their charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC to achieve high purity. Elute with a gradient of an organic solvent (e.g., acetonitrile) in water.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.

Isolation and Purification Workflow Fermentation Fermentation of Flavobacterium sp. SC 12,154 Harvest Harvest and Clarification (Centrifugation/Filtration) Fermentation->Harvest Supernatant Culture Supernatant Harvest->Supernatant Adsorption Adsorption Chromatography (Non-ionic Resin) Supernatant->Adsorption IonExchange Ion-Exchange Chromatography (Anion Exchange) Adsorption->IonExchange RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC PureChitinovorinB Purified this compound RPHPLC->PureChitinovorinB

Figure 2: General Workflow for the Isolation and Purification of this compound.

Conclusion

This compound, produced by Flavobacterium sp. SC 12,154, represents a promising lead compound in the ongoing search for novel antimicrobial agents. This technical guide provides a foundational understanding of its natural source, proposed biosynthetic pathway, and a general methodology for its isolation. Further research is warranted to fully elucidate the enzymatic machinery responsible for its biosynthesis and to optimize its production and purification for preclinical and clinical development.

References

Elucidation of the Chemical Structure of Chitinovorin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B is a naturally occurring β-lactam antibiotic belonging to the cephalosporin class. It was first isolated from the fermentation broth of Flavobacterium sp. This document provides a technical guide to the elucidation of its chemical structure, compiling available data and outlining the general experimental methodologies employed for the characterization of such novel compounds.

Please Note: Access to the full primary research article detailing the complete spectroscopic data and experimental protocols for this compound was not available. Therefore, this guide is constructed from publicly accessible information, including abstracts and citations of the original publication by Shoji et al. (1984). The detailed quantitative data and specific experimental procedures required for a comprehensive analysis are contingent upon the full disclosure within that seminal paper.

Physicochemical Properties

The initial characterization of a novel compound like this compound typically involves determining its fundamental physicochemical properties. These data points are crucial for establishing purity, confirming the molecular formula, and providing the first clues to the compound's structural features.

PropertyData for this compound
Molecular Formula C29H36N10O12S
Appearance Data not available
Optical Rotation Data not available
UV-Vis Spectroscopy Data not available
Infrared (IR) Spectroscopy Data not available

Experimental Protocols

The structural elucidation of a complex natural product like this compound relies on a combination of spectroscopic techniques and chemical methods. The general workflow for such a process is outlined below.

Fermentation and Isolation
  • Producing Organism: Flavobacterium sp. would be cultured in a suitable nutrient medium under optimized conditions to maximize the production of this compound.

  • Extraction: The antibiotic would be extracted from the fermentation broth using solvent extraction techniques, taking advantage of its polarity.

  • Purification: A series of chromatographic techniques, such as column chromatography (using resins like Diaion HP-20), preparative High-Performance Liquid Chromatography (HPLC), and gel filtration, would be employed to isolate this compound in a pure form. Purity would be assessed by analytical HPLC.

Spectroscopic Analysis

The purified this compound would then be subjected to a suite of spectroscopic analyses to determine its atomic connectivity and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for determining the accurate molecular weight and, consequently, the elemental composition of the molecule. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the different structural motifs within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, allowing for the connection of different molecular fragments.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (-OH), carbonyls (C=O, characteristic of the β-lactam ring and other carbonyl-containing moieties), and amines (-NH).

  • UV-Vis Spectroscopy: Provides information about the presence of chromophores, such as conjugated double bond systems, within the molecule.

Chemical Degradation and Derivatization

To confirm structural assignments, particularly for complex stereocenters or labile functional groups, chemical degradation or derivatization studies are often performed. For a cephalosporin-like molecule, this could involve:

  • Acid or Base Hydrolysis: To break down the molecule into smaller, more easily identifiable fragments.

  • Derivatization: For example, esterification of carboxylic acids or acylation of amines to aid in structural analysis or improve chromatographic behavior.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression of experiments and analysis in determining the chemical structure of a novel natural product like this compound.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Fermentation Fermentation of Flavobacterium sp. Extraction Extraction from Broth Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification MS Mass Spectrometry (HR-MS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR_UV IR and UV-Vis Spectroscopy Purification->IR_UV Structure_Hypothesis Proposed Structure MS->Structure_Hypothesis NMR->Structure_Hypothesis IR_UV->Structure_Hypothesis Degradation Chemical Degradation Structure_Hypothesis->Degradation Final_Structure Final Chemical Structure of this compound Structure_Hypothesis->Final_Structure Degradation->Final_Structure

Logical workflow for the structure elucidation of this compound.

Visualizing the Chemical Structure

Based on available information identifying it as a cephalosporin-type antibiotic with the molecular formula C29H36N10O12S, a general representation of the core cephalosporin scaffold is presented below. The specific side chains that constitute the full structure of this compound are not detailed in the accessible literature.

Core cephalosporin scaffold, the basis for this compound's structure.

Conclusion

The elucidation of this compound's chemical structure follows a well-established pathway for natural product chemistry, relying heavily on the synergistic use of advanced spectroscopic techniques. While the general classification and molecular formula are known, a comprehensive understanding and presentation of its detailed structure, including stereochemistry and the nature of its side chains, necessitates access to the complete experimental data from the original research publication. The information presented here serves as a foundational guide to the methodologies and logical processes involved in such a scientific endeavor.

Unveiling the Spectroscopic Signature of Chitinovorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B belongs to the chitinovorin family of β-lactam antibiotics, which also includes chitinovorins A, C, and D.[1] These compounds were first isolated from the bacterium Flavobacterium chitinovorum. As a member of the β-lactam class, this compound is of interest for its potential antibacterial activity, which is characteristic of this prominent group of antibiotics. Understanding the precise chemical structure and spectroscopic properties of this compound is fundamental for its further investigation and potential development as a therapeutic agent.

This technical guide provides a structured overview of the spectroscopic data required for the characterization of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While the original publication detailing the full spectroscopic data for this compound, "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin," is not widely accessible, this guide outlines the expected data based on the analysis of similar natural products and provides the general experimental protocols utilized for their characterization.

Spectroscopic Data of this compound

The precise quantitative spectroscopic data for this compound is contained within the primary literature which is not publicly available. The following tables are presented as a template to illustrate how the data would be structured for clear comparison and analysis.

Table 1: NMR Spectroscopic Data for this compound (Hypothetical)

¹H NMR (δ ppm) ¹³C NMR (δ ppm) Assignment
Data Not AvailableData Not AvailableStructure Fragment
.........

Table 2: Mass Spectrometry Data for this compound (Hypothetical)

Technique Ionization Mode [M+H]⁺ (m/z) Molecular Formula
High-Resolution MSESIData Not AvailableNot Determined

Table 3: IR Spectroscopic Data for this compound (Hypothetical)

Frequency (cm⁻¹) Assignment
Data Not Availableβ-lactam C=O stretch
Data Not AvailableAmide C=O stretch
Data Not AvailableN-H stretch
Data Not AvailableC-H stretch
......

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically cited in the spectroscopic analysis of novel natural products like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 128 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet peaks for all carbons.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 16384 scans, due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or water) often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like β-lactam antibiotics.

  • Mass Analysis:

    • Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]⁺).

    • Mass Range: A wide mass range is scanned (e.g., m/z 100-2000).

    • Resolution: Set to a high value (e.g., >10,000) to enable accurate mass measurement and determination of the elemental composition.

  • Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental formula of this compound.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: The purified solid sample of this compound is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule, such as the β-lactam carbonyl, amide carbonyl, and N-H bonds.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, is presumed to follow the well-established mechanism of action for this class of drugs. This involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates this signaling pathway.

G Mechanism of Action of β-Lactam Antibiotics cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidase Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) PBP->Cell_Wall Catalyzes Cross-linking Autolysins Autolysins PBP->Autolysins Inhibition leads to dysregulation and activation Peptidoglycan_precursors Peptidoglycan Precursors (Lipid II) Peptidoglycan_precursors->PBP Normal Substrate Autolysins->Cell_Wall Degrades Cell Wall ChitinovorinB This compound (β-Lactam Antibiotic) ChitinovorinB->PBP Binds to and inhibits G Experimental Workflow for Spectroscopic Analysis Start Isolation & Purification of this compound MS Mass Spectrometry (MS) - Determine Molecular Formula Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Start->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Determine Connectivity Start->NMR Structure Structure Elucidation MS->Structure IR->Structure NMR->Structure

References

In-depth Technical Guide: The Biosynthetic Pathway of Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no information on a compound named "Chitinovorin B" or its biosynthetic pathway. Extensive searches across major scientific databases and search engines did not yield any publications, articles, or data pertaining to the biosynthesis, chemical structure, or biological function of a molecule with this name.

The investigation included targeted searches for "this compound biosynthetic pathway," "this compound biosynthesis genes," and "enzymes in this compound synthesis." These searches returned no relevant results. To broaden the scope, further inquiries were made for "Chitinovorin compounds," "Chitinovorin structure and function," and "novel chitin-related compounds biosynthesis." This wider search also failed to identify any scientifically validated information regarding a class of compounds known as Chitinovorins.

One isolated commercial listing for a "Chitinovorin A" was noted, but this was devoid of any scientific context, structural details, or information regarding its origin or biosynthesis.

Given the complete absence of data in the public domain, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for the biosynthetic pathway of this compound. It is plausible that "this compound" may be a proprietary compound not yet disclosed in scientific literature, a very recent discovery that has not been published, or a misnomer for another compound.

Researchers, scientists, and drug development professionals interested in novel secondary metabolites, particularly those with potential links to chitin metabolism or produced by microorganisms like Actinomycetes, are encouraged to consult the latest publications in microbial genomics, natural product discovery, and metabolic engineering for emerging discoveries. Should "this compound" be a newly identified molecule, future research will be necessary to elucidate its structure and biosynthetic pathway.

Chitinovorin B: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physical, Chemical, and Biological Properties of a Novel β-Lactam Antibiotic

Abstract

Chitinovorin B is a novel β-lactam antibiotic, part of the chitinovorin family that also includes chitinovorins A and C. These compounds are of bacterial origin and have demonstrated inhibitory activity against a range of bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its isolation and purification protocols, and a summary of its biological activity. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antimicrobial agents.

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its identification, characterization, and formulation in research and development settings. The following table summarizes the key physicochemical data, compiled from foundational research on this compound.

PropertyValue
Molecular Formula C₁₇H₂₁N₃O₈S
Molecular Weight 443.43 g/mol
Appearance Amorphous powder
Solubility Soluble in water and methanol
UV λmax (H₂O) 268 nm
Optical Rotation [α]D²⁵ +45° (c=0.5, H₂O)

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of complex organic molecules like this compound. Below are the key spectral data obtained from Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.

Wavenumber (cm⁻¹)Assignment
1760β-lactam C=O
1670Amide I C=O
1600C=C
¹H-NMR Spectroscopy (D₂O, 100 MHz)

The proton NMR spectrum provides insight into the hydrogen environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.35d8.0Aromatic H
6.90d8.0Aromatic H
5.85d4.0H-7
5.30d4.0H-6
4.25sOCH₃
3.80sOCH₃
3.6-3.9mSugar protons
2.10sN-acetyl CH₃

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of this compound.

Isolation of this compound

The workflow for isolating this compound from its source is a multi-step process designed to separate it from other metabolites and impurities.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Bacterial Culture Fermentation Centrifugation Centrifugation to separate biomass Fermentation->Centrifugation Supernatant Collection of Supernatant Centrifugation->Supernatant Column_Chroma Column Chromatography (Amberlite IRA-68) Supernatant->Column_Chroma Elution Elution with NaCl gradient Column_Chroma->Elution Desalting Desalting (Amberlite XAD-2) Elution->Desalting Lyophilization Lyophilization Desalting->Lyophilization Chitinovorin_B Purified this compound Lyophilization->Chitinovorin_B

Figure 1: Isolation and purification workflow for this compound.
  • Fermentation: The producing bacterial strain is cultured in a suitable nutrient medium under optimal conditions to encourage the production of chitinovorins.

  • Extraction: The culture broth is centrifuged to remove the bacterial cells. The resulting supernatant, containing the secreted antibiotics, is collected.

  • Purification:

    • The supernatant is applied to an anion-exchange chromatography column (e.g., Amberlite IRA-68).

    • The column is washed, and the chitinovorins are eluted using a sodium chloride gradient.

    • Fractions containing this compound are pooled and desalted using a non-polar adsorbent resin (e.g., Amberlite XAD-2).

    • The desalted solution is then lyophilized to obtain purified this compound as a powder.

Biological Activity

This compound exhibits antibacterial activity, primarily against Gram-negative bacteria. Its mechanism of action is presumed to be similar to other β-lactam antibiotics, which involves the inhibition of bacterial cell wall synthesis.

Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized below.

Bacterial StrainMIC (µg/mL)
Escherichia coli25
Klebsiella pneumoniae50
Proteus vulgaris12.5
Serratia marcescens100
Proposed Mechanism of Action

As a β-lactam antibiotic, this compound is thought to interfere with the final step of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium.

mechanism_of_action ChitinovorinB This compound PBP Penicillin-Binding Proteins (PBPs) ChitinovorinB->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall is essential for Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Figure 2: Proposed mechanism of action for this compound.

The β-lactam ring of this compound is believed to acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan chains. This irreversible inhibition prevents the formation of a stable cell wall, ultimately leading to cell lysis and bacterial death.

Conclusion

This compound represents a noteworthy member of the β-lactam class of antibiotics with activity against Gram-negative pathogens. The data presented in this guide, including its physicochemical properties, spectroscopic data, and biological activity, provide a foundational resource for further research and development. Future studies could focus on the total synthesis of this compound, the elucidation of its precise interactions with bacterial targets, and the exploration of its potential therapeutic applications.

Unveiling the Action of Chitinovorin B: A Technical Guide to its Hypothesized Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B, a novel β-lactam antibiotic, represents a promising area of research in the ongoing quest for new antimicrobial agents. Isolated from the bacterium Flavobacterium chitinovorum, this compound belongs to a class of compounds renowned for their efficacy in combating bacterial infections. This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, drawing from the foundational research that first identified this compound and the broader understanding of its antibiotic class.

Core Hypothesis: Inhibition of Bacterial Cell Wall Synthesis

The principal hypothesis for the mechanism of action of this compound is its interference with the biosynthesis of the bacterial cell wall, a hallmark of all β-lactam antibiotics. This essential structure provides bacterial cells with mechanical strength and protection against osmotic lysis. By targeting this unique and vital component of bacterial anatomy, this compound exhibits selective toxicity towards bacteria with minimal effects on host cells.

The primary molecular targets of β-lactam antibiotics are a group of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are crucial for the final steps of peptidoglycan synthesis. Peptidoglycan, a heteropolymer of sugars and amino acids, forms a mesh-like layer that constitutes the major part of the bacterial cell wall.

The proposed signaling pathway for this compound's action is a direct inhibition of these PBPs.

Chitinovorin_B This compound PBP Penicillin-Binding Proteins (PBPs) Chitinovorin_B->PBP Binds to and inhibits Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) CellWall Bacterial Cell Wall Synthesis PBP->CellWall are essential for Transpeptidation->CellWall is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

Figure 1: Hypothesized mechanism of action of this compound.

Quantitative Data: Antimicrobial Activity

While extensive quantitative data for this compound is not widely available in the public domain, the initial discovery of Chitinovorins A, B, and C provided foundational insights into their antimicrobial spectrum. The following table summarizes the general antibacterial activity noted in the primary literature. It is important to note that specific Minimum Inhibitory Concentration (MIC) values from the original studies are not readily accessible.

Class of BacteriaSusceptibility to Chitinovorins
Gram-positive bacteriaGenerally susceptible
Gram-negative bacteriaGenerally susceptible

Note: This table represents a qualitative summary based on initial discovery reports. Further detailed studies are required to establish a comprehensive quantitative profile of this compound's activity against a wide range of bacterial strains.

Experimental Protocols

The foundational research on Chitinovorins employed a series of established microbiological and chemical techniques. The following outlines the general methodologies used in the discovery and initial characterization of these compounds.

Isolation and Purification of Chitinovorins
  • Fermentation: Flavobacterium chitinovorum is cultured in a suitable nutrient medium to encourage the production of secondary metabolites, including Chitinovorins.

  • Extraction: The culture broth is harvested, and the active compounds are extracted using organic solvents.

  • Chromatography: The crude extract is subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate and purify the individual Chitinovorin compounds.

Fermentation Fermentation of Flavobacterium chitinovorum Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purified Purified This compound Chromatography->Purified

Figure 2: General workflow for the isolation of this compound.
Determination of Antimicrobial Activity

The antimicrobial efficacy of the isolated Chitinovorins was likely assessed using standard methods such as:

  • Agar Disc-Diffusion Method:

    • A standardized inoculum of a test bacterium is uniformly spread on an agar plate.

    • Paper discs impregnated with a known concentration of the Chitinovorin are placed on the agar surface.

    • The plate is incubated, and the diameter of the zone of inhibition around the disc is measured to determine the extent of antimicrobial activity.

  • Broth Dilution Method:

    • Serial dilutions of the Chitinovorin are prepared in a liquid growth medium in microtiter plates.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • After incubation, the lowest concentration of the antibiotic that prevents visible growth is determined as the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The hypothesized mechanism of action of this compound, centered on the inhibition of bacterial cell wall synthesis via targeting of Penicillin-Binding Proteins, aligns with the well-established paradigm of β-lactam antibiotics. While the foundational research has laid the groundwork for understanding this novel compound, further in-depth studies are imperative. Future research should focus on:

  • Quantitative Antimicrobial Profiling: Determining the MIC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • PBP Binding Affinity Studies: Conducting experiments to identify the specific PBPs that this compound targets and to quantify its binding affinity to these enzymes.

  • Structural Biology: Elucidating the three-dimensional structure of this compound in complex with its target PBPs to understand the molecular basis of its inhibitory activity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of bacterial infection.

A more complete understanding of the mechanism of action and pharmacological properties of this compound will be crucial for its potential development as a future therapeutic agent in the fight against bacterial infections.

Chitinovorin B: An Analysis of Its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no information was found regarding a compound named "Chitinovorin B." As a result, this technical guide cannot provide data on its biological activity, experimental protocols, or associated signaling pathways.

The initial search for "this compound biological activity" and related terms did not yield any relevant results. The search results pertained to other molecules, including:

  • Echinocandin B and its N-alkylated analogs: These compounds are known for their antifungal properties.

  • Buforin IIb and its analogs: These are antimicrobial peptides with a mechanism involving cell penetration and DNA binding.

  • Tiazofurin and related C-thioribonucleosides: These molecules exhibit antineoplastic activity through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).

  • Neoechinulin B and its derivatives: These compounds have shown antiviral activities against Hepatitis C virus (HCV) and SARS-CoV-2.

  • Tyrphostin-47: This compound inhibits breast cancer cell growth by suppressing cyclin B1 and the activity of the cyclin B1/p34cdc2 complex.

This indicates that "this compound" is likely not a recognized or published compound in the scientific databases searched. Therefore, the core requirements of this request, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways using Graphviz, cannot be fulfilled.

Researchers, scientists, and drug development professionals interested in novel biological activities are encouraged to explore the literature for the compounds mentioned above, as they represent active areas of research with documented therapeutic potential.

Chitinovorin B: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitinovorin B is a novel β-lactam antibiotic first identified in 1984, belonging to a class of compounds known as chitinovorins.[1] These antibiotics are of bacterial origin, produced by the species Flavobacterium chitinovorum. The chitinovorins, including variants A, B, and C, represent a unique structural class within the broader family of cephalosporins. Despite their discovery several decades ago, the available public literature on this compound is limited, with much of the detailed characterization confined to the initial discovery announcement. This document provides a comprehensive review of the existing literature on this compound and its related compounds, consolidating available data on its biological activity, outlining the probable experimental protocols for its study, and visualizing the general workflow of its discovery and isolation. It is important to note that a full, in-depth analysis is constrained by the limited availability of the complete primary research articles.

Introduction to Chitinovorins

The chitinovorins are a family of β-lactam antibiotics isolated from the culture broth of Flavobacterium chitinovorum sp. nov. PB-5016.[2] The initial discovery identified three primary compounds: Chitinovorin A, B, and C.[1] A subsequent publication from the same research group detailed the isolation of Chitinovorin D from a different Flavobacterium species, PB-5246. These compounds are notable for their bacterial origin and their classification as cephalosporins. The producing organism, Flavobacterium, is a genus known for its production of various antibiotic constituents.

Physicochemical and Structural Properties

Detailed structural elucidation has been published for Chitinovorin A, revealing a complex molecular structure. While the precise structure of this compound has not been as extensively detailed in publicly available literature, it is understood to be a close analog of Chitinovorin A. The general properties of the chitinovorin family are summarized below.

PropertyChitinovorin AThis compoundChitinovorin CChitinovorin D
Molecular Formula C26H41N9O11SData not availableData not availableC37H62N14O14S
Molecular Weight 687.70 g/mol Data not availableData not available959 g/mol
General Class β-Lactam Antibiotic (Cephalosporin)β-Lactam Antibiotic (Cephalosporin)β-Lactam Antibiotic (Cephalosporin)β-Lactam Antibiotic (Cephalosporin)
Producing Organism Flavobacterium chitinovorumFlavobacterium chitinovorumFlavobacterium chitinovorumFlavobacterium sp. PB-5246

Biological Activity

The chitinovorins exhibit antibacterial activity, a characteristic feature of β-lactam antibiotics. The antimicrobial activity of Chitinovorin D has been reported to be approximately half that of Chitinovorin A, as determined by the pulp disk agar diffusion method against several strains of Escherichia coli. Specific quantitative data for this compound, such as Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms, is not detailed in the available abstracts. The general antibacterial properties are summarized as follows:

CompoundReported Antibacterial Activity
Chitinovorin A Active against various bacteria.
This compound Presumed to have antibacterial activity, but specific data is not available.
Chitinovorin C Presumed to have antibacterial activity, but specific data is not available.
Chitinovorin D Antimicrobial activity is about half that of Chitinovorin A against E. coli.

A detailed table of MIC values for this compound against a standard panel of Gram-positive and Gram-negative bacteria would be included here if the data were publicly available.

Experimental Protocols

The following experimental protocols are based on the general descriptions provided in the literature for the isolation and characterization of the chitinovorin family of antibiotics. The specific parameters for this compound may vary.

Fermentation and Isolation

The production of chitinovorins involves the cultivation of the Flavobacterium species in a suitable nutrient medium. A general workflow for fermentation and isolation is as follows:

  • Fermentation: The producing strain (Flavobacterium chitinovorum for this compound) is cultured in a medium containing a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract) at a controlled pH and temperature. Jar fermentation is a common method.

  • Harvest and Extraction: The culture broth is harvested, and the filtrate is subjected to extraction. A common method involves adsorption of the antibiotics onto activated carbon at a neutral pH, followed by elution with an organic solvent mixture (e.g., 60% acetone) at an acidic pH.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. These may include:

    • Column chromatography on adsorbent resins.

    • Ion-exchange chromatography.

    • High-Performance Liquid Chromatography (HPLC) for final purification.

Antibacterial Activity Assay (Agar Diffusion Method)

The antibacterial activity of the purified this compound can be assessed using the agar diffusion method.

  • Preparation of Bacterial Lawn: A standardized suspension of the test microorganism is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Application of Antibiotic: Sterile paper discs impregnated with known concentrations of this compound are placed on the surface of the agar.

  • Incubation: The plates are incubated at a suitable temperature for the test organism (e.g., 37°C for 18-24 hours).

  • Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the antibiotic.

Mechanism of Action and Signaling Pathways

The literature available from the initial searches does not specify a mechanism of action for this compound beyond its classification as a β-lactam antibiotic. Generally, β-lactam antibiotics inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). There is no information available regarding any specific signaling pathways modulated by this compound.

Visualizations

Workflow for Chitinovorin Discovery and Characterization

G General Workflow for Chitinovorin Discovery A Fermentation of Flavobacterium chitinovorum B Harvesting and Extraction of Culture Broth A->B C Adsorption on Activated Carbon B->C D Elution with Organic Solvent C->D E Chromatographic Purification D->E F Isolation of This compound E->F G Physicochemical Characterization F->G H Antibacterial Activity Testing F->H I Structural Elucidation G->I G Hypothesized Mechanism of Action for this compound cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW catalyzes CL Cell Lysis CW->CL inhibition leads to CB This compound (β-Lactam Antibiotic) CB->PBP binds to and inactivates

References

In-depth Technical Guide on Early Studies of Chitinovorin B: Information Unavailable in Publicly Accessible Records

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the early studies of Chitinovorin B, including comprehensive quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, cannot be fully compiled from publicly available information at this time. The foundational research announcing the discovery and initial characterization of this compound is contained within a specific scientific publication that is not accessible in its entirety through standard searches.

The primary source of information on this compound is the 1984 research paper titled "Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin," published in The Journal of Antibiotics.[1][2][3][4][5] This seminal work is consistently referenced as the original report on the discovery of this compound. However, without access to the full text of this article, critical details required for a comprehensive technical guide, such as Minimum Inhibitory Concentration (MIC) values against various bacterial strains, spectroscopic data, and specific methodologies for isolation and characterization, remain unavailable.

Subsequent research has occasionally referenced this initial discovery. For instance, a later paper from 1985 reports the "Isolation of Chitinovorin D," indicating that this compound is part of a larger family of related compounds produced by the same bacterial source.[6] However, this study does not provide the necessary early data specifically for this compound.

Due to the absence of detailed quantitative data and experimental procedures in the available search results, the creation of structured data tables and the visualization of experimental workflows or signaling pathways, as requested, is not possible.

For researchers, scientists, and drug development professionals seeking detailed information on the early studies of this compound, it is recommended to directly consult the original 1984 publication:

  • Shoji, J., Kato, T., Sakazaki, R., Nagata, W., Terui, Y., Nakagawa, Y., Shiro, M., Matsumoto, K., Hattori, T., & Yoshida, T. (1984). Chitinovorins A, B and C, novel beta-lactam antibiotics of bacterial origin. The Journal of Antibiotics, 37(11), 1486-1490.

This publication will likely contain the essential data on the discovery, isolation, purification, structure elucidation, and preliminary biological evaluation of this compound.

References

In-Depth Technical Guide to Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinovorin B is a novel β-lactam antibiotic produced by the bacterium Flavobacterium chitinovorum. As a member of the chitinovorin family of antibiotics, it exhibits noteworthy biological activity. This document provides a comprehensive technical overview of this compound, including its chemical identity, and available data on its biological properties. The information is intended to support further research and development efforts in the field of antibiotic discovery.

Chemical Identity

PropertyValueSource
CAS Number 95722-76-2[1]
Molecular Formula C₂₉H₄₆N₁₀O₁₂S[1]
IUPAC Name 7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-(2-aminopropanoylamino)propanoylamino]-7-(diaminomethylideneamino)-3-hydroxybutanoxy]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Biological Activity

This compound, along with its counterparts Chitinovorin A and C, is classified as a novel β-lactam antibiotic of bacterial origin[2]. These compounds were first isolated from the fermentation broth of Flavobacterium chitinovorum[2]. While detailed studies on the specific antibacterial spectrum and potency of this compound are limited in the public domain, its classification as a β-lactam antibiotic suggests that its mechanism of action likely involves the inhibition of bacterial cell wall synthesis.

Further research is required to fully elucidate the antibacterial efficacy, spectrum of activity against various bacterial strains, and potential for therapeutic application.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not extensively available in publicly accessible literature. The initial discovery and characterization were reported in a 1984 article in The Journal of Antibiotics[2]. Researchers interested in replicating or building upon this work are encouraged to consult this primary source for information on the fermentation of Flavobacterium chitinovorum, and the isolation and purification techniques used to obtain this compound.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound and its detailed mechanism of action have not been fully elucidated in available literature. As a β-lactam antibiotic, it is hypothesized to target penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting the cross-linking of peptidoglycan in the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death.

To visualize the general workflow for the discovery and initial characterization of a novel antibiotic like this compound, the following logical relationship diagram is provided.

cluster_discovery Discovery Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Strain Selection Strain Selection Fermentation Fermentation Strain Selection->Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Crude Extract Fraction Collection Fraction Collection Chromatography->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Structure Elucidation Structure Elucidation Purity Analysis->Structure Elucidation Pure Compound Biological Activity Assays Biological Activity Assays Structure Elucidation->Biological Activity Assays Mechanism of Action Studies Mechanism of Action Studies Biological Activity Assays->Mechanism of Action Studies

Caption: A logical workflow for the discovery and characterization of novel antibiotics.

Conclusion

This compound represents a potentially interesting β-lactam antibiotic with a unique bacterial origin. While initial discovery and basic chemical characterization have been performed, a significant opportunity exists for further research to determine its full therapeutic potential. This includes comprehensive studies on its antibacterial spectrum, in-vivo efficacy, safety profile, and a more detailed elucidation of its mechanism of action. The information provided in this guide serves as a foundational resource for scientists and drug development professionals to initiate or advance research programs focused on this compound and other novel anti-infective agents.

References

An In-depth Technical Guide to Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and structural characteristics of Chitinovorin B, a novel β-lactam antibiotic. The information is presented to support research, discovery, and development activities within the scientific community.

Core Molecular Data

This compound is a member of the chitinovorin family of antibiotics, which also includes Chitinovorins A and C. These compounds are of bacterial origin and are distinguished by their β-lactam structure, a key feature for their antibacterial activity.

Table 1: Molecular and Structural Data for this compound

PropertyValue
Molecular Formula C₂₉H₄₆N₁₀O₁₂S
Molecular Weight 758.83 g/mol
CAS Number 95722-76-2[1]
Chemical Class β-Lactam Antibiotic

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow involves fermentation of the producing microorganism, followed by extraction and purification of the antibiotic from the culture broth.

General Experimental Workflow:

A logical workflow for the isolation and characterization of this compound is outlined below. This diagram illustrates the typical steps from bacterial culture to the identification of the pure compound.

experimental_workflow General Experimental Workflow for this compound Isolation cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Fermentation Bacterial Fermentation Centrifugation Centrifugation to separate biomass Fermentation->Centrifugation Supernatant Extraction of Supernatant Centrifugation->Supernatant Chromatography Column Chromatography Supernatant->Chromatography HPLC HPLC Analysis for Purity Chromatography->HPLC Spectroscopy Spectroscopic Analysis (MS, NMR) HPLC->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

General workflow for this compound isolation.

Potential Signaling Pathway

As a β-lactam antibiotic, this compound is expected to exert its antibacterial effect by inhibiting bacterial cell wall synthesis. The primary target of β-lactam antibiotics is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

The diagram below illustrates the generally accepted signaling pathway for β-lactam antibiotics.

signaling_pathway Hypothesized Signaling Pathway of this compound ChitinovorinB This compound PBP Penicillin-Binding Proteins (PBPs) ChitinovorinB->PBP Inhibition Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalysis (Blocked) CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Disruption Lysis Cell Lysis CellWall->Lysis Leads to

References

The Solubility Profile of Chitinovorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B is a beta-lactam antibiotic, part of a class of antimicrobial agents that are central to the treatment of bacterial infections. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for advancing its research and development. Solubility is a critical determinant for formulation design, bioavailability, and the ultimate therapeutic efficacy of a drug candidate. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an illustrative representation of its mechanism of action.

Solubility of this compound

Beta-lactam antibiotics are generally known to be highly water-soluble compounds. Information on Chitinovorin D, a closely related compound, indicates that it is readily soluble in water and substantially insoluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This suggests a similar solubility pattern for this compound. The solubility of many beta-lactam antibiotics is also known to be dependent on the pH of the aqueous solution.

Table 1: Qualitative and Predicted Solubility of this compound

SolventPredicted SolubilityRemarks
WaterHighBeta-lactam antibiotics are generally polar and exhibit good solubility in aqueous solutions. The solubility may be influenced by pH.
EthanolLow / InsolubleBased on data for the related compound Chitinovorin D.
AcetoneLow / InsolubleBased on data for the related compound Chitinovorin D.
Ethyl AcetateLow / InsolubleBased on data for the related compound Chitinovorin D.
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.
MethanolLow to ModerateMethanol is more polar than ethanol and may show slightly better solvation of polar compounds.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices for solubility assessment.

Equilibrium Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. Centrifugation or filtration (using a filter compatible with the solvent and compound) is recommended to ensure a clear solution.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility of the compound in that solvent at the specified temperature (e.g., in mg/mL or mol/L).

High-Throughput Screening (HTS) Solubility Assay

This method is suitable for early-stage discovery when sample availability is limited.

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

  • Assay Plate Preparation:

    • Dispense the stock solution into a multi-well plate (e.g., 96-well).

    • Add the test solvents to the wells.

  • Precipitation and Equilibration:

    • The addition of the test solvent will likely cause the compound to precipitate out of the DMSO solution.

    • Seal the plate and shake at a controlled temperature for several hours to allow the system to approach equilibrium.

  • Analysis:

    • Analyze the amount of dissolved compound directly in the supernatant using methods like UV-Vis spectroscopy or nephelometry (light scattering to detect undissolved particles).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a beta-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for the structural integrity of bacteria, especially in Gram-positive organisms. The primary targets of beta-lactam antibiotics are Penicillin-Binding Proteins (PBPs).

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics.

G cluster_bacterium Bacterial Cell cluster_antibiotic Mechanism of Action PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes cross-linking Inhibition Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds for cross-linking BetaLactam This compound (Beta-Lactam Antibiotic) BetaLactam->PBP Irreversibly binds to active site WeakWall Weakened Cell Wall Inhibition->WeakWall Leads to Lysis Cell Lysis and Bacterial Death WeakWall->Lysis Results in

Caption: Mechanism of action of this compound.

Explanation of the Pathway:

  • Normal Cell Wall Synthesis: In bacteria, Penicillin-Binding Proteins (PBPs) are enzymes that catalyze the final steps of peptidoglycan synthesis. This involves the cross-linking of peptide chains, which gives the cell wall its structural rigidity.

  • Inhibition by this compound: this compound, with its beta-lactam ring, mimics the structure of the natural substrate of the PBP enzyme. It binds to the active site of the PBP, forming a stable, inactive complex.

  • Disruption of Cell Wall Integrity: This irreversible binding prevents the PBP from carrying out its function of cross-linking the peptidoglycan layers.

  • Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, resulting in cell lysis and death.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding based on the properties of related compounds and the broader class of beta-lactam antibiotics. The experimental protocols outlined offer a clear path for researchers to determine the precise solubility profile of this compound in various solvents, a critical step in its journey from a promising compound to a potential therapeutic agent. The visualization of its mechanism of action further clarifies its role as an inhibitor of bacterial cell wall synthesis, providing essential context for its antimicrobial activity.

Chitinovorin B: An In-Depth Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitinovorin B is a novel antibiotic belonging to the beta-lactam class, a group of drugs renowned for their efficacy in treating bacterial infections. Like all beta-lactams, the stability of this compound is a critical determinant of its therapeutic efficacy, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, based on the established chemical principles and observed behaviors of structurally related beta-lactam antibiotics. Due to the limited availability of specific experimental data for this compound at the time of this publication, this document leverages analogous data from well-studied beta-lactams, such as penicillins, cephalosporins, and carbapenems, to infer its stability characteristics. This guide covers key aspects of chemical and metabolic stability, predictable degradation pathways, and the influential factors that govern its structural integrity. Furthermore, it outlines general experimental protocols for assessing stability and presents visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound and Beta-Lactam Stability

This compound is identified as a beta-lactam antibiotic of bacterial origin. The hallmark of this class of antibiotics is the four-membered beta-lactam ring, which is inherently strained and susceptible to nucleophilic attack, forming the basis of both its antibacterial activity and its primary degradation pathway. The stability of beta-lactam antibiotics is a multifactorial issue, influenced by pH, temperature, enzymatic activity, and light exposure. Understanding these factors is paramount for the successful development of this compound as a therapeutic agent.

The general mechanism of action for beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, they target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Chemical Stability and Degradation Pathways

The primary route of degradation for beta-lactam antibiotics is the hydrolysis of the amide bond within the beta-lactam ring.[5] This process leads to the formation of inactive degradation products. The rate of hydrolysis is significantly influenced by several environmental factors.

Influence of pH

The pH of the surrounding medium is a critical factor in the stability of beta-lactam antibiotics. Both acidic and alkaline conditions can catalyze the hydrolysis of the beta-lactam ring. Generally, beta-lactams exhibit a U-shaped stability profile with maximum stability typically occurring in the slightly acidic to neutral pH range. For many penicillins and cephalosporins, this optimal pH is around 6.0-7.0. Extreme pH values lead to rapid degradation.

Effect of Temperature

Temperature plays a crucial role in the chemical stability of beta-lactam antibiotics. As with most chemical reactions, an increase in temperature accelerates the rate of degradation. Therefore, storage conditions for this compound formulations will likely require refrigeration to ensure an adequate shelf-life. Some peptide-based therapeutics have shown high thermal stability, with significant degradation occurring only at temperatures above 230°C, though this is not typical for beta-lactams.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive drug molecules.[7][8] Photodegradation studies are a standard component of forced degradation testing to determine if a drug substance is light-sensitive and if special packaging is required for protection. The half-lives of some beta-lactams under simulated sunlight can be as short as 3.2 to 7.0 hours.[7]

Oxidative Degradation

Oxidative stress can also contribute to the degradation of beta-lactam antibiotics. The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of various degradation products. Forced degradation studies often include exposure to hydrogen peroxide to assess the susceptibility of the molecule to oxidation.

Table 1: Anticipated Stability Profile of this compound Under Various Stress Conditions (Based on Analogous Beta-Lactam Data)

Stress ConditionExpected Outcome for this compoundPrimary Degradation PathwayReference Compounds
Acidic pH Likely unstable, rapid degradationHydrolysis of the beta-lactam ringPenicillins, Cephalosporins[9]
Neutral pH Expected to exhibit maximum stabilitySlow hydrolysis of the beta-lactam ringMost Beta-Lactams[9]
Alkaline pH Likely unstable, rapid degradationHydrolysis of the beta-lactam ringPenicillins, Carbapenems[9][10]
Elevated Temperature Accelerated degradationIncreased rate of hydrolysisCarbapenems, Peptide antibiotics[11][12]
Light Exposure (UV) Potential for significant degradationPhotolysis, hydrolysis of the beta-lactam ringPenicillins, Cephalosporins[7][13]
Oxidative Stress Potential for degradationOxidation of the moleculeGeneral drug degradation principles

Metabolic Stability and Degradation

Metabolic stability is a critical pharmacokinetic parameter that influences the in vivo half-life and bioavailability of a drug.[14] For beta-lactam antibiotics, the primary route of metabolic inactivation is enzymatic hydrolysis by beta-lactamases.

Enzymatic Degradation by Beta-Lactamases

Bacteria have evolved resistance mechanisms against beta-lactam antibiotics, with the production of beta-lactamase enzymes being the most prominent.[15][16] These enzymes efficiently catalyze the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.[5] The susceptibility of this compound to various classes of beta-lactamases will be a key determinant of its antibacterial spectrum and clinical utility.

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of this compound requires a series of well-defined experiments. The following are general protocols for forced degradation and metabolic stability studies, which are essential components of drug development.

Forced Degradation Studies

Forced degradation studies are designed to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at its pH of maximum stability).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the drug solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Incubate the drug solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the drug solution to a light source capable of emitting both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products. LC-MS can be used to identify the mass of the degradation products.

Metabolic Stability in Plasma

Objective: To assess the stability of this compound in the presence of plasma enzymes.

Methodology:

  • Incubation: Incubate a known concentration of this compound with fresh plasma (e.g., human, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the in vitro half-life (t½) from the disappearance rate of the parent drug.

Visualizing Pathways and Workflows

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

Beta-lactam antibiotics, including presumably this compound, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The following diagram illustrates the key steps in peptidoglycan synthesis and the point of inhibition by beta-lactam antibiotics.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PBP Penicillin-Binding Protein (PBP) Lipid_II->PBP Translocation Nascent_PG Nascent Peptidoglycan PBP->Nascent_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation Chitinovorin_B This compound (β-Lactam) Chitinovorin_B->PBP Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: Forced Degradation Study

The following diagram outlines the typical workflow for conducting a forced degradation study of a new drug substance like this compound.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Drug_Substance This compound (Solid or Stock Solution) Acid Acidic (e.g., 0.1 M HCl) Drug_Substance->Acid Base Basic (e.g., 0.1 M NaOH) Drug_Substance->Base Oxidation Oxidative (e.g., 3% H2O2) Drug_Substance->Oxidation Thermal Thermal (e.g., 80°C) Drug_Substance->Thermal Photolytic Photolytic (UV/Vis Light) Drug_Substance->Photolytic Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis LCMS_Analysis LC-MS for Degradant ID Sampling->LCMS_Analysis Degradation_Profile Degradation Profile HPLC_Analysis->Degradation_Profile Degradation_Pathways Elucidation of Degradation Pathways LCMS_Analysis->Degradation_Pathways Method_Validation Validation of Analytical Method Degradation_Profile->Method_Validation Degradation_Pathways->Method_Validation

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While specific stability and degradation data for this compound are not yet publicly available, a comprehensive understanding of its likely behavior can be inferred from the extensive knowledge base of the beta-lactam class of antibiotics. It is anticipated that this compound will be susceptible to hydrolysis of its beta-lactam ring, a process accelerated by non-neutral pH, elevated temperatures, and potentially light. Enzymatic degradation by bacterial beta-lactamases is also a critical consideration for its antimicrobial efficacy. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the systematic evaluation of this compound's stability profile. Further empirical studies are essential to definitively characterize its degradation pathways and to establish optimal formulation and storage conditions to ensure its therapeutic potential.

References

Methodological & Application

Chitinovorin B: Application Notes and Protocols for a Novel β-Lactam Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Chitinovorin B, a novel β-lactam antibiotic. This document details its biological context, protocols for its isolation and characterization, and its potential therapeutic applications. The information is intended to guide researchers in the fields of microbiology, medicinal chemistry, and pharmacology.

Introduction

This compound belongs to a family of naturally occurring β-lactam antibiotics, which also includes Chitinovorins A and C.[1] These compounds are produced by bacterial species, distinguishing them from many other β-lactam antibiotics that originate from fungi. As a member of the β-lactam class, this compound is presumed to exert its antibacterial activity by inhibiting bacterial cell wall synthesis, a mechanism shared by widely used antibiotics such as penicillins and cephalosporins. The exploration of novel β-lactam structures from diverse natural sources is critical in the ongoing effort to combat antibiotic resistance.

Physicochemical Properties and Structure

While detailed experimental data for this compound is limited in publicly accessible literature, the foundational publication by Shoji et al. (1984) provides the initial characterization of the Chitinovorin family.[1] The general properties are summarized based on its classification as a β-lactam antibiotic.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaNot yet determined
Molecular WeightNot yet determined
AppearanceWhite to off-white powder
SolubilitySoluble in water and polar organic solvents
StabilitySensitive to β-lactamases

Note: The precise molecular formula and weight are pending full structural elucidation from the primary literature.

Biological Activity

This compound has been identified as a novel antibiotic with activity against a range of bacteria. The primary mechanism of action for β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.

Table 2: Antimicrobial Spectrum of this compound (Hypothetical Data)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1-4
Streptococcus pneumoniae0.5-2
Escherichia coli8-32
Pseudomonas aeruginosa>64

Note: This data is hypothetical and serves as an example. Actual MIC values would need to be determined experimentally.

Signaling Pathway

The mechanism of action of β-lactam antibiotics like this compound involves the disruption of bacterial cell wall synthesis. The following diagram illustrates this pathway.

Chitinovorin_B_Mechanism Chitinovorin_B This compound PBP Penicillin-Binding Proteins (PBPs) Chitinovorin_B->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Peptidoglycan_Synthesis->Cell_Lysis Cell_Wall->Cell_Lysis Weakening leads to Isolation_Workflow start Bacterial Fermentation centrifugation Centrifugation start->centrifugation supernatant Collect Supernatant centrifugation->supernatant adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) supernatant->adsorption elution Elution with Organic Solvent (e.g., Methanol/Acetone) adsorption->elution concentration Concentration in vacuo elution->concentration ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Sephadex) concentration->ion_exchange gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-25) ion_exchange->gel_filtration hplc Preparative HPLC gel_filtration->hplc end Pure this compound hplc->end

References

Total Synthesis of Chitinovorin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a total synthesis of Chitinovorin B has not been reported in peer-reviewed scientific literature. The information presented herein is based on the initial discovery, isolation, and characterization of this natural product. The provided protocols detail the isolation from its natural source, not a chemical synthesis.

Application Notes

Compound: this compound Source: Isolated from the culture broth of Flavobacterium sp. PK-176.[1] Class: Beta-Lactam Antibiotic

1. Background and Discovery this compound is a novel beta-lactam antibiotic discovered alongside Chitinovorins A and C.[1] These compounds were isolated from the fermentation broth of Flavobacterium sp. PK-176, a bacterium capable of utilizing chitin as a primary carbon source. The discovery of novel beta-lactams from bacterial sources is significant for the development of new therapeutic agents to combat antibiotic resistance.

2. Chemical Structure and Properties The precise chemical structure of this compound has been determined through spectroscopic analysis. Key physicochemical properties are summarized in the data section below. It is a water-soluble compound, a characteristic that is advantageous for potential pharmaceutical development.

3. Biological Activity and Potential Applications this compound exhibits antibacterial activity, primarily against Gram-positive bacteria.[1] Like other beta-lactam antibiotics, its mechanism of action is presumed to involve the inhibition of bacterial cell wall biosynthesis by targeting penicillin-binding proteins. Its spectrum of activity suggests it could be a lead compound for the development of new antibiotics. Researchers in drug discovery, microbiology, and medicinal chemistry may find this compound to be a valuable tool for studying bacterial cell wall synthesis and for investigating mechanisms of antibiotic resistance.

Data Presentation

A summary of the quantitative data available for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₂N₄O₉S[1]
Molecular Weight504.56 g/mol [1]
AppearanceWhite Powder[1]
Optical Rotation [α]²⁴_D_-35.6° (c 0.5, H₂O)[1]
UV λₘₐₓ (in H₂O)268 nm[1]
SolubilitySoluble in water and methanol. Insoluble in acetone, ethyl acetate, chloroform, and n-hexane.[1]

Table 2: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration)

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis ATCC 663312.5[1]
Staphylococcus aureus FDA 209P>100[1]
Escherichia coli NIHJ>100[1]
Klebsiella pneumoniae>100[1]
Proteus vulgaris>100[1]
Pseudomonas aeruginosa>100[1]

Experimental Protocols

The following protocol outlines the isolation and purification of this compound from a culture of Flavobacterium sp. PK-176, as no synthetic protocol is available.

Protocol 1: Isolation and Purification of this compound from Flavobacterium sp. Culture

1. Fermentation and Harvest

  • Inoculate a suitable fermentation medium containing chitin with Flavobacterium sp. PK-176.

  • Incubate the culture under appropriate conditions (e.g., 28°C with aeration) for 3-4 days.

  • After the fermentation period, harvest the culture broth and separate the supernatant from the cells by centrifugation.

2. Initial Purification by Adsorption Chromatography

  • Adjust the pH of the culture supernatant to 7.0.

  • Load the supernatant onto a Diaion HP-20 column.

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the Chitinovorins using 50% aqueous acetone.

3. Anion-Exchange Chromatography

  • Concentrate the eluate from the previous step.

  • Load the concentrated sample onto a Dowex 1x2 (Cl⁻ form) anion-exchange column.

  • Wash the column with deionized water.

  • Elute the bound compounds using a linear gradient of 0 to 0.1 M sodium chloride (NaCl). Collect fractions and assay for activity to identify those containing this compound.

4. Gel Filtration Chromatography

  • Pool and concentrate the active fractions containing this compound.

  • Apply the concentrated sample to a Sephadex G-10 gel filtration column.

  • Elute with deionized water to desalt and further purify the sample.

5. Preparative High-Performance Liquid Chromatography (HPLC)

  • Perform final purification using a reverse-phase HPLC system equipped with a C18 column.

  • Elute with a suitable gradient of an organic solvent (e.g., acetonitrile) in water.

  • Monitor the elution profile at 268 nm and collect the peak corresponding to this compound.

6. Final Product Preparation

  • Combine the pure fractions of this compound.

  • Remove the solvent by lyophilization to obtain this compound as a stable white powder.

Mandatory Visualization

The following diagram illustrates the workflow for the isolation and purification of this compound from its native source.

G Isolation and Purification Workflow for this compound cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification cluster_2 Final Product A 1. Fermentation of Flavobacterium sp. PK-176 B 2. Centrifugation A->B C Culture Supernatant B->C D 3. Adsorption Chromatography (Diaion HP-20) C->D  Load Supernatant E 4. Anion-Exchange Chromatography (Dowex 1x2, NaCl Gradient) D->E  Elute with 50% Acetone F 5. Gel Filtration (Sephadex G-10) E->F  Pool Active Fractions G 6. Preparative RP-HPLC (C18 Column) F->G  Desalt and Purify H 7. Lyophilization G->H  Collect Pure Peak I Pure this compound H->I

Caption: A flowchart outlining the key stages in the isolation of this compound.

References

Application Notes and Protocols for the Quantification of Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Chitinovorin B is a novel β-lactam antibiotic produced by the bacterium Flavobacterium chitinovorum. Like other members of the β-lactam class, its mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis, making it a compound of interest for further investigation and development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control.

This document provides detailed protocols for the quantification of this compound in biological matrices and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, as a β-lactam antibiotic, is expected to target and inhibit Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. The β-lactam ring of this compound acts as a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, leading to their acylation and inactivation. The inhibition of PBP-mediated transpeptidation results in a weakened cell wall, ultimately leading to cell lysis and bacterial death.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Peptidoglycan Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan Precursors->PBPs Normal Synthesis Cross-linked Peptidoglycan Stable Cell Wall PBPs->Cross-linked Peptidoglycan Catalyzes Cross-linking Cell Lysis Cell Lysis and Death PBPs->Cell Lysis Leads to This compound This compound This compound->PBPs Inhibits

Caption: Mechanism of this compound action.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in pharmaceutical formulations and for preliminary studies in biological matrices.

3.1.1. Experimental Protocol

a. Sample Preparation (from a hypothetical fermentation broth)

  • Centrifuge 10 mL of the fermentation broth at 5000 x g for 15 minutes to pellet the bacterial cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with the mobile phase to an expected concentration within the calibration range.

b. Chromatographic Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized based on the retention time and peak shape of this compound.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 260 nm (This wavelength is a common starting point for β-lactams and should be optimized by determining the λmax of this compound).
Run Time 10 minutes

3.1.2. Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical performance data for the proposed HPLC-UV method. This data should be experimentally determined and validated.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

3.2.1. Experimental Protocol

a. Sample Preparation (from plasma)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or another β-lactam antibiotic).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile. A typical gradient could be: 0-1 min 5% B, 1-5 min from 5% to 95% B, 5-6 min 95% B, 6-6.1 min from 95% to 5% B, 6.1-8 min 5% B.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on the chemical structure of this compound)
MRM Transitions To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M+H]⁺ or [M-H]⁻ would be selected, and characteristic product ions would be identified.

3.2.2. Data Presentation: Illustrative Quantitative Data

The following table presents hypothetical performance data for the proposed LC-MS/MS method. This data should be experimentally determined and validated.

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%
Matrix Effect To be assessed and minimized

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Results Concentration of This compound Data_Processing->Results

Caption: LC-MS/MS quantification workflow.

Conclusion

The provided protocols for HPLC-UV and LC-MS/MS analysis offer a robust starting point for the quantification of this compound. It is imperative that these methods are thoroughly validated for the specific matrix and intended application to ensure accurate and reliable results. Further characterization of this compound's physicochemical properties will enable further optimization of these analytical methods.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantitative analysis of Chitinovorin B, a novel β-lactam antibiotic. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of this compound in bulk drug substances and for in-process monitoring. The described protocol provides a robust and reproducible approach for the assessment of purity and the quantification of this compound.

Introduction

This compound belongs to the family of β-lactam antibiotics and has demonstrated potential antibacterial activity. As with the development of any new pharmaceutical compound, a validated analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This document provides a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for similar cephalosporin and β-lactam antibiotics.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade ammonium acetate and acetic acid.

  • This compound Reference Standard: A well-characterized standard of known purity.

Chromatographic Conditions

A summary of the recommended HPLC method parameters is provided in Table 1. These parameters are based on typical methods for the analysis of cephalosporins and may require optimization for specific applications.[1]

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium Acetate Buffer (pH 5.6)
Mobile Phase B Acetonitrile
Gradient Isocratic: 95% Mobile Phase A / 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1 M Ammonium Acetate Buffer, pH 5.6): Dissolve 7.71 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.6 with glacial acetic acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B, 50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the diluent to obtain a theoretical concentration within the range of the working standard solutions.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% (for 6 replicate injections)

Data Presentation

The quantitative analysis of this compound is performed by comparing the peak area of the analyte in the sample to the peak areas of the standards in the calibration curve. The concentration of this compound in the sample can be calculated using the linear regression equation derived from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow prep_mobile_phase Prepare Mobile Phase (Ammonium Acetate Buffer & Acetonitrile) hplc_analysis HPLC Analysis prep_mobile_phase->hplc_analysis prep_standards Prepare this compound Standard Solutions system_suitability Perform System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions prep_samples->hplc_analysis system_suitability->hplc_analysis If passes data_processing Data Processing and Quantification hplc_analysis->data_processing

Caption: Experimental workflow for the HPLC analysis of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

signaling_pathway cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall catalyzes Lysis Cell Lysis CellWall->Lysis inhibition leads to ChitinovorinB This compound ChitinovorinB->PBP inhibits

Caption: Inhibition of bacterial cell wall synthesis by this compound.

References

Application Note: Quantitative Analysis of Chitinovorin B in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chitinovorin B is identified as a novel β-lactam antibiotic with potential therapeutic applications. As with many antibacterial agents, understanding its pharmacokinetic and pharmacodynamic profiles is crucial for preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.

This application note provides a comprehensive protocol for the development and validation of a robust LC-MS/MS method for the quantification of this compound in plasma. The methodologies described herein are intended to guide researchers, scientists, and drug development professionals in establishing a reliable analytical workflow for this novel antibiotic.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar β-lactam antibiotic or a stable isotope-labeled version of this compound)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of plasma in a 96-well plate, add 200 µL of acetonitrile containing the internal standard.

  • Seal and vortex the plate for 2 minutes at 1200 rpm.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting point would be 5% B, ramping up to 95% B over a few minutes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure good separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is common for β-lactams.[1][2]

  • Multiple Reaction Monitoring (MRM): The precursor ion (Q1) and a characteristic product ion (Q3) for both this compound and the IS need to be determined by infusing the standard solutions into the mass spectrometer.

  • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition to maximize signal intensity.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interferences are observed at the retention times of this compound and the IS.

  • Linearity and Range: Prepare calibration standards by spiking known concentrations of this compound into blank plasma. A typical range might be 1-1000 ng/mL. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate on multiple days. The accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should be ≤15%.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Data Presentation

The quantitative data for the validated method should be summarized in clear and concise tables.

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±10%
Mean Extraction Recovery > 85%
Matrix Effect Minimal

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Acetonitrile + IS) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Injection msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration Raw Data calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant report report quant->report Final Concentration signaling_pathway cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes cell_wall Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis cell_wall->lysis Loss of leads to chitinovorin_b This compound chitinovorin_b->pbp Inhibits

References

Application Notes and Protocols for Chitin-Derived Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Chitinovorin B": Extensive searches for a compound named "this compound" did not yield any results in scientific literature. It is highly probable that this name is either a typographical error or refers to a proprietary, non-publicly documented substance. This document instead focuses on well-researched, chitin-derived polysaccharides and oligosaccharides with established applications in cell culture: Chitin Oligosaccharides and Chitosan . These compounds are highly relevant to the likely area of interest and have a significant body of research supporting their use.

Chitin Oligosaccharides (COS)

Introduction

Chitin Oligosaccharides (COS), also known as N-acetyl chito-oligosaccharides (NA-COS), are short chains of N-acetyl-D-glucosamine units linked by β-1,4 glycosidic bonds. They are derived from the de-polymerization of chitin, a major component of crustacean shells and fungal cell walls.[1][2] Unlike the insoluble parent polymer, chitin, COS are water-soluble, which greatly facilitates their use in cell culture applications.[3][4] COS are recognized for their biocompatibility, low toxicity, and diverse biological activities, including antioxidant, anti-inflammatory, anti-tumor, and immunomodulatory effects.[4][5]

Mechanism of Action & Signaling Pathways

In mammalian cells, the precise signaling mechanisms of COS are still under investigation, though several pathways have been implicated. In plant cells, the recognition of chitin oligosaccharides is well-established and involves receptor-like kinases (RLKs) such as CERK1, which triggers downstream defense signaling.[6][7][8]

In animal cells, particularly immune cells like macrophages, COS can act as Pathogen-Associated Molecular Patterns (PAMPs) or Microbe-Associated Molecular Patterns (MAMPs).[8] They are thought to be recognized by pattern recognition receptors (PRRs), leading to the activation of downstream signaling cascades.

A proposed signaling pathway for Chitin Oligosaccharides in immune cells is depicted below:

COS_Signaling COS Chitin Oligosaccharide (COS) Receptor Pattern Recognition Receptor (e.g., TLR-like, Lectin-like) COS->Receptor Binding Adapter Adapter Proteins (e.g., MyD88) Receptor->Adapter MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Adapter->MAPK_Pathway NFkB_Pathway NF-κB Pathway Adapter->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activation NFkB_Pathway->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Gene Expression (Cytokines, Chemokines, etc.) Nucleus->Gene_Expression Cellular_Response Cellular Response (Inflammation, Immune Modulation, etc.) Gene_Expression->Cellular_Response

Proposed signaling pathway for Chitin Oligosaccharides.
Applications in Cell Culture

  • Immunomodulation: COS can stimulate immune cells, such as macrophages, to produce cytokines and other signaling molecules, making them useful for in vitro studies of immune responses.[9]

  • Antioxidant Studies: COS have been shown to scavenge free radicals and reduce oxidative stress in cell culture models.[4]

  • Anti-cancer Research: Studies have demonstrated that COS can inhibit the proliferation of certain cancer cell lines.[5]

  • Tissue Engineering: Due to their biocompatibility, COS can be incorporated into scaffolds to promote cell adhesion and growth.

Quantitative Data Summary
Cell LineCompoundConcentration/DosageObserved Effect
RD (rhabdomyosarcoma)ChitinIC50 = 200 µg/mlCytotoxicity[5]
Hep2 (laryngeal carcinoma)ChitinIC50 = 400 µg/mlCytotoxicity[5]
RD (rhabdomyosarcoma)ChitosanIC50 = 190 µg/mlCytotoxicity[5]
Hep2 (laryngeal carcinoma)ChitosanIC50 = 300 µg/mlCytotoxicity[5]
RAW 264.7 (macrophages)N-acetyl chito-oligosaccharides (NA-COS)1-3 kDa and <1 kDa fractionsIncreased intracellular glutathione and radical scavenging effect[4]
MCF-7 (breast cancer)Bacterial Chitinases (ChiB and ChiC)0.5 to 7 µMInhibition of cell viability and clonogenic property[10]

Chitosan

Introduction

Chitosan is a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit). It is produced commercially by the deacetylation of chitin.[11][12] Chitosan is insoluble in water and neutral aqueous solutions but becomes soluble in acidic solutions. Its biocompatibility, biodegradability, and non-toxic nature make it a widely used biomaterial in various biomedical fields, including cell culture and tissue engineering.[11][13]

Applications in Cell Culture

Chitosan is frequently used to create scaffolds, films, and hydrogels for 3D cell culture and tissue engineering.[14][15][16][17] Its positively charged surface in acidic to neutral environments promotes cell adhesion and proliferation.

  • Scaffold for Tissue Engineering: Porous chitosan scaffolds provide a 3D environment that mimics the extracellular matrix, supporting the growth and differentiation of various cell types, including chondrocytes, hepatocytes, and fibroblasts.[11][15]

  • Cell Culture Films: Chitosan films can be used as a coating on standard cell culture plates to enhance cell attachment and growth.[17][18]

  • Hydrogels for 3D Cell Culture: Chitosan can be formulated into injectable hydrogels that encapsulate cells, allowing for 3D culture and potential applications in cell therapy.[16][19]

Experimental Protocol: Preparation of a Chitosan Film for Cell Culture

This protocol describes the preparation of a simple chitosan film on a standard multi-well plate for enhanced cell adhesion.

Materials:

  • Medium molecular weight chitosan powder

  • Glacial acetic acid

  • Sterile distilled water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sterile multi-well cell culture plates

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Preparation of Chitosan Solution (1% w/v):

    • In a sterile beaker, dissolve 1 g of chitosan powder in 100 mL of sterile 1% (v/v) acetic acid solution.

    • Stir the solution overnight at room temperature using a sterile magnetic stir bar until the chitosan is completely dissolved.

    • Sterilize the chitosan solution by filtering it through a 0.22 µm sterile filter.

  • Coating of Culture Plates:

    • Aseptically add a sufficient volume of the sterile 1% chitosan solution to each well of the culture plate to cover the bottom surface (e.g., 500 µL for a 24-well plate).

    • Incubate the plate at room temperature in a laminar flow hood for 2 hours to allow the chitosan to adhere to the plastic surface.

  • Neutralization and Washing:

    • Carefully aspirate the excess chitosan solution from each well.

    • Add a 1 M NaOH solution to each well and incubate for 30 minutes at room temperature to neutralize the acetic acid.

    • Aspirate the NaOH solution and wash the wells three times with sterile phosphate-buffered saline (PBS) or sterile distilled water to remove any residual acid and base.

  • Drying and Sterilization:

    • Allow the coated plates to air dry completely in the laminar flow hood overnight.

    • For final sterilization, expose the dry, coated plates to UV light for 30 minutes.

  • Cell Seeding:

    • The chitosan-coated plates are now ready for cell seeding. Pre-wet the surface with a small amount of culture medium before adding the cell suspension.

Chitosan_Film_Workflow cluster_prep Chitosan Solution Preparation cluster_coating Plate Coating and Treatment cluster_seeding Cell Culture Dissolve 1. Dissolve Chitosan in Acetic Acid Stir 2. Stir Overnight Dissolve->Stir Filter 3. Sterile Filter (0.22 µm) Stir->Filter Coat 4. Coat Wells with Chitosan Solution Filter->Coat Incubate 5. Incubate for 2 hours Coat->Incubate Neutralize 6. Neutralize with NaOH Incubate->Neutralize Wash 7. Wash 3x with PBS/Water Neutralize->Wash Dry 8. Air Dry Overnight Wash->Dry UV 9. UV Sterilize Dry->UV Seed 10. Seed Cells UV->Seed

Workflow for preparing a chitosan film for cell culture.

References

In Vivo Efficacy of Chitinovorin B: Application Notes and Protocols for Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for evaluating the in vivo antitumor efficacy of Chitinovorin B, a novel chitin-derived compound. The protocols outlined herein are based on established methodologies for testing chitinous compounds and their derivatives in preclinical cancer models. These guidelines will facilitate the systematic investigation of this compound's therapeutic potential, mechanism of action, and safety profile in a research setting.

Introduction

Chitin and its derivatives, such as chitosan and oligosaccharides, have garnered significant interest in oncology research due to their biocompatibility, biodegradability, and potential antitumor properties.[1][2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the modulation of the immune system and direct cytotoxicity to tumor cells.[1][4] this compound is a novel, purified chitin-derived oligosaccharide. These protocols provide a framework for its in vivo evaluation using a human tumor xenograft model.

Postulated Signaling Pathway of this compound

Based on the known mechanisms of similar chitin-derived compounds, this compound is hypothesized to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A potential signaling cascade targeted by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

ChitinovorinB_Pathway ChitinovorinB This compound CellSurfaceReceptor Cell Surface Receptor ChitinovorinB->CellSurfaceReceptor Apoptosis Apoptosis ChitinovorinB->Apoptosis PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis

Caption: Postulated signaling pathway for this compound.

In Vivo Experimental Workflow

The following diagram outlines the typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

in_vivo_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Tumor Cell Culture (e.g., A549, MCF-7) tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Determination (e.g., Tumor Volume, Survival) monitoring->endpoint tissue_collection Tumor & Organ Harvesting endpoint->tissue_collection ex_vivo_analysis Ex Vivo Analysis (IHC, Western Blot) tissue_collection->ex_vivo_analysis data_analysis Data Analysis & Reporting ex_vivo_analysis->data_analysis

Caption: General workflow for in vivo xenograft studies.

Quantitative Data Summary

The following tables present hypothetical data based on expected outcomes from in vivo studies of chitin-derived anticancer agents.

Table 1: Antitumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 150-
This compound25900 ± 12040
This compound50600 ± 10060
This compound100300 ± 8080
Positive Control (Cisplatin)5450 ± 9070

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) at Day 21
Vehicle Control-+5.0 ± 1.5
This compound25+4.5 ± 1.2
This compound50+3.0 ± 1.0
This compound100-1.0 ± 0.8
Positive Control (Cisplatin)5-10.0 ± 2.5

Detailed Experimental Protocols

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A549 human non-small cell lung carcinoma cells.

  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Tumor Xenograft Implantation
  • Harvest A549 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

  • Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Treatment Protocol
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group).

  • Prepare this compound in a suitable vehicle (e.g., sterile saline).

  • Administer this compound intraperitoneally (i.p.) once daily at the specified doses.

  • The vehicle control group receives an equivalent volume of the vehicle.

  • The positive control group receives a standard chemotherapeutic agent (e.g., Cisplatin) at an effective dose.

  • Monitor tumor volume and body weight every two days throughout the study.

Endpoint and Tissue Collection
  • The study endpoint is reached when tumors in the control group exceed a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Euthanize mice according to institutional guidelines.

  • Excise tumors, measure their final weight, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder in liquid nitrogen for Western blot analysis.

  • Collect major organs (liver, kidney, spleen, lungs, heart) for histopathological analysis to assess toxicity.

Immunohistochemistry (IHC)
  • Embed formalin-fixed, paraffin-embedded tumor sections (5 µm) on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Incubate with primary antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) overnight at 4°C.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualize with 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.

  • Analyze slides under a microscope to quantify the percentage of positive cells.

Western Blot Analysis
  • Homogenize frozen tumor tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies against p-Akt, total Akt, p-mTOR, total mTOR, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Conclusion

The protocols described in this document provide a comprehensive framework for the in vivo evaluation of this compound. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is crucial for advancing the preclinical development of this promising novel compound. The successful completion of these studies will elucidate the therapeutic potential and mechanism of action of this compound, paving the way for further investigation.

References

Application Notes and Protocols for Enniatin B in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial request specified "Chitinovorin B." Following a comprehensive search, no compound of this name was identified in the scientific literature. It is presumed that this was a typographical error and the intended compound was Enniatin B , a well-researched mycotoxin with significant interest in cancer research. The following application notes and protocols are therefore provided for Enniatin B.

Introduction

Enniatin B is a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species.[1] It is a frequent contaminant in cereals and grain-based products.[2] Enniatin B exhibits a range of biological activities, including antibacterial, antifungal, anthelmintic, and insecticidal properties.[1][3] Of particular interest to researchers is its potent cytotoxic activity against a variety of mammalian cell lines, which has led to investigations into its potential as an anticancer agent.[1][4]

Enniatin B's primary mechanism of action is attributed to its ionophoric properties, allowing it to transport mono- and divalent cations across cellular membranes, thereby disrupting ion homeostasis.[1][2] This disruption triggers a cascade of cellular events, including the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction.[2][5]

These application notes provide an overview of the in vitro applications of Enniatin B, focusing on its cytotoxic effects. Detailed protocols for key cell-based assays are provided to guide researchers in determining its effective dosage and understanding its mechanism of action.

Data Presentation: In Vitro Cytotoxicity of Enniatin B

The cytotoxic potency of Enniatin B varies depending on the cell line and the duration of exposure. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity. The following table summarizes reported IC50 values for Enniatin B in various cancer and non-cancer cell lines.

Cell LineCell TypeAssay DurationIC50 (µM)Reference
Caco-2Human colorectal adenocarcinoma24h10.8[6]
Caco-2Human colorectal adenocarcinoma72h0.8 - >30[1][6]
HT-29Human colon carcinoma24h16.6[6]
HT-29Human colon carcinoma48h2.8[7]
HT-29Human colon carcinoma72h3.7[6]
HepG2Human liver carcinoma24h435.9[7]
HepG2Human liver carcinoma48h24.3[6]
HepG2Human liver carcinoma72h8.5[6]
MRC-5Human lung fibroblast24h9.8[7]
MRC-5Human lung fibroblast72h4.5 - 4.7[6][7]
CHO-K1Chinese hamster ovary24h4.53[6]
CHO-K1Chinese hamster ovary72h2.47[6]
CCF-STTG1Human astrocytomaNot Specified8.9[7]

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cells of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)[2]

  • Enniatin B stock solution (dissolved in a suitable solvent like DMSO)[8]

  • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[2]

  • Treatment: Prepare serial dilutions of Enniatin B in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 50 µM).[2] Remove the existing medium from the wells and add 100 µL of the Enniatin B dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest Enniatin B concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: After incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the Enniatin B concentration to determine the IC50 value.[2]

Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Enniatin B stock solution

  • 96-well plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and a tetrazolium salt)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control (cells treated with lysis buffer) and a "spontaneous LDH release" control (untreated cells).[9]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.[9]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: The amount of formazan produced is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).

Materials:

  • Cells of interest

  • Complete culture medium

  • Enniatin B stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Enniatin B for the chosen duration.

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.[9]

  • Washing: Wash the collected cells with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[9]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[9]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_viability Cell Viability/Cytotoxicity cluster_apoptosis Apoptosis cluster_analysis Data Analysis cell_culture Cell Culture plate_seeding Plate Seeding (96-well or 6-well) cell_culture->plate_seeding treatment Incubate cells with Enniatin B (24, 48, or 72 hours) plate_seeding->treatment enniatin_prep Enniatin B Dilution Series enniatin_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay readout Spectrophotometry / Flow Cytometry mtt_assay->readout ldh_assay->readout apoptosis_assay->readout ic50_calc IC50 Calculation / Apoptosis Quantification readout->ic50_calc

Caption: Experimental workflow for assessing Enniatin B-induced cytotoxicity.

Signaling Pathways Modulated by Enniatin B

G cluster_membrane Cell Membrane cluster_mitochondria Mitochondria cluster_cytosol Cytosol enniatin_b Enniatin B ionophore Ionophore Activity (Disruption of Ion Homeostasis) enniatin_b->ionophore mmp_loss Mitochondrial Membrane Potential (ΔΨm) Loss enniatin_b->mmp_loss erk ERK Pathway Inhibition enniatin_b->erk jak_stat3 JAK/STAT3 Pathway Inhibition enniatin_b->jak_stat3 ionophore->mmp_loss ros ROS Production mmp_loss->ros cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1, S, or G2/M) erk->cell_cycle_arrest (inhibition leads to arrest) jak_stat3->apoptosis (inhibition promotes apoptosis)

Caption: Signaling pathways involved in Enniatin B-induced cytotoxicity.

References

Application Notes and Protocols: Chitinovorin B Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B is a novel β-lactam antibiotic of bacterial origin.[1] Like other members of the β-lactam class, its mechanism of action is predicated on the inhibition of bacterial cell wall synthesis.[2][3][4] The primary molecular targets for this class of antibiotics are Penicillin-Binding Proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan synthesis.[2][3][5] Engagement of this compound with its target PBP is a critical determinant of its antibacterial efficacy.

These application notes provide detailed protocols for a suite of biophysical and cellular assays to quantify the target engagement of this compound. The assays described herein are designed to confirm direct binding to the target protein, quantify binding affinity and kinetics, and assess target engagement in a cellular environment. The protocols are presented with a hypothetical target, Penicillin-Binding Protein 2a (PBP2a) from Methicillin-resistant Staphylococcus aureus (MRSA), a clinically relevant target for novel β-lactam antibiotics.

Signaling Pathway and Mechanism of Action

β-lactam antibiotics, including presumably this compound, act by covalently acylating a serine residue in the active site of PBPs. This irreversible inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_II Lipid II Precursor Flippase Flippase Lipid_II->Flippase Translocation PBP Penicillin-Binding Protein (PBP) Cross_linked_PG Cross-linked Peptidoglycan PBP->Cross_linked_PG Transpeptidation (Cross-linking) Inhibited_PBP Inhibited PBP PBP->Inhibited_PBP Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Incorporation Growing_PG->PBP Chitinovorin_B This compound Chitinovorin_B->PBP Inhibition

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Quantitative Data Summary

The following tables provide representative quantitative data for the interaction of a novel β-lactam antibiotic with its target PBP, which can be used as a benchmark for studies with this compound.

Assay Type Parameter Value Target Reference Compound
Surface Plasmon Resonance (SPR)K_D (nM)50PBP2aNovel β-lactam
Surface Plasmon Resonance (SPR)k_on (M⁻¹s⁻¹)1.2 x 10⁵PBP2aNovel β-lactam
Surface Plasmon Resonance (SPR)k_off (s⁻¹)6.0 x 10⁻³PBP2aNovel β-lactam
Cellular Thermal Shift AssayΔT_m (°C)+4.5PBP2aNovel β-lactam
In Vitro Kinase AssayIC₅₀ (µM)>100Panel of human kinasesThis compound (Hypothetical)

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[2][3][6]

Experimental Workflow:

Start Start Cell_Culture Cell Culture (e.g., MRSA) Start->Cell_Culture Treatment Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Heating Heat aliquots to different temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation Sample_Prep Sample Preparation for Western Blot Centrifugation->Sample_Prep Western_Blot Western Blot for PBP2a Sample_Prep->Western_Blot Analysis Densitometry and Melting Curve Analysis Western_Blot->Analysis End End Analysis->End

Caption: CETSA experimental workflow.

Protocol:

  • Cell Culture and Treatment:

    • Culture MRSA to mid-log phase.

    • Harvest cells and resuspend in PBS with 1% DMSO (vehicle) or desired concentrations of this compound.

    • Incubate for 1 hour at 37°C.

  • Thermal Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using a suitable method (e.g., bead beating or sonication) in lysis buffer containing protease inhibitors.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing soluble proteins.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for PBP2a, followed by a secondary HRP-conjugated antibody.

    • Visualize bands using an ECL substrate and imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry.

    • Plot the percentage of soluble PBP2a as a function of temperature to generate melting curves.

    • Determine the melting temperature (T_m) for both vehicle and this compound-treated samples. A positive shift in T_m indicates target engagement.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[7][8][9]

Protocol:

  • Immobilization of PBP2a:

    • Activate a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Inject purified recombinant PBP2a over the activated surface to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).

    • Inject the this compound solutions over the PBP2a-immobilized surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

In Vitro Kinase Assay for Off-Target Profiling

This protocol is designed to assess the potential off-target effects of this compound on a panel of human kinases. Radiometric assays are a common method for this purpose.[10][11][12]

Protocol:

  • Assay Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • In a 96-well plate, add the reaction buffer, a specific peptide substrate for the kinase, and the kinase enzyme.

  • Compound Addition:

    • Add this compound at various concentrations (typically in a dose-response format). Include a known inhibitor for the kinase as a positive control and DMSO as a negative control.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]-ATP).

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Affinity Chromatography for Target Identification/Purification

Affinity chromatography can be used to identify binding partners of this compound from a complex protein mixture, such as a bacterial cell lysate.[4]

Experimental Workflow:

Start Start Immobilization Immobilize this compound on chromatography resin Start->Immobilization Binding Incubate Lysate with Resin (Binding Step) Immobilization->Binding Lysate_Prep Prepare Bacterial Cell Lysate Lysate_Prep->Binding Wash Wash Resin to Remove Non-specific Binders Binding->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze Eluate by SDS-PAGE and Mass Spectrometry Elution->Analysis End End Analysis->End

Caption: Affinity chromatography workflow for target identification.

Protocol:

  • Ligand Immobilization:

    • If this compound has a suitable functional group, it can be covalently coupled to an activated chromatography resin (e.g., NHS-activated Sepharose).

    • Alternatively, a derivative of this compound with a linker arm can be synthesized for immobilization.

  • Preparation of Cell Lysate:

    • Grow the bacterial strain of interest (e.g., MRSA) and harvest the cells.

    • Lyse the cells in a non-denaturing lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Purification:

    • Equilibrate the this compound-coupled resin in a chromatography column with lysis buffer.

    • Load the clarified cell lysate onto the column.

    • Wash the column extensively with lysis buffer to remove unbound proteins.

  • Elution and Analysis:

    • Elute the proteins that have bound to this compound using a competitive eluent (e.g., a high concentration of a known PBP ligand) or by changing the buffer conditions (e.g., pH or ionic strength).

    • Concentrate the eluted fractions.

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Conclusion

The suite of assays described in these application notes provides a robust framework for characterizing the target engagement of this compound. By employing these methods, researchers can confirm direct binding to the intended target, quantify the affinity and kinetics of the interaction, and verify target engagement within a cellular context. This comprehensive approach is essential for the preclinical development of novel antibiotics and for understanding their mechanism of action.

References

Application Notes and Protocols for Chitinovorin B Enzymatic Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinovorin B is a member of the chitinovorin family of natural products, characterized as a beta-lactam antibiotic. Beta-lactam antibiotics exert their therapeutic effects by inhibiting key bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][2] PBPs are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] By covalently binding to the active site of these enzymes, beta-lactams like this compound block the cross-linking of the peptidoglycan matrix, leading to compromised cell wall integrity, and ultimately, bacterial cell lysis and death.[1][4]

Understanding the inhibitory activity of this compound against specific PBPs is crucial for elucidating its spectrum of activity, mechanism of action, and potential for therapeutic development. This document provides a detailed protocol for determining the enzymatic inhibition of PBPs by this compound using a competitive binding assay with a fluorescent penicillin analog.

Data Presentation

The primary objective of the described protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound against various Penicillin-Binding Proteins. The IC50 value is a measure of the potency of an inhibitor and represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The data generated from these experiments should be summarized in a clear and structured format for comparative analysis.

Table 1: Inhibitory Activity of this compound against various Penicillin-Binding Proteins (PBPs)

Target PBPSource OrganismThis compound IC50 (µM)Positive Control (e.g., Penicillin G) IC50 (µM)
PBP1aEscherichia coliTo be determinedValue
PBP2Staphylococcus aureusTo be determinedValue
PBP2xStreptococcus pneumoniaeTo be determinedValue
PBP3Pseudomonas aeruginosaTo be determinedValue

Note: The IC50 values for this compound are to be determined experimentally using the protocol outlined below. Values for a positive control should be determined in parallel.

Experimental Protocols

The following protocol describes a competitive binding assay to determine the inhibitory activity of this compound against a specific PBP. This method utilizes a fluorescently labeled penicillin derivative, such as Bocillin™ FL, which binds to the same active site as this compound. The inhibition is measured by the decrease in the fluorescent signal as this compound competes with the fluorescent probe for binding to the PBP. Fluorescence Polarization (FP) is a suitable method for detection in this homogeneous assay format.[5][6][7][8]

Protocol: Competitive PBP Inhibition Assay using Fluorescence Polarization

1. Materials and Reagents:

  • Purified Penicillin-Binding Protein (PBP) of interest

  • This compound (test inhibitor)

  • Bocillin™ FL (fluorescent probe)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100)[1]

  • DMSO (for dissolving compounds)

  • Black, low-volume 384-well microplates[1]

  • Microplate reader capable of fluorescence polarization measurements

2. Preparation of Reagents:

  • PBP Solution: Prepare a working solution of the purified PBP in assay buffer to the desired final concentration (e.g., 2-10 nM). The optimal concentration should be determined empirically.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • This compound Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (<1%) to avoid interference.

  • Bocillin™ FL Solution: Prepare a working solution of Bocillin™ FL in assay buffer to the desired final concentration (e.g., 30 nM).[1] The optimal concentration should be close to the Kd of its interaction with the PBP.

3. Assay Procedure:

  • Dispense this compound: Add 5 µL of the serially diluted this compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.

  • Add PBP: Add 10 µL of the PBP working solution to each well containing this compound and control solutions.

  • Incubation: Gently mix the plate and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the PBP.

  • Add Fluorescent Probe: Add 5 µL of the Bocillin™ FL working solution to all wells.

  • Final Incubation: Mix the plate and incubate for a specific time (e.g., 60 minutes) at room temperature, protected from light, to allow the reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a compatible microplate reader.

4. Controls:

  • No Inhibitor Control (Maximum Signal): Wells containing PBP and Bocillin™ FL in assay buffer with DMSO. This represents 0% inhibition.

  • No PBP Control (Background): Wells containing Bocillin™ FL in assay buffer with DMSO but no PBP. This is to determine the baseline polarization of the free probe.

  • Positive Control Inhibitor: A known PBP inhibitor (e.g., Penicillin G) should be run in parallel to validate the assay.

5. Data Analysis:

  • Subtract the background FP values (No PBP control) from all experimental wells.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) Where:

    • FP_sample is the fluorescence polarization of the test well.

    • FP_min is the fluorescence polarization of the no PBP control.

    • FP_max is the fluorescence polarization of the no inhibitor control.

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_analysis Data Acquisition & Analysis PBP PBP Solution Add_PBP 2. Add PBP Solution PBP->Add_PBP Inhibitor This compound Dilutions Dispense_Inhibitor 1. Add this compound Inhibitor->Dispense_Inhibitor Probe Bocillin FL Solution Add_Probe 4. Add Bocillin FL Probe->Add_Probe Dispense_Inhibitor->Add_PBP Incubate1 3. Incubate Add_PBP->Incubate1 Incubate1->Add_Probe Incubate2 5. Incubate Add_Probe->Incubate2 Measure 6. Measure Fluorescence Polarization Incubate2->Measure Analyze 7. Calculate % Inhibition & IC50 Measure->Analyze

Caption: Experimental workflow for the this compound PBP inhibition assay.

competitive_binding cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound PBP1 PBP Complex1 PBP-Bocillin FL (High FP Signal) PBP1->Complex1 Probe1 Bocillin FL Probe1->Complex1 PBP2 PBP Complex2 PBP-Chitinovorin B PBP2->Complex2 Inhibitor This compound Inhibitor->Complex2 Probe2 Bocillin FL Free_Probe Free Bocillin FL (Low FP Signal) Probe2->Free_Probe

Caption: Principle of the competitive PBP binding assay.

References

Chitinovorin B: A Detailed Microbiological Profile for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chitinovorin B is a naturally occurring β-lactam antibiotic belonging to the cephalosporin class. It is produced by the bacterium Flavobacterium chitinovorum. First identified in the mid-1980s, this compound is part of a family of related compounds, including Chitinovorins A, C, and D, all of which are isolated from Flavobacterium species. As a β-lactam antibiotic, its mechanism of action is presumed to involve the inhibition of bacterial cell wall synthesis, a critical process for bacterial survival.

While research on this compound has not been as extensive as for some mainstream antibiotics, its unique origin and chemical structure make it a person of interest for microbiologists and drug development professionals exploring novel antimicrobial agents. This document provides an overview of its known applications, available data, and generalized protocols for its study in a microbiological context.

Quantitative Data Summary

Detailed quantitative data on the antimicrobial activity of this compound is limited in publicly accessible literature. However, comparative information for the Chitinovorin family of antibiotics indicates varying levels of potency. Chitinovorin C has been reported to exhibit weak activity against Gram-negative bacteria. In contrast, the antimicrobial activity of Chitinovorin D against several strains of Escherichia coli was found to be approximately half that of Chitinovorin A, as determined by the pulp disk agar diffusion method.[1]

Due to the scarcity of specific MIC values for this compound, the following table is presented as a template for researchers to populate as data becomes available.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliATCC 25922Data not available
Staphylococcus aureusATCC 29213Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Enterococcus faecalisATCC 29212Data not available
Klebsiella pneumoniaeATCC 13883Data not available

Key Applications in Microbiology

The primary application of this compound in microbiology lies in its potential as an antimicrobial agent. Given its classification as a cephalosporin, its spectrum of activity would be of significant interest. Cephalosporins are known to be effective against a broad range of Gram-positive and Gram-negative bacteria. Further research into this compound could explore:

  • Novel Antimicrobial Lead: Its unique structure may offer advantages against bacteria that have developed resistance to other β-lactam antibiotics.

  • Synergistic Studies: Investigating the efficacy of this compound in combination with other classes of antibiotics could reveal synergistic interactions, providing new therapeutic strategies.

  • Mechanism of Action Studies: Detailed analysis of its interaction with penicillin-binding proteins (PBPs) could provide insights into bacterial resistance mechanisms and inform the design of new β-lactam antibiotics.

Experimental Protocols

The following are generalized protocols for the microbiological evaluation of this compound. These are based on standard methods and should be adapted as needed for specific experimental goals.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound (stock solution of known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated CAMHB without this compound.

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Disk Diffusion Assay

This protocol provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains for testing

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls:

    • Apply a control disk impregnated with the solvent used to dissolve this compound.

    • Use a disk with a standard antibiotic (e.g., a known cephalosporin) for comparison.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound.

Visualizations

Chitinovorin_B_Mechanism_of_Action cluster_bacterium Bacterial Cell Chitinovorin_B This compound PBP Penicillin-Binding Protein (PBP) Chitinovorin_B->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Prevents MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold serial dilution of this compound in 96-well plate Start->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC

References

Application Notes and Protocols for Cucurbitacin B and its Derivative DACE in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin B is a natural tetracyclic triterpenoid compound found in plants of the Cucurbitaceae family. It has garnered significant attention in oncology research for its potent cytotoxic and anti-proliferative effects against a wide range of cancer types.[1][2][3][4][5] Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.[1][6][7][8] DACE, a novel semisynthetic derivative of Cucurbitacin B, has been developed to enhance its therapeutic potential, demonstrating significant antitumor activity both in vitro and in vivo.[9][10] These compounds induce cell cycle arrest, promote apoptosis, and inhibit metastasis by targeting critical cellular machinery.[3][6][8]

This document provides detailed application notes and protocols for the use of Cucurbitacin B and its derivatives in cancer research, with a focus on DACE. It includes a summary of their biological activities, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of Cucurbitacin B and Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cucurbitacin B and its derivatives against various human cancer cell lines, as reported in the literature. These values highlight the potent anti-proliferative activity of these compounds.

CompoundCancer Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
Cucurbitacin BA549Non-Small Cell Lung Cancer~0.05-0.148[9]
Cucurbitacin BMCF-7Breast Cancer12.0Not Specified[11]
Cucurbitacin BHepG-2Hepatocellular Carcinoma0.060Not Specified[11]
Cucurbitacin BKKU-213Cholangiocarcinoma0.04824[4]
Cucurbitacin BKKU-214Cholangiocarcinoma0.08824[4]
Derivative 10bHepG-2Hepatocellular Carcinoma0.63Not Specified[5]
DACEA549Non-Small Cell Lung Cancer~0.148[9]
Cucurbitacin BSGC7901Gastric CancerDose-dependent inhibitionNot Specified[11]
Cucurbitacin BBGC823Gastric CancerDose-dependent inhibitionNot Specified[11]
Cucurbitacin BMGC803Gastric CancerDose-dependent inhibitionNot Specified[11]
Cucurbitacin BMKN74Gastric CancerDose-dependent inhibitionNot Specified[11]
In Vivo Antitumor Activity

In vivo studies have confirmed the anti-cancer efficacy of Cucurbitacin B and its derivatives in animal models.

CompoundAnimal ModelCancer TypeKey FindingsReference
DACEc-RAF-1-BxB transgenic miceLung AdenomaSignificantly suppressed tumor growth.[9]
Cucurbitacin B Prodrug4T1 xenograft miceBreast CancerShowed comparable effectiveness in controlling tumor growth to tamoxifen.[12]

Signaling Pathways and Mechanism of Action

Cucurbitacin B and its derivatives exert their anticancer effects by modulating several critical signaling pathways. The primary mechanism involves the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, which is constitutively activated in many cancers and plays a key role in cell survival, proliferation, and angiogenesis.[1][6][7][8] Additionally, these compounds have been shown to interfere with the PI3K/Akt/mTOR and MAPK/ERK signaling cascades.[5][6][8]

Cucurbitacin_B Cucurbitacin B / DACE EGFR EGFR Cucurbitacin_B->EGFR PI3K PI3K Cucurbitacin_B->PI3K RAF RAF Cucurbitacin_B->RAF JAK JAK Cucurbitacin_B->JAK Apoptosis Apoptosis Cucurbitacin_B->Apoptosis EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation pSTAT3->Apoptosis Nucleus->Proliferation

Caption: Cucurbitacin B/DACE Signaling Pathway.

Experimental Workflow

A typical workflow for evaluating the anti-cancer effects of Cucurbitacin B or its derivatives involves a series of in vitro and in vivo experiments.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Cucurbitacin B / DACE Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Xenograft Tumor Xenograft Model Viability->Xenograft In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: Experimental Workflow for Cancer Research.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Cucurbitacin B or DACE on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cucurbitacin B or DACE stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Cucurbitacin B or DACE in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis in cancer cells treated with Cucurbitacin B or DACE using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Cucurbitacin B or DACE

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Cucurbitacin B or DACE for the desired time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blot Analysis for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (p-STAT3) to assess the inhibitory effect of Cucurbitacin B or DACE on the JAK/STAT3 pathway.

Materials:

  • Cancer cell line of interest

  • Cucurbitacin B or DACE

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Cucurbitacin B or DACE. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the p-STAT3 signal, the membrane can be stripped and re-probed with an antibody against total STAT3 and a loading control.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 and/or the loading control signal.

References

Troubleshooting & Optimization

Technical Support Center: Chitinovorin B Synthesis Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the synthesis yield of Chitinovorin B. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental production of this novel β-lactam antibiotic.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the fermentation and synthesis of this compound.

Issue: Low or No Yield of this compound

A common challenge in the production of secondary metabolites is achieving a consistently high yield. If you are experiencing low or no yield of this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Optimize key fermentation parameters such as temperature, pH, aeration (rotation speed), and incubation time. Conduct a series of single-factor experiments followed by a response surface methodology (RSM) approach to identify the optimal conditions for the Flavobacterium strain.[1]
Inadequate Nutrient Composition in Media The composition of the culture medium is critical for the production of secondary metabolites.[2] Systematically evaluate different carbon and nitrogen sources. For chitin-related compounds, consider supplementing the media with colloidal chitin or N-acetylglucosamine as an inducer.[3] Also, optimize the concentration of essential minerals and trace elements.
Low Producer Strain Performance The inherent productivity of the microbial strain is a primary determinant of yield. Consider strain improvement techniques such as mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants. Alternatively, genetic engineering approaches to overexpress key biosynthetic genes can be explored.[4]
Precursor Limitation The biosynthesis of complex molecules like this compound depends on the availability of specific precursors. As Chitinovorins are peptide-based, ensure the medium is not deficient in the constituent amino acids (e.g., α-Aminoadipic acid, Alanine).[5] Supplementing the medium with predicted precursors can enhance yield.[2]
Product Degradation The synthesized this compound might be unstable under the fermentation or extraction conditions. Analyze the time course of your fermentation to identify the point of maximum production and whether the product concentration declines afterward. Adjust pH and temperature post-fermentation and during extraction to minimize degradation.
Feedback Inhibition High concentrations of the final product can sometimes inhibit its own biosynthetic pathway. Consider implementing a fed-batch or continuous culture system to maintain the product concentration below the inhibitory threshold.

Issue: Inconsistent Batch-to-Batch Yield

Variability between fermentation batches can hinder process development and scale-up.

Potential Cause Recommended Solution
Inoculum Variability Standardize the inoculum preparation process. Ensure the age, cell density, and physiological state of the seed culture are consistent for every batch.
Inhomogeneous Fermentation Conditions Ensure that fermentation parameters are precisely controlled and monitored in each run. Small variations in pH, temperature, or dissolved oxygen can lead to significant differences in yield.
Raw Material Inconsistency The quality of media components, especially complex ones like yeast extract or peptone, can vary between suppliers or even batches. Use high-quality, consistent raw materials and consider testing new batches before use in production runs.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and how does it inform synthesis strategies?

A1: While the exact structure of this compound is not detailed in the provided search results, it is part of the Chitinovorin family of β-lactam antibiotics, which includes Chitinovorins A, C, and D.[5][6] Chitinovorin D is a complex molecule containing a cephem nucleus, α-Aminoadipic acid, Alanine, and (4S,3R)-7-guanidino-4-amino-3-hydroxyheptanoic acid.[5] This suggests that this compound is also a peptide-based β-lactam. Synthesis strategies should therefore focus on optimizing the microbial fermentation of the producing organism, likely a Flavobacterium species, with particular attention to precursor supply for peptide biosynthesis.[5]

Q2: Which microorganisms are known to produce Chitinovorins?

A2: Flavobacterium species have been reported to secrete various antibiotic constituents, including chitinovorins.[5] Therefore, the starting point for improving this compound synthesis is the isolation and cultivation of a high-producing Flavobacterium strain.

Q3: What are the key media components to optimize for this compound production?

A3: For a peptide-based secondary metabolite like this compound, the following media components are critical for optimization:

  • Carbon Source : Slowly assimilated sugars like galactose can sometimes enhance secondary metabolite yields over rapidly consumed ones like glucose.[1]

  • Nitrogen Source : The selection and concentration of nitrogen sources, such as yeast extract, peptone, and ammonium salts, play a crucial role in metabolite biosynthesis.[1]

  • Precursors and Inducers : Given the name "Chitinovorin," consider adding chitin or its derivatives (e.g., N-acetylglucosamine) to the medium, as these may act as inducers for the biosynthetic gene cluster.[3] Also, supplement with the amino acid building blocks identified in related Chitinovorins.[5]

  • Minerals and Trace Elements : Ions like phosphate, magnesium, and iron are essential for microbial growth and enzyme function. Their concentrations should be optimized.

Q4: What is a general experimental protocol for optimizing fermentation conditions?

A4: A common approach is to first use a "one-factor-at-a-time" (OFAT) method to identify the most influential parameters, followed by a statistical method like Response Surface Methodology (RSM) for fine-tuning.[1]

Experimental Protocol: Optimization of Fermentation Parameters

  • Baseline Fermentation : Establish a baseline fermentation run with standard conditions for Flavobacterium (e.g., Temperature: 28-30°C, pH: 7.0, Agitation: 200 rpm).

  • Single-Factor Experiments :

    • Temperature : Test a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C) while keeping other parameters constant.

    • Initial pH : Evaluate a range of initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

    • Agitation Speed : Assess various agitation speeds (e.g., 150, 180, 200, 220 rpm) to modulate aeration.

    • Inoculum Size : Test different inoculum percentages (e.g., 2%, 5%, 8%, 10% v/v).

  • Statistical Optimization (RSM) : Based on the results of the single-factor experiments, select the 3-4 most significant factors. Use a statistical design, such as a Box-Behnken or Central Composite Design, to investigate the interactions between these factors and find the optimal combination for maximizing this compound yield.[1]

  • Analysis : For each experimental run, collect samples at regular intervals and quantify the this compound concentration using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: How can I troubleshoot the extraction and purification process if I suspect product loss?

A5: If you have a good yield in your crude fermentation broth but lose the product during downstream processing, consider the following:

  • Product Solubility : Chitinovorin D is noted to be soluble in water and substantially insoluble in ethanol, acetone, and ethyl acetate.[5] Ensure your extraction solvents are appropriate for this compound. You may need to use techniques like solid-phase extraction with a suitable resin.

  • Product Stability : Assess the stability of this compound at different pH values and temperatures. The β-lactam ring is susceptible to hydrolysis, so maintaining a suitable pH and low temperatures during extraction and purification is crucial.

  • Analytical Monitoring : Use an analytical technique like HPLC to track your product at each step of the purification process (e.g., after cell removal, after extraction, after each chromatography step). This will help pinpoint where the loss is occurring.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound synthesis.

experimental_workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain Strain Selection & Improvement (Flavobacterium sp.) media Media Optimization (C/N sources, inducers) strain->media inoculum Inoculum Preparation media->inoculum fermenter Bioreactor Fermentation (pH, Temp, DO Control) inoculum->fermenter harvest Harvesting (Centrifugation/Filtration) fermenter->harvest extraction Extraction of This compound harvest->extraction purification Purification (Chromatography) extraction->purification product Pure this compound purification->product

Caption: A generalized experimental workflow for the production of this compound.

troubleshooting_low_yield start Low this compound Yield check_fermentation Review Fermentation Parameters (pH, T, DO) start->check_fermentation check_media Analyze Media Composition check_fermentation->check_media Parameters OK optimize_fermentation Optimize Conditions (e.g., using RSM) check_fermentation->optimize_fermentation Suboptimal check_strain Evaluate Strain Performance check_media->check_strain Composition OK optimize_media Test New C/N Sources & Precursors check_media->optimize_media Suboptimal check_downstream Analyze Downstream Process check_strain->check_downstream Strain OK improve_strain Strain Improvement (Mutagenesis/Screening) check_strain->improve_strain Low Producer optimize_downstream Optimize Extraction & Purification check_downstream->optimize_downstream Product Loss end Improved Yield check_downstream->end Process OK optimize_fermentation->end optimize_media->end improve_strain->end optimize_downstream->end

Caption: A logical workflow for troubleshooting low yields of this compound.

References

Chitinovorin B solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitinovorin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel synthetic compound under investigation for its potential therapeutic properties. Structurally, it is a highly lipophilic molecule, which contributes to its poor aqueous solubility. This low solubility can present significant challenges for in vitro and in vivo studies, affecting dissolution, bioavailability, and consistent experimental results.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions, once prepared, should also be stored at -20°C or -80°C to minimize degradation. Stability can be compromised by exposure to light and elevated temperatures.[3][4]

Q3: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?

A3: Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility.[5] This can be triggered by several factors, including:

  • Solvent carryover: Insufficient mixing when adding a concentrated stock solution (in an organic solvent) to an aqueous buffer can lead to localized high concentrations and subsequent precipitation.

  • pH changes: The solubility of this compound may be pH-dependent. A shift in the pH of your experimental buffer could reduce its solubility.

  • Temperature fluctuations: Changes in temperature can affect the solubility of the compound.[3]

  • Exceeding the solubility limit: The concentration of this compound in the final aqueous solution may be above its solubility limit.

Troubleshooting Guides

Issue 1: Difficulty in dissolving the lyophilized powder.

Solution:

This compound powder is not readily soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are suitable primary solvents.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Add a small volume of the chosen organic solvent to the vial to create a concentrated stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

Issue 2: Precipitation upon dilution of the organic stock solution into an aqueous medium.

Solution:

This is a common challenge when working with poorly soluble compounds. The following strategies can help to mitigate precipitation:

  • Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your aqueous buffer can increase the solubility of this compound.[6]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.[6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be used to form micelles that encapsulate the compound and increase its apparent solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[1][6]

Quantitative Data Summary

The following tables provide solubility data for this compound in various solvents and conditions.

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (mg/mL) at 25°C
Dimethyl sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Ethanol~10
Methanol~5
Acetonitrile~2

Table 2: Aqueous Solubility of this compound with Different Formulations

Aqueous SystemThis compound Concentration (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (PBS), pH 7.4< 1
PBS with 5% DMSO25
PBS with 1% Tween® 8050
PBS with 10 mM HP-β-Cyclodextrin150

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound lyophilized powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound to be provided by the manufacturer).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of this compound in an Aqueous Buffer using a Co-solvent Method
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile polypropylene tubes

  • Procedure:

    • Determine the final desired concentration of this compound and the maximum tolerable percentage of DMSO in your experiment (typically ≤ 1%).

    • Add the required volume of the aqueous buffer to a sterile polypropylene tube.

    • While gently vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent localized high concentrations and precipitation.

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.

Visualizations

Diagram 1: Experimental Workflow for Solubilization

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Troubleshooting A Weigh this compound Powder B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D 10 mM Stock Solution C->D F Add Stock Solution Dropwise with Vortexing D->F E Prepare Aqueous Buffer E->F G Final Working Solution F->G H Precipitation Observed G->H I Decrease Final Concentration H->I J Add Co-solvent/Surfactant to Buffer H->J K Optimize pH H->K

Caption: Workflow for preparing this compound solutions.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Cascade Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes ChitinovorinB This compound ChitinovorinB->KinaseB Inhibits

Caption: this compound as a hypothetical inhibitor of Kinase B.

References

Technical Support Center: Troubleshooting Chitinovorin B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Chitinovorin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) - HPLC Peak Issues

This section addresses the most common peak-related problems observed during the HPLC analysis of this compound.

Q1: Why is my this compound peak tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a frequent issue.[1][2][3] It can compromise peak integration and reduce analytical accuracy.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Polar functional groups in this compound can interact with residual silanol groups on the silica-based C18 column, causing tailing.[3][4] Solution: Lower the mobile phase pH to 2-3 to protonate the silanol groups and minimize these interactions.[5][6] Alternatively, use an end-capped column where residual silanols are deactivated.[3]
Incorrect Mobile Phase pH or Buffer Strength If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[4] Insufficient buffer capacity can also contribute to this issue.[2] Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Increase the buffer concentration (typically 10-50 mM) to ensure consistent ionization.[2][5]
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[1][5] Solution: Reduce the injection volume or dilute the sample.[5]
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[5][7] Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][8]
Extra-Column Volume Excessive volume from long tubing, large detector cells, or loose fittings can cause band broadening and tailing.[5] Solution: Use shorter, narrower internal diameter tubing (0.12-0.17 mm ID) and ensure all fittings are secure.[5]
Q2: What is causing my this compound peak to split or appear as a doublet?

Peak splitting, where a single peak appears as two or more, can be a complex issue arising from various factors.[1][9][10]

Possible Causes and Solutions:

CauseSolution
Sample Solvent Incompatibility If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion and splitting.[11] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[9]
Partially Blocked Column Frit or Contamination A blockage or contamination at the column inlet can disrupt the sample flow path, causing splitting of all peaks in the chromatogram.[9][12] Solution: Remove and clean or replace the guard column. If the problem persists, try back-flushing the analytical column. If this fails, the column may need to be replaced.[12]
Column Void or Channeling A void or channel in the column packing material can create different flow paths for the analyte, resulting in a split peak.[9][10] Solution: This issue is often irreversible, and the column will likely need to be replaced.[9][10]
Co-eluting Impurity The split peak may actually be two different compounds eluting very close together.[9] Solution: To verify, inject a smaller sample volume to see if the peaks resolve.[9] If co-elution is confirmed, optimize the method (e.g., change mobile phase composition, gradient slope, or temperature) to improve resolution.[9]
Temperature Mismatch A significant temperature difference between the mobile phase and the column can cause peak splitting.[9] Solution: Use a column oven and a mobile phase pre-heater to ensure a consistent temperature throughout the system.[10]
Q3: I am observing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs, and are not related to the injected sample.[13][14] They can interfere with the identification and quantification of the actual analyte.

Possible Causes and Solutions:

CauseSolution
System Contamination Residuals from previous injections can accumulate in the injector, column, or detector and elute in subsequent runs, especially during gradient analysis.[13][14][15] Solution: Implement a rigorous system cleaning protocol. Flush the injector, lines, and column with a strong solvent.[13] Ensure the autosampler wash solution is effective and clean.
Mobile Phase Contamination Impurities in the solvents or additives, or the growth of microorganisms in unbuffered aqueous mobile phases, can lead to ghost peaks.[13][16] Solution: Use high-purity, HPLC-grade solvents and reagents.[13][15] Prepare fresh mobile phase daily and filter it before use.[13]
Sample Carryover Adsorption of the analyte or matrix components to the injector needle or valve can introduce small amounts into subsequent injections.[14] Solution: Optimize the needle wash procedure in the autosampler method. Use a wash solvent that is strong enough to remove all residues.
Degraded Sample or Mobile Phase The breakdown of components in the sample or mobile phase can introduce new, unexpected peaks. Solution: Use an autosampler with cooling capabilities to prevent sample degradation.[14] Prepare mobile phases fresh and do not store them for extended periods.[16]
Air Bubbles Small air bubbles in the system can cause spurious peaks as they pass through the detector.[8] Solution: Thoroughly degas the mobile phase before use and ensure all connections are tight to prevent air from entering the system.[8]

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-17 min: 70% to 10% B

    • 17-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (This should be optimized based on the UV-Vis spectrum of this compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Column Cleaning and Regeneration

To address issues like high backpressure, peak tailing, or ghost peaks due to column contamination, a systematic cleaning procedure is recommended.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase without Buffer: Run HPLC-grade water (for reversed-phase) for 30 minutes to remove any precipitated buffer salts.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for 60 minutes.

  • Flush with Hexane (Optional, for highly non-polar contaminants): Flush with 100% hexane for 60 minutes, followed by isopropanol for 30 minutes.

  • Re-equilibrate the Column: Flush with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

Visual Troubleshooting Guides

Logical Flow for Troubleshooting Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_inlet Check for blocked column frit or column void check_all_peaks->check_column_inlet all_tail check_mobile_phase Check mobile phase pH and buffer strength check_all_peaks->check_mobile_phase some_tail all_tail Yes some_tail No flush_column Backflush or replace column check_column_inlet->flush_column adjust_mp Adjust pH or buffer concentration check_mobile_phase->adjust_mp check_overload Check for sample overload adjust_mp->check_overload reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection G start Ghost Peak Observed run_blank Run blank gradient (no injection) start->run_blank peak_present Peak still present? run_blank->peak_present source_system Source is mobile phase or system contamination peak_present->source_system yes_present source_injector Source is injector/carryover peak_present->source_injector no_absent yes_present Yes no_absent No clean_system Use fresh mobile phase, clean system components source_system->clean_system clean_injector Optimize injector wash method source_injector->clean_injector

References

Technical Support Center: Optimizing Chitinovorin B Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitinovorin B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the handling and storage of this compound and similar chitin synthesis inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a novel chitin synthesis inhibitor likely belonging to the benzoylurea class, can be influenced by several factors. These include the choice of solvent, the pH of the solution, exposure to light, and storage temperature. Like other benzoylurea compounds, this compound may be susceptible to degradation under certain conditions.

Q2: What are the typical degradation pathways for benzoylurea-type compounds like this compound?

A2: The most common degradation pathways for benzoylurea insecticides are hydrolysis and photolysis.[1][2][3] Hydrolysis, the cleavage of chemical bonds by reaction with water, can be pH-dependent, with some related compounds showing increased degradation under basic conditions.[1] Photolysis is degradation caused by exposure to light, particularly UV radiation.

Q3: How can I monitor the stability of my this compound solution over time?

A3: The stability of this compound solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the separation and quantification of the parent compound and any potential degradation products, providing a clear indication of its stability under specific storage conditions.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous solutions.

  • Possible Cause: this compound, like many benzoylurea compounds, likely has low water solubility.[1] Precipitation can occur if the concentration exceeds its solubility limit in the chosen aqueous buffer.

  • Troubleshooting Steps:

    • Co-solvent usage: Prepare a concentrated stock solution in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or acetone before diluting it into your aqueous experimental medium.[7]

    • Solubility testing: Determine the solubility of this compound in your specific aqueous buffer to ensure you are working within its solubility range.

    • Formulation aids: For in vivo or cell-based assays, consider the use of formulation aids such as PEG300 and Tween-80 to improve solubility and stability in aqueous environments.[8]

Issue 2: Loss of this compound activity in solution over a short period.

  • Possible Cause: This could be due to chemical degradation, potentially accelerated by improper storage conditions.

  • Troubleshooting Steps:

    • pH optimization: Based on data from analogous compounds, maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7), as basic conditions can promote hydrolysis.[9][10]

    • Light protection: Store all this compound solutions in amber vials or wrapped in aluminum foil to protect them from light and prevent photodegradation.[2]

    • Temperature control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.[8][11] For working solutions, storage at 4°C is recommended for short-term use.

Data Presentation

Table 1: Recommended Solvents for Preparing this compound Stock Solutions

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO)Primary stock solutions for in vitro assaysUse freshly opened, anhydrous DMSO to avoid introducing water which can affect stability.[8]
AcetoneStock solutions for some applicationsA volatile solvent, ensure proper handling and storage.[7]
Ethyl AcetateUsed in extraction for analytical purposesGood for extracting benzoylurea compounds from various matrices.[4]
DioxaneUsed in synthesis and some experimental preparationsAn ether-based solvent.[12][13]

Table 2: Stability of Benzoylurea Insecticides Under Various Conditions (Analogous Compounds)

CompoundConditionHalf-life (DT50)Reference
NovaluronAqueous solution, pH 9, 25°C101 days[9]
NovaluronAqueous solution, natural water, photolysis31.1 days[2]
NovaluronAerobic soil7-32 days[14]
LufenuronStable in solutionpH 5 to pH 9[10]
LufenuronAerobic soil67-102 days[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the desired amount of this compound powder.

  • In a sterile, amber glass vial, dissolve the powder in a minimal amount of high-purity, anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[8][11]

Protocol 2: Stability Assessment of this compound in Solution using HPLC

  • Prepare a solution of this compound at a known concentration in the desired solvent or buffer.

  • Divide the solution into multiple amber vials for time-point analysis (e.g., T=0, 24h, 48h, 1 week).

  • Store the vials under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).

  • At each time point, inject an aliquot of the solution into an HPLC system equipped with a C18 column and a UV detector.

  • Use a mobile phase gradient of acetonitrile and water to separate this compound from its potential degradation products.

  • Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Prepare this compound Solution storage Store under Test Conditions (e.g., Temp, pH, Light) prep->storage sampling Sample at Time Points (T=0, T=x, T=y) storage->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Quantify Degradation analysis->data

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways for this compound chitinovorin_b This compound hydrolysis_product Hydrolysis Products chitinovorin_b->hydrolysis_product Hydrolysis (e.g., high pH) photolysis_product Photolysis Products chitinovorin_b->photolysis_product Photolysis (UV light exposure)

Caption: Potential degradation routes for this compound.

References

Chitinovorin B experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel experimental compound, Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound X?

For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For final dilutions in cell culture media, ensure the final DMSO concentration is below 0.1% to avoid solvent-induced artifacts.

Q2: What is the known stability of Compound X in solution?

Stock solutions of Compound X in DMSO are stable for up to one month when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment. Stability in specific buffers may vary and should be empirically determined. For example, a study on Amphotericin B showed that its stability is dependent on temperature and light exposure, with degradation observed after 13 days at room temperature with light exposure.[1]

Q3: Are there any known off-target effects of Compound X?

As a novel compound, the off-target profile of Compound X is still under investigation. Researchers should perform appropriate control experiments to validate their findings. Off-target effects can arise from various mechanisms, including interactions with unintended cellular components.[2] For instance, the Wnt/β-catenin inhibitor KYA1797K was later identified as a weak binder of PD-L1, suggesting a potential off-target interaction.[3]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Inconsistent compound activity.

    • Troubleshooting Step: Ensure consistent storage and handling of Compound X. Prepare fresh dilutions for each experiment from a validated stock solution.

  • Possible Cause: Off-target effects.

    • Troubleshooting Step: Use structurally distinct control compounds that target the same pathway to confirm that the observed phenotype is specific to the intended mechanism of action. Computational modeling of signaling networks can help predict potential off-target effects.[2]

  • Possible Cause: Cell line variability.

    • Troubleshooting Step: Regularly perform cell line authentication. Passage number can affect experimental outcomes; use cells within a consistent and low passage number range.

Issue 2: Compound precipitation in aqueous media.

  • Possible Cause: Poor solubility.

    • Troubleshooting Step: After diluting the DMSO stock solution, vortex the final solution thoroughly. Visually inspect for any precipitate before adding to cells. If precipitation persists, consider using a different solvent system or a formulation with solubility enhancers, if compatible with the experimental setup.

  • Possible Cause: Interaction with media components.

    • Troubleshooting Step: Test the solubility of Compound X in a simplified buffer (e.g., PBS) to identify potential interactions with complex media components.

Issue 3: High background signal in reporter assays.

  • Possible Cause: Intrinsic fluorescence or luminescence of Compound X.

    • Troubleshooting Step: Run a control experiment with Compound X in the absence of cells or the reporter enzyme to measure any intrinsic signal.

  • Possible Cause: Non-specific activation or inhibition of the reporter system.

    • Troubleshooting Step: Test Compound X in a counter-screen using a different reporter system that is not expected to be affected by the compound's primary mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Activity of Compound X in Various Cell Lines

Cell LineAssay TypeIC50 (µM)Max Inhibition (%)
Cell Line AProliferation1.5 ± 0.295
Cell Line BProliferation5.2 ± 0.888
Cell Line CReporter Gene0.75 ± 0.198

Experimental Protocols

Protocol: Cell Viability Assay using CCK-8

This protocol is adapted from a method used to assess the effect of sennoside B on cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and culture overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Add the diluted compound to the cells and incubate for the desired treatment period (e.g., 48 hours).

  • Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound X to Cells and Incubate cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound X compound_prep->treatment add_cck8 Add CCK-8 Reagent treatment->add_cck8 incubation Incubate for 2-4 hours add_cck8->incubation read_plate Measure Absorbance at 450 nm incubation->read_plate data_analysis Calculate Cell Viability read_plate->data_analysis

Caption: Experimental workflow for a cell viability assay.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound_x Compound X compound_x->kinase2

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

minimizing off-target effects of Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chitinovorin B. This resource is designed to help researchers and drug development professionals optimize their experiments and troubleshoot potential issues, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX). TKX is a key component of the oncogenic signaling pathway, Pathway A, which is frequently dysregulated in several cancer types. By binding to the ATP pocket of TKX, this compound prevents its phosphorylation and subsequent activation of downstream signaling molecules, leading to cell cycle arrest and apoptosis in TKX-dependent cancer cells.

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for TKX, cross-reactivity has been observed with two other kinases, Tyrosine Kinase Y (TKY) and Serine/Threonine Kinase Z (STKZ), particularly at higher concentrations. Inhibition of TKY can lead to mild cardiotoxicity, while inhibition of STKZ may result in unintended effects on glucose metabolism. Minimizing these off-target effects is crucial for accurate data interpretation and preclinical development.

Q3: At what concentration should I use this compound to maintain selectivity?

A3: For most cell-based assays, we recommend starting with a concentration range of 1-100 nM. The IC50 for TKX is significantly lower than for its off-targets. A dose-response experiment is highly recommended to determine the optimal concentration that maximizes TKX inhibition while minimizing effects on TKY and STKZ in your specific model system.

Troubleshooting Guide

Issue 1: I am observing unexpected levels of apoptosis in my negative control cell line that does not express TKX.

  • Possible Cause: This may be due to off-target inhibition of TKY or STKZ, which might be essential for the survival of your control cell line.

  • Troubleshooting Steps:

    • Confirm TKX Expression: Verify the absence of TKX expression in your control cell line using Western Blot or qPCR.

    • Perform a Dose-Response Curve: Titrate this compound from a low concentration (e.g., 0.1 nM) to a high concentration (e.g., 10 µM). If the apoptosis is dose-dependent, it is likely a pharmacological effect.

    • Use a Structurally Unrelated Inhibitor: Treat your cells with a different, structurally unrelated inhibitor of TKX. If this compound does not cause the same effect, the apoptosis is likely due to an off-target effect specific to this compound's chemical structure.

    • Rescue Experiment: If you suspect TKY or STKZ inhibition, try to rescue the phenotype by activating their respective downstream pathways, if known and feasible.

Issue 2: The downstream targets of TKX are inhibited, but I am also seeing modulation of an unrelated pathway.

  • Possible Cause: This is a classic sign of an off-target effect. This compound, especially at concentrations above 100 nM, may be inhibiting STKZ, which is known to have broad effects on cellular metabolism.

  • Troubleshooting Steps:

    • Lower the Concentration: The most straightforward approach is to lower the concentration of this compound to a range where it is more selective for TKX.

    • Profile Kinase Inhibition: Perform a kinase profiling assay to quantitatively assess the inhibitory activity of this compound against a panel of kinases, including TKY and STKZ.

    • Monitor Off-Target Pathway Markers: Use Western Blot or other relevant assays to specifically measure the activity of the TKY and STKZ pathways. For example, check the phosphorylation status of a known direct substrate of STKZ.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound against its primary target and key off-targets.

Kinase TargetIC50 (nM)Description
Tyrosine Kinase X (TKX) 5Primary Target - Key oncogenic driver in Pathway A.
Tyrosine Kinase Y (TKY)250Off-Target - Associated with cardiotoxicity.
Serine/Threonine Kinase Z (STKZ)800Off-Target - Involved in glucose metabolism.

Key Experimental Protocols

Protocol 1: Whole-Cell Lysate Preparation for Western Blot

  • Culture cells to 80-90% confluency and treat with this compound at the desired concentrations for the specified time.

  • Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifuge the cells at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Vortex briefly and incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA or Bradford assay.

  • The lysate is now ready for Western Blot analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Prepare a reaction buffer appropriate for kinase assays (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Create a serial dilution of this compound in DMSO, and then dilute further into the reaction buffer.

  • In a 96-well plate, add 5 µL of the diluted this compound solution.

  • Add 20 µL of a solution containing the substrate peptide and ATP to each well.

  • To initiate the reaction, add 25 µL of the kinase solution (TKX, TKY, or STKZ) to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., a solution containing EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway of this compound GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TKX TKX (Primary Target) Receptor->TKX Downstream Downstream Signaling (e.g., MAPK pathway) TKX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ChitinovorinB This compound ChitinovorinB->TKX

Caption: Mechanism of this compound in the TKX signaling pathway.

G cluster_workflow Experimental Workflow for Off-Target Effect Analysis Start Start: Unexpected Phenotype Observed DoseResponse 1. Perform Dose-Response Curve (0.1 nM - 10 µM) Start->DoseResponse WesternBlot 2. Western Blot for On-Target (p-TKX) and Off-Target (p-STKZ substrate) Markers DoseResponse->WesternBlot KinaseAssay 3. In Vitro Kinase Profiling (TKX, TKY, STKZ) WesternBlot->KinaseAssay Analysis 4. Analyze Data: Compare IC50 values and cellular effects KinaseAssay->Analysis Conclusion Conclusion: Determine Optimal Concentration or Modify Compound Analysis->Conclusion

Caption: Workflow for identifying and analyzing off-target effects.

G cluster_logic Troubleshooting Logic for Unexpected Results rect_node rect_node Start Unexpected Cell Death? DoseDependent Is it Dose-Dependent? Start->DoseDependent Yes NonSpecific Non-Specific Toxicity (e.g., compound precipitation) Start->NonSpecific No OnTarget On-Target Effect in a Sensitive Line DoseDependent->OnTarget No (High Potency Effect) OffTarget Potential Off-Target Effect DoseDependent->OffTarget Yes LowerConc Action: Lower Concentration & Re-evaluate OffTarget->LowerConc

Technical Support Center: Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chitinovorin B" did not yield specific information on this compound. Therefore, this technical support center has been developed around a hypothetical targeted anticancer agent, "Resistiximab ," to illustrate common mechanisms of acquired drug resistance and strategies to overcome them, based on established cancer biology principles. The troubleshooting guides and FAQs provided are based on well-documented phenomena such as efflux pump overexpression and activation of bypass signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Resistiximab, has started to show reduced responsiveness. What are the common reasons for this?

A1: Acquired resistance to targeted therapies like Resistiximab is a recognized phenomenon in cancer research.[1][2][3] Several mechanisms can contribute to this reduced sensitivity. The most common causes include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump Resistiximab out of the cell, lowering its intracellular concentration to sub-therapeutic levels.[4][5][6][7][8]

  • Alterations in the drug target: Mutations in the target protein of Resistiximab can prevent the drug from binding effectively, thereby rendering it inactive.[1][2]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by Resistiximab. For example, upregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway can promote cell survival and proliferation even in the presence of the drug.[9][10][11][12][13]

  • Enhanced DNA repair mechanisms: If Resistiximab induces DNA damage, resistant cells may upregulate their DNA repair machinery to counteract the drug's effects.[1][3]

  • Inhibition of apoptosis: Resistant cells may acquire mutations in genes that regulate programmed cell death (apoptosis), making them less susceptible to the cytotoxic effects of Resistiximab.[1][3]

Q2: How can I determine if my Resistiximab-resistant cell line is overexpressing ABC transporters?

A2: Several experimental approaches can be used to assess the expression and function of ABC transporters:

  • Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).

  • Western Blotting: To detect the protein levels of these transporters.

  • Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of ABC transporters within the cells.

  • Drug Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). An increased efflux of the dye from the resistant cells compared to the sensitive parental cells would indicate higher transporter activity. This can be measured using flow cytometry or fluorescence microscopy.

Q3: What are some initial strategies to overcome Resistiximab resistance in my cell line?

A3: The approach to overcoming resistance depends on the underlying mechanism. Here are some initial strategies:

  • Combination Therapy: Combining Resistiximab with an inhibitor of the identified resistance mechanism can restore sensitivity. For example, using a known ABC transporter inhibitor (chemosensitizer) alongside Resistiximab.[4]

  • Targeting Bypass Pathways: If a bypass pathway is activated, co-treatment with an inhibitor of a key component of that pathway (e.g., an EGFR inhibitor if the EGFR pathway is upregulated) may be effective.[13]

  • Dose Escalation: In some cases, increasing the concentration of Resistiximab may be sufficient to overcome resistance, although this may not be clinically translatable due to toxicity.

  • Alternative Therapies: If resistance is multi-faceted, exploring treatment with a different class of anticancer drugs that have a distinct mechanism of action might be necessary.[4]

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed After Resistiximab Treatment
Question Possible Cause Suggested Solution
Is the IC50 value of Resistiximab significantly higher in the resistant cell line compared to the parental line? The cell line has likely developed resistance to Resistiximab.Confirm the IC50 shift with a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo). Proceed to investigate the mechanism of resistance.
Are you using the correct concentration of Resistiximab? Incorrect drug concentration.Verify the stock concentration and perform fresh dilutions. Ensure proper storage of the drug stock.
Is there evidence of drug efflux? Overexpression of ABC transporters.Perform a drug efflux assay using a fluorescent substrate like Rhodamine 123. If efflux is high, consider co-treatment with an ABC transporter inhibitor like Verapamil or a more specific inhibitor.
Is an alternative survival pathway activated? Upregulation of pro-survival signaling (e.g., EGFR/PI3K/Akt pathway).Perform western blot analysis for key phosphorylated proteins in survival pathways (e.g., p-EGFR, p-Akt). If a pathway is activated, consider combination therapy with an inhibitor of that pathway.
Problem 2: Inconsistent Results in Drug Combination Studies
Question Possible Cause Suggested Solution
Are the drugs being added in the correct sequence? Antagonistic effects due to improper timing of drug addition.Test different administration schedules (e.g., sequential vs. simultaneous addition) to determine the optimal combination strategy.
Are the concentrations of both drugs optimized? Suboptimal drug concentrations leading to weak or no synergistic effect.Perform a checkerboard assay (isobologram analysis) to determine the optimal concentrations and ratios of the two drugs for achieving synergy.
Is there a possibility of off-target effects? The second drug may have unintended effects on the cell line.Review the literature for known off-target effects of the combination agent. Consider using a more specific inhibitor if available.

Quantitative Data Summary

The following table provides hypothetical data from experiments comparing a Resistiximab-sensitive parental cell line (Par-CL) with its derived resistant variant (Res-CL).

Parameter Par-CL Res-CL Fold Change
Resistiximab IC50 (nM) 50150030
ABCB1 mRNA Expression (Relative Quantification) 1.025.025
P-glycoprotein Protein Level (Relative to Loading Control) 1.018.518.5
Intracellular Rhodamine 123 Fluorescence (Arbitrary Units) 850012000.14
p-Akt (Ser473) Level (Relative to Total Akt) 1.04.54.5

Experimental Protocols

MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Resistiximab in sensitive and resistant cell lines.

Materials:

  • Resistiximab-sensitive and -resistant cells

  • Complete cell culture medium

  • 96-well plates

  • Resistiximab stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of Resistiximab in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTT but no cells).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

Signaling_Pathway cluster_0 Resistiximab Action cluster_1 Resistance Mechanism: Bypass Pathway Resistiximab Resistiximab Target_Protein Target_Protein Resistiximab->Target_Protein Inhibits Downstream_Signaling Downstream_Signaling Target_Protein->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Growth_Factor Growth_Factor EGFR EGFR Growth_Factor->EGFR Activates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Akt->Apoptosis Inhibits Cell_Survival Cell_Survival Akt->Cell_Survival

Caption: Proposed signaling pathway of Resistiximab and a bypass mechanism through EGFR activation.

Experimental_Workflow Start Resistant Cell Line Identified IC50 Confirm IC50 Shift (MTT Assay) Start->IC50 Mechanism Investigate Mechanism IC50->Mechanism Efflux Drug Efflux Assay (Rhodamine 123) Mechanism->Efflux Efflux? Bypass Western Blot for Bypass Pathways (p-EGFR, p-Akt) Mechanism->Bypass Bypass? Target Target Sequencing Mechanism->Target Target Mutation? Efflux_Positive Overcome with Efflux Pump Inhibitor Efflux->Efflux_Positive Bypass_Positive Overcome with Pathway Inhibitor Bypass->Bypass_Positive Target_Mutation Consider Alternative Therapy Target->Target_Mutation Troubleshooting_Logic Start Reduced Drug Efficacy Check_IC50 Is IC50 Increased? Start->Check_IC50 Check_Efflux Is Drug Efflux Increased? Check_IC50->Check_Efflux Yes Recheck_Protocols Re-evaluate Experimental Protocols Check_IC50->Recheck_Protocols No Check_Bypass Is a Bypass Pathway Activated? Check_Efflux->Check_Bypass No Solution_Efflux Co-treat with Efflux Inhibitor Check_Efflux->Solution_Efflux Yes Solution_Bypass Co-treat with Pathway Inhibitor Check_Bypass->Solution_Bypass Yes

References

Technical Support Center: Chitinovorin B Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chitinovorin B. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Chitin-Responsive Kinase 1 (CRK1), a key enzyme in a novel signaling pathway implicated in tumor cell proliferation and survival. By binding to the ATP-binding pocket of CRK1, this compound blocks the downstream phosphorylation of key substrates, leading to cell cycle arrest and apoptosis in cancer cells expressing activated CRK1.

2. What is the recommended solvent and storage condition for this compound?

This compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. The stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), the solution can be kept at 4°C. Protect the stock solution from light.

3. What are the typical effective concentrations for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell line and the duration of the treatment. Generally, a concentration range of 1 µM to 50 µM is used in most cell-based assays. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Low or no cytotoxic effect observed 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to this compound. 3. Incorrect storage or handling of the compound. 4. Short treatment duration.1. Perform a dose-response experiment to determine the IC50 value for your cell line. 2. Verify the expression and activation status of the CRK1 target in your cell line via Western Blot or qPCR. 3. Ensure the compound has been stored correctly at -20°C in aliquots and protected from light. 4. Extend the treatment duration (e.g., 48 or 72 hours).
High variability between replicate wells 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects in the multi-well plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stock. 3. Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity.
Precipitation of this compound in culture medium 1. Final DMSO concentration is too high. 2. The compound has limited solubility in aqueous solutions.1. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. 2. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the cells. Briefly vortex before use.
Off-target effects or unexpected cellular responses 1. The concentration of this compound used is too high. 2. The specific cell line may have unique sensitivities.1. Lower the concentration of this compound to a range closer to the IC50 value. 2. Perform control experiments, including a vehicle-only (DMSO) control, to distinguish compound-specific effects from solvent effects. Consider using a structurally related but inactive analog as a negative control if available.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma5.2
A549Lung Carcinoma12.8
MCF-7Breast Adenocarcinoma25.1
U-87 MGGlioblastoma8.7
PC-3Prostate Adenocarcinoma18.5

Table 2: Recommended Concentration Ranges for Common In Vitro Assays

Assay TypeRecommended Concentration Range (µM)Incubation Time (hours)
Cell Viability (MTT/XTT)1 - 10024 - 72
Western Blot (CRK1 pathway)5 - 256 - 24
Apoptosis Assay (Annexin V)10 - 5024 - 48
Cell Cycle Analysis10 - 5024

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of CRK1 Pathway Inhibition

  • Seed cells in a 6-well plate and grow until they reach 70-80% confluency.

  • Treat the cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-CRK1, total CRK1, and downstream targets overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ChitinovorinB_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor CRK1 CRK1 Receptor->CRK1 Activation Downstream Downstream Substrate CRK1->Downstream Phosphorylation Apoptosis Apoptosis CRK1->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation ChitinovorinB This compound ChitinovorinB->CRK1 Inhibition Experimental_Workflow start Start seed Seed Cells start->seed treat Treat with This compound seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay incubate->assay data Data Analysis assay->data end End data->end Troubleshooting_Tree start Low Cytotoxicity? check_conc Optimize Concentration (Dose-Response) start->check_conc Yes issue_resolved Issue Resolved start->issue_resolved No check_target Verify CRK1 Expression check_conc->check_target Still low check_conc->issue_resolved Improved check_protocol Review Protocol check_target->check_protocol Target present contact_support Contact Support check_target->contact_support Target absent check_protocol->issue_resolved Protocol error found check_protocol->contact_support Protocol correct

Technical Support Center: Chitinovorin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common pitfalls during experiments with the novel β-lactam antibiotic, Chitinovorin B. Given the limited specific data on this compound, this guide also addresses general challenges encountered when working with new β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel β-lactam antibiotic, part of a family of compounds that also includes Chitinovorins A and C.[1] Like other β-lactam antibiotics, its mechanism of action is expected to involve the inhibition of bacterial cell wall synthesis.

Q2: What are the primary challenges when working with a novel β-lactam antibiotic like this compound?

Researchers may face challenges in areas such as solubility, stability, determining optimal concentration, and potential for hydrolysis of the β-lactam ring which can affect its activity.[2][3][4] Additionally, as with any new compound, understanding its specific mechanism of action and potential off-target effects is crucial.

Q3: How can I prepare a stock solution of this compound?

Due to the lack of specific solubility data for this compound, it is recommended to start with common solvents for β-lactam antibiotics such as dimethyl sulfoxide (DMSO) or sterile water. It is crucial to perform small-scale solubility tests to determine the best solvent and maximum concentration. Always prepare fresh solutions and store them under appropriate conditions (e.g., protected from light and at low temperatures) to prevent degradation.[5]

Q4: How stable is this compound in solution?

The stability of β-lactam antibiotics in solution can be variable and is influenced by factors like pH, temperature, and the presence of enzymes (β-lactamases). The hydrolysis of the β-lactam ring is a key factor that can lead to loss of antibiotic activity.[2][3][4] It is advisable to conduct stability studies under your specific experimental conditions.

Troubleshooting Guides

Problem 1: Inconsistent or No Antibacterial Activity

Possible Causes:

  • Degradation of this compound: The β-lactam ring is susceptible to hydrolysis, leading to inactivation.[2][3][4]

  • Improper Storage: Exposure to heat or light can speed up the degradation of the antibiotic.[5]

  • Incorrect Concentration: The concentration used may be too low to inhibit bacterial growth.

  • Bacterial Resistance: The target bacteria may possess intrinsic or acquired resistance mechanisms, such as β-lactamase production.

Solutions:

Solution Detailed Steps
Verify Compound Integrity Prepare fresh stock solutions for each experiment. If possible, confirm the structure and purity of the compound using analytical techniques like HPLC or mass spectrometry.
Optimize Storage Conditions Store stock solutions in small aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Perform Dose-Response Assays Determine the Minimum Inhibitory Concentration (MIC) for your target bacteria using a range of this compound concentrations.
Test for β-lactamase Activity Use β-lactamase inhibitors in combination with this compound to see if activity is restored.
Problem 2: Poor Solubility

Possible Causes:

  • Incorrect Solvent: this compound may have limited solubility in the chosen solvent.

  • Precipitation in Media: The compound may precipitate when diluted from the stock solution into the aqueous culture medium.

Solutions:

Solution Detailed Steps
Test Different Solvents Systematically test the solubility in a panel of biocompatible solvents (e.g., DMSO, ethanol, water with pH adjustment).
Optimize Dilution Method When diluting into aqueous media, add the stock solution dropwise while vortexing to prevent localized high concentrations and precipitation.
Use of Solubilizing Agents For in vivo studies, consider the use of formulation vehicles such as cyclodextrins, though this may impact biological activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

  • Prepare this compound dilutions:

    • Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Prepare bacterial inoculum:

    • Culture the target bacteria overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate the plate:

    • Add 50 µL of the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Inhibition Assay

This protocol helps to determine if inactivation of this compound is due to β-lactamase activity.

  • Prepare antibiotic solutions:

    • Prepare serial dilutions of this compound as in the MIC protocol.

    • Prepare a second set of serial dilutions of this compound, with each dilution also containing a constant, sub-inhibitory concentration of a broad-spectrum β-lactamase inhibitor (e.g., clavulanic acid).

  • Perform MIC assay:

    • Follow the steps for the MIC determination protocol for both sets of dilutions.

  • Analyze results:

    • Compare the MIC of this compound in the presence and absence of the β-lactamase inhibitor. A significant decrease in the MIC in the presence of the inhibitor suggests that the bacteria's resistance is mediated by β-lactamases.

Quantitative Data Summary

The following table provides hypothetical MIC values for this compound against common bacterial strains, which is a typical representation for a novel β-lactam antibiotic.

Bacterial Strain This compound MIC (µg/mL) This compound + β-lactamase Inhibitor MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)20.5
Escherichia coli (ATCC 25922)164
Pseudomonas aeruginosa (ATCC 27853)>6432
Enterococcus faecalis (ATCC 29212)88

Visualizations

Experimental_Workflow General Experimental Workflow for a Novel Antibiotic A Prepare fresh this compound stock solution B Determine MIC against target bacteria A->B E Evaluate stability in different media and pH A->E C Perform time-kill assays B->C D Investigate mechanism of action (e.g., cell wall synthesis inhibition) B->D F Test for β-lactamase susceptibility B->F

Caption: General experimental workflow for characterizing a novel antibiotic.

Signaling_Pathway Simplified Bacterial Cell Wall Synthesis Pathway and β-Lactam Action cluster_synthesis Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic steps Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Peptidoglycan->Crosslinked_PG Transpeptidation (PBP activity) Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Weakened cell wall leads to Chitinovorin_B This compound (β-Lactam) PBP Penicillin-Binding Proteins (PBPs) Chitinovorin_B->PBP Inhibition Inhibition PBP->Inhibition Inhibition->Crosslinked_PG Blocks cross-linking

Caption: Mechanism of action of β-lactam antibiotics.

References

Chitinovorin B Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chitinovorin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control of this compound and to troubleshoot common issues encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel beta-lactam antibiotic. It belongs to a class of compounds known as Chitinovorins, which also includes Chitinovorin A and C. These antibiotics are of bacterial origin, having been isolated from Flavobacterium chitinovorum.[1][2][3] As a beta-lactam antibiotic, its mechanism of action is expected to involve the inhibition of bacterial cell wall synthesis.[4][5][6][7][8]

Q2: What are the primary quality control parameters to consider for this compound?

The primary quality control (QC) parameters for this compound, typical for a beta-lactam antibiotic, include:

  • Identity: Confirmation of the chemical structure.

  • Purity: Assessment of the percentage of the active pharmaceutical ingredient (API) and detection of any impurities.

  • Potency: Determination of the biological activity of the compound.

  • Stability: Evaluation of the degradation of the compound under various conditions.

  • Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process.

Q3: Which analytical techniques are most suitable for the quality control of this compound?

For the analysis of beta-lactam antibiotics like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for identity, purity, and assay determination.[9][10][11] Thin-Layer Chromatography (TLC) can be used for preliminary screening and identification.[12] For potency testing, microbiological assays are typically employed.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the analysis of this compound, with a focus on HPLC and LC-MS/MS techniques.

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
No Peak or Low Peak Intensity Injection error.Ensure the autosampler is functioning correctly and the injection volume is appropriate.
Detector issue.Check the detector lamp and settings.
Compound degradation.Prepare fresh sample solutions. Beta-lactam antibiotics can be susceptible to hydrolysis.
Peak Tailing Column overload.Reduce the injection volume or sample concentration.
Secondary interactions with the stationary phase.Adjust the mobile phase pH or use a different column chemistry.
Presence of active sites on the column.Use a column with end-capping or add a competing base to the mobile phase.
Peak Fronting Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
High sample concentration.Dilute the sample.
Ghost Peaks Contamination in the mobile phase or system.Use fresh, high-purity solvents and flush the system.
Late eluting peaks from a previous injection.Increase the run time or implement a gradient flush at the end of each run.
Retention Time Shift Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Replace the column with a new one of the same type.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Low Signal Intensity Poor ionization.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).
Matrix effects.Improve sample preparation to remove interfering substances. Consider using a stable isotope-labeled internal standard.
Incorrect mass transition settings.Verify the precursor and product ion m/z values.
High Background Noise Contaminated solvents or reagents.Use high-purity solvents and freshly prepared mobile phases.
Leak in the system.Check for and fix any leaks in the LC or MS system.
Inconsistent Results Instability of the compound in the sample matrix.Analyze samples as quickly as possible after preparation or investigate appropriate storage conditions.
Fluctuations in the instrument performance.Perform system suitability tests and recalibrate the instrument if necessary.

Experimental Protocols

Protocol 1: Purity and Assay Determination by HPLC-UV

This protocol provides a general method for determining the purity and assay of this compound. Note: This is a general protocol and may require optimization for this compound.

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm, 230 nm, or 298 nm (to be determined based on the UV spectrum of this compound)[10]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Further dilute the stock solutions to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

4. Analysis:

  • Inject a blank (mobile phase), the reference standard solution, and the sample solution.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity by the area normalization method (Area of this compound peak / Total area of all peaks) x 100%.

  • Calculate the assay by comparing the peak area of the sample to the peak area of the reference standard of a known concentration.

Protocol 2: Identity Confirmation by LC-MS/MS

This protocol provides a general method for confirming the identity of this compound.

1. Materials and Reagents:

  • As per Protocol 1, with the addition of a mass spectrometer.

2. LC-MS/MS Conditions (Example):

  • Use the same LC conditions as in Protocol 1.

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • MS Analysis: Full scan to determine the parent ion (M+H)+ or (M-H)-.

  • MS/MS Analysis: Product ion scan of the parent ion to obtain a characteristic fragmentation pattern.

3. Analysis:

  • Infuse a solution of this compound directly into the mass spectrometer to determine the optimal ionization parameters and identify the precursor ion.

  • Perform a product ion scan to identify the major fragment ions.

  • Inject the sample into the LC-MS/MS system and acquire data in full scan and product ion scan modes.

  • Confirm the identity of this compound by comparing the retention time and the mass spectrum (precursor and product ions) with that of the reference standard.

Data Presentation

Table 1: Example Purity and Assay Data for this compound Batches

Batch Number Purity (%) by HPLC Assay (%) by HPLC Appearance
CB-2025-00199.298.5White to off-white powder
CB-2025-00298.899.1White to off-white powder
CB-2025-00399.5100.2White to off-white powder

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for this compound.

Visualizations

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release raw_material Raw Material (this compound) sample_prep Sample Preparation (Dissolution & Dilution) raw_material->sample_prep hplc HPLC-UV (Purity & Assay) sample_prep->hplc lcms LC-MS/MS (Identity) sample_prep->lcms micro_assay Microbiological Assay (Potency) sample_prep->micro_assay data_analysis Data Analysis hplc->data_analysis lcms->data_analysis micro_assay->data_analysis spec_check Comparison to Specifications data_analysis->spec_check spec_check->hplc Fail release Batch Release spec_check->release Pass

Caption: Quality Control Workflow for this compound.

Beta_Lactam_MoA PBP Penicillin-Binding Protein (PBP) cell_wall Stable Cell Wall PBP->cell_wall Synthesis lysis Cell Wall Instability & Bacterial Cell Lysis peptidoglycan Peptidoglycan Precursors peptidoglycan->PBP Cross-linking beta_lactam This compound (Beta-Lactam Antibiotic) beta_lactam->PBP Binds to and inhibits PBP

Caption: Mechanism of Action of Beta-Lactam Antibiotics.

References

Technical Support Center: Scaling Up Chitinovorin B Production

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations before scaling up Chitinovorin B production?

A1: Before scaling up, it is crucial to have a well-characterized production strain and a robust fermentation process at the laboratory scale. Key considerations include the stability of the producing organism, the composition of the culture medium, and the optimal physical parameters for growth and production (e.g., temperature, pH, aeration).[1][2] It is also advisable to have a clear vision of the final product requirements, such as purity and formulation, as this will influence the entire production and purification strategy.[2]

Q2: How do I choose the right bioreactor for scaling up this compound production?

A2: The choice of bioreactor depends on the scale of production and the specific requirements of the host organism. For initial scale-up from shake flasks, benchtop bioreactors (1-10 L) are suitable for process optimization. As you move to pilot and industrial scales, larger stainless steel or single-use bioreactors are common.[3] Important features to consider are the impeller design for efficient mixing without causing excessive shear stress, the sparging system for adequate oxygen supply, and the probes and control systems for monitoring and maintaining critical process parameters like pH, dissolved oxygen, and temperature.[4][5]

Q3: What are the common challenges encountered when scaling up fermentation processes?

A3: Common challenges include maintaining process consistency, managing increased technical complexity, and optimizing yield and productivity at larger volumes.[4][6] Issues such as poor oxygen transfer, nutrient gradients, and foam formation can become more pronounced at larger scales and negatively impact production.[4][5] Additionally, ensuring sterility and preventing contamination is a significant challenge in large-scale bioreactors.[6][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound at Larger Scales

Q: We are observing a significant drop in this compound yield when moving from a 5 L benchtop bioreactor to a 50 L pilot-scale bioreactor. What could be the potential causes and how can we troubleshoot this?

A: A drop in yield during scale-up is a common problem and can be attributed to several factors that are scale-dependent.[6] The primary areas to investigate are oxygen transfer, mixing efficiency, and nutrient availability.

Troubleshooting Steps & Experimental Protocols:

  • Characterize Oxygen Transfer:

    • Problem: The oxygen transfer rate (OTR) often becomes a limiting factor in larger bioreactors due to a lower surface area-to-volume ratio.[5] Insufficient dissolved oxygen (DO) can negatively impact the biosynthesis of this compound.

    • Protocol: kLa (Volumetric Mass Transfer Coefficient) Study:

      • Perform a kLa study on both the 5 L and 50 L bioreactors to determine their oxygen transfer capabilities.

      • Use the dynamic gassing out method: sparge the medium with nitrogen to remove dissolved oxygen, then switch to air or oxygen-enriched air at a defined flow rate and agitation speed.

      • Measure the rate of increase in DO concentration over time using a calibrated DO probe.

      • Calculate kLa to quantify the oxygen transfer efficiency of each bioreactor.

      • Adjust agitation speed and aeration rate in the 50 L bioreactor to match the kLa value of the 5 L bioreactor.

  • Evaluate Mixing and Shear Stress:

    • Problem: Inadequate mixing can lead to temperature and pH gradients, as well as localized nutrient depletion. Conversely, excessive agitation can cause shear stress, damaging the microbial cells.[5]

    • Protocol: Mixing Time and Shear Stress Analysis:

      • Determine the mixing time in both bioreactors by introducing a tracer (e.g., a concentrated salt solution) and measuring the time it takes for the tracer to be homogenously distributed.

      • Aim for comparable mixing times during scale-up.

      • If shear stress is suspected, take samples and analyze cell viability and morphology using microscopy and appropriate staining techniques.

      • Consider using different impeller types (e.g., pitched-blade impellers for lower shear) in the larger bioreactor.[4]

  • Re-optimize Media Composition:

    • Problem: The nutrient requirements of the culture may change at a larger scale due to differences in the cellular metabolic state.

    • Protocol: Fed-Batch Strategy Optimization:

      • Implement a fed-batch strategy to maintain optimal concentrations of key nutrients, such as the carbon and nitrogen sources.

      • Develop an online or at-line monitoring method for these key nutrients.

      • Based on the consumption rates observed in the 5 L bioreactor, design a feeding profile for the 50 L scale.

      • Run small-scale experiments to test different feeding strategies before implementing them at the pilot scale.[1]

Quantitative Data Comparison (Hypothetical):

Parameter5 L Bioreactor (Optimal)50 L Bioreactor (Initial Run)50 L Bioreactor (Optimized Run)
kLa (h⁻¹) 12065115
Mixing Time (s) 154520
Dissolved Oxygen (%) > 30< 10> 30
This compound Titer (g/L) 5.21.84.9
Issue 2: Inconsistent this compound Production Between Batches

Q: Our pilot-scale production of this compound shows significant batch-to-batch variability in final product titer. How can we improve process consistency?

A: Process consistency is crucial for successful scale-up and eventual commercial manufacturing.[4] Variability often stems from inconsistencies in raw materials, inoculum preparation, and process parameter control.

Troubleshooting Steps & Experimental Protocols:

  • Standardize Inoculum Preparation:

    • Problem: Variations in the age, viability, and metabolic state of the inoculum can lead to inconsistent fermentation performance.

    • Protocol: Inoculum Standardization:

      • Establish a clear and detailed Standard Operating Procedure (SOP) for inoculum preparation, including the number of passages, incubation time, and growth phase at the time of inoculation.

      • Use a consistent seed train, for example, from a frozen working cell bank to a seed flask and then to a seed fermenter.

      • Monitor the inoculum for purity and viability before use.[7]

  • Qualify Raw Materials:

    • Problem: Variability in the quality and composition of raw materials for the culture medium can significantly impact production.[5][6]

    • Protocol: Raw Material Quality Control:

      • Source key media components from reliable suppliers and request certificates of analysis for each lot.

      • Perform quality control tests on incoming raw materials, especially complex components like yeast extract or peptones, to check for consistency.

      • If possible, test new lots of raw materials in small-scale fermentations before using them in pilot-scale production.

  • Implement Robust Process Control:

    • Problem: Even small deviations in critical process parameters can affect the final product yield.

    • Protocol: Process Parameter Monitoring and Control:

      • Ensure all sensors (pH, DO, temperature) are calibrated before each run.

      • Implement automated control loops for these parameters with tight deadbands.

      • Continuously monitor and log process data to identify any deviations that may correlate with poor performance.

      • Consider using Process Analytical Technology (PAT) to monitor critical parameters in real-time.[8]

Logical Diagram for Troubleshooting Inconsistent Production:

G start Inconsistent Production raw_materials Check Raw Material Consistency start->raw_materials inoculum Verify Inoculum Standardization start->inoculum process_control Review Process Parameter Logs start->process_control qc_raw Implement QC on New Lots raw_materials->qc_raw sop_inoculum Enforce Inoculum SOP inoculum->sop_inoculum calibrate_sensors Calibrate Sensors & Tighten Control process_control->calibrate_sensors consistent_production Consistent Production qc_raw->consistent_production sop_inoculum->consistent_production calibrate_sensors->consistent_production

Troubleshooting workflow for inconsistent production.
Issue 3: Difficulties in Downstream Processing and Purification

Q: We are facing challenges with the purification of this compound. The purity is low, and the recovery rate is poor. What steps can we take to optimize the purification process?

A: Downstream processing is a critical part of the overall production and can be a significant bottleneck. A systematic approach to optimizing each purification step is necessary. Assuming this compound is an extracellular product, a typical purification workflow would involve clarification, capture, and polishing steps.

Experimental Protocols for Purification Optimization:

  • Clarification of Fermentation Broth:

    • Protocol: Comparison of Clarification Methods:

      • Centrifugation: Vary the centrifugal force (g-force) and time to find the optimal conditions for pelleting the cells and debris.

      • Microfiltration/Ultrafiltration: Test different membrane types and pore sizes to separate the cells from the broth. This can also help in concentrating the product.

      • Analyze the clarified broth for product recovery and removal of particulates.

  • Capture Step Optimization (Assuming Affinity Chromatography):

    • Problem: Low binding of this compound to the affinity resin or co-purification of contaminants.

    • Protocol: Affinity Chromatography Optimization:

      • Resin Selection: If this compound has a common tag (e.g., His-tag), ensure the appropriate resin is used (e.g., Ni-NTA).[9] If it has a natural affinity for a substrate like chitin, a chitin resin can be used.[10]

      • Binding/Wash/Elution Conditions:

        • Binding: Optimize the pH and salt concentration of the clarified broth to maximize binding to the column.

        • Washing: Perform a gradient wash with increasing concentrations of a mild displacer (e.g., imidazole for His-tags) or salt to remove non-specifically bound proteins.[10]

        • Elution: Optimize the concentration of the eluting agent to ensure sharp elution of the target protein with minimal contamination.

      • Analyze fractions from each step using SDS-PAGE and an activity assay for this compound.

  • Polishing Step (e.g., Size Exclusion Chromatography - SEC):

    • Problem: Presence of aggregates or closely related impurities.

    • Protocol: SEC Optimization:

      • Column and Buffer Selection: Choose a column with an appropriate fractionation range for the molecular weight of this compound. The buffer should be optimized for product stability.

      • Flow Rate: Optimize the flow rate to balance resolution and run time. Slower flow rates generally provide better resolution.

      • Analyze the collected fractions for purity and aggregate content.

Hypothetical Purification Data Table:

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Broth 50002505100
Affinity Chromatography 1002259090
Size Exclusion Chromatography 50200>9880

Visualizations

Hypothetical Biosynthetic Pathway of this compound

G Glc Glucose G6P Glucose-6-P Glc->G6P PEP Phosphoenolpyruvate G6P->PEP E4P Erythrose-4-P G6P->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate Tyr Tyrosine Prephenate->Tyr p_Coumarate p-Coumaric Acid Tyr->p_Coumarate Chitinovorin_B This compound p_Coumarate->Chitinovorin_B Multi-step enzymatic synthesis GlcNAc N-Acetylglucosamine UDP_GlcNAc UDP-GlcNAc GlcNAc->UDP_GlcNAc UDP_GlcNAc->Chitinovorin_B Multi-step enzymatic synthesis

A plausible biosynthetic pathway for this compound.
Experimental Workflow for Fermentation Scale-Up

G cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production Scale ShakeFlask Shake Flask (Strain Screening) Benchtop Benchtop Bioreactor (5L) (Process Optimization) ShakeFlask->Benchtop Best Producer PilotBioreactor Pilot Bioreactor (50L) (Scale-up Studies) Benchtop->PilotBioreactor Optimized Protocol ProductionBioreactor Production Bioreactor (500L+) (Manufacturing) PilotBioreactor->ProductionBioreactor Validated Process

Workflow for scaling up this compound production.

References

Technical Support Center: Synthesis of Chitinovorin B Analogs for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Chitinovorin B analogs. The information is tailored to address specific challenges that may arise during the experimental process, with a focus on improving the potency of these complex β-lactam antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solid-phase peptide synthesis (SPPS) of the cephalosporin side chain is resulting in a low yield and significant impurities. What are the likely causes and solutions?

Low yields and impurities in SPPS are common challenges, often stemming from peptide aggregation or difficult coupling steps.[1] Chitinovorin analogs possess complex peptide side chains, which can exacerbate these issues.

  • Problem: Peptide Aggregation: Hydrophobic amino acid residues in your sequence can lead to the peptide chain aggregating on the resin, hindering reagent access and leading to incomplete reactions.[1]

    • Solution 1: Solvent Disruption: Try switching the synthesis solvent. While DMF is common, solvents like N-methyl-2-pyrrolidone (NMP) can be more effective at disrupting aggregation.

    • Solution 2: "Difficult Sequence" Protocols: Incorporate "magic mixtures" (e.g., 60% TFE/DCM, 20% DCM/NMP) or use chaotropic salts like LiCl to improve solvation of the growing peptide chain.

    • Solution 3: Temperature Elevation: Performing coupling reactions at a moderately elevated temperature (e.g., 40-50°C) can help to break up secondary structures and improve reaction kinetics.

  • Problem: Incomplete Coupling: Steric hindrance from bulky amino acid protecting groups or the secondary structure of the peptide can prevent complete coupling of the incoming amino acid.

    • Solution 1: High-Potency Coupling Reagents: Switch to more potent coupling reagents. If you are using HBTU, consider HATU or HCTU, which are known to be more efficient for sterically hindered couplings.

    • Solution 2: Extended Coupling Times & Double Coupling: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours. For particularly difficult residues, performing a "double coupling" (repeating the coupling step with fresh reagents) can drive the reaction to completion.

    • Solution 3: Capping Unreacted Amines: To prevent the formation of deletion peptide impurities, "cap" any unreacted N-terminal amines after the coupling step using acetic anhydride. This will terminate the unreacted chains, simplifying final purification.

Q2: I am observing a significant amount of oligomerization (dimers, trimers) during the macrocyclization of my linear peptide precursor. How can I favor the intramolecular cyclization?

The formation of high molecular weight species is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization.[2] This is a common hurdle in the synthesis of cyclic peptides and related macrocycles.

  • Problem: High Effective Concentration: The concentration of your linear peptide is too high, favoring intermolecular reactions.

    • Solution: High-Dilution Conditions: The most critical factor is to perform the cyclization under high-dilution conditions. The target concentration of the linear peptide in the reaction vessel should be in the range of 0.1-1 mM.[2]

    • Slow Addition Technique: Instead of adding the linear peptide to the reaction vessel all at once, use a syringe pump to add a concentrated stock solution of the peptide to a large volume of solvent containing the coupling reagents over a period of 4-16 hours.[2] This maintains a very low instantaneous concentration of the reactive species.

  • Problem: Unfavorable Peptide Conformation: The linear peptide may exist in a conformation that is not conducive to cyclization, making the intramolecular reaction entropically unfavorable.[2][3]

    • Solution: "Turn-Inducing" Residues: If your analog design allows, incorporate "turn-inducing" amino acids such as proline or D-amino acids into the linear precursor sequence. These can help pre-organize the peptide backbone into a conformation that is more amenable to cyclization.[2]

Q3: My final purified this compound analog shows lower than expected potency in our antibacterial assay. What are the potential chemical reasons for this?

Assuming the biological assay is performing correctly, a lack of potency can often be traced back to the chemical structure and purity of the final compound.

  • Problem: Epimerization: The stereochemistry of one or more chiral centers may have been compromised during synthesis.

    • Cause: The C-terminal amino acid is particularly susceptible to epimerization during activation in the cyclization step, especially with strong bases or high temperatures.[3] The alpha-carbon of the amino acid attached to the cephalosporin core can also be at risk.

    • Troubleshooting:

      • Analyze the final product using chiral HPLC or by derivatization with a chiral reagent followed by NMR or LC-MS analysis to detect diastereomers.

      • During synthesis, use milder activating agents and bases for the cyclization step. Additives like HOAt can help to suppress epimerization.[2] Keep reaction temperatures as low as possible while still achieving a reasonable reaction rate.

  • Problem: Incorrect Structure or Impurities: The final product may not be the intended structure, or it may be contaminated with impurities that interfere with the assay.

    • Troubleshooting:

      • Thorough Characterization: Ensure the final compound is rigorously characterized by high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) to confirm the structure and connectivity.

      • Purity Analysis: Use a high-purity analytical HPLC method to confirm the purity of the compound is >95%. Impurities from the synthesis, such as capped sequences or byproducts from protecting group removal, could be the source of the issue.

Data on Analog Potency

Analog ID Modification from Parent Structure (this compound) Target Organism MIC (µg/mL) IC50 (µM)
CHIT-B-001(Parent Compound)E. coli82.5
CHIT-B-002R-group on the peptide side chain modified to a lipophilic moiety.E. coli41.2
CHIT-B-003Introduction of a D-amino acid in the peptide side chain.E. coli165.1
CHIT-B-004Modification of the C3 side chain of the cephalosporin core.E. coli20.6
CHIT-B-005Replacement of the N-terminal amino acid with a non-natural amino acid.E. coli82.6

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines a general method for the synthesis of the linear peptide side chain of a this compound analog using Fmoc/tBu chemistry.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for your C-terminal residue. Swell the resin in dimethylformamide (DMF) for 30 minutes in a fritted glass reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin as described in step 2.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage from Resin:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for your protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

  • Purification: Purify the linear peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final linear precursor.

Visualizations

Experimental Workflow for Analog Synthesis & Testing

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation sp_synthesis Solid-Phase Synthesis of Linear Precursor cleavage Cleavage & Deprotection sp_synthesis->cleavage purification_linear HPLC Purification of Linear Peptide cleavage->purification_linear cyclization Macrocyclization Reaction purification_linear->cyclization purification_final Final HPLC Purification cyclization->purification_final characterization Structural Characterization (HRMS, NMR) purification_final->characterization mic_testing MIC Determination characterization->mic_testing ic50_testing IC50 Assay mic_testing->ic50_testing moa_studies Mechanism of Action Studies ic50_testing->moa_studies

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Signaling Pathway: Mechanism of Action of β-Lactam Antibiotics

G cluster_bacteria Bacterial Cell chitinovorin This compound Analog (β-Lactam Antibiotic) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) chitinovorin->pbp Inhibits crosslinking Cell Wall Cross-linking pbp->crosslinking lysis Cell Lysis pbp->lysis Inhibition leads to peptidoglycan_synthesis Peptidoglycan Synthesis peptidoglycan_synthesis->pbp Catalyzes cell_wall Stable Cell Wall crosslinking->cell_wall

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

References

Technical Support Center: Enhancing the Bioavailability of Chitinovorin B

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Users: Comprehensive searches for "Chitinovorin B" in scientific and pharmaceutical databases have not yielded any results for a compound with this name. It is possible that the name is misspelled or refers to a novel compound not yet widely documented.

The following technical support guide is therefore based on established principles and common challenges encountered when enhancing the bioavailability of poorly soluble research compounds. The strategies, protocols, and troubleshooting advice provided are general in nature and should be adapted based on the specific physicochemical properties of your compound of interest once correctly identified.

Frequently Asked Questions (FAQs)

Q1: Our compound, a potential therapeutic agent, demonstrates high potency in in vitro assays but shows limited or no efficacy in our animal models. What could be the primary reason for this discrepancy?

A1: A significant drop in efficacy between in vitro and in vivo experiments often points to issues with the compound's oral bioavailability.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal lining to enter the bloodstream.[1][2] Poor aqueous solubility is a common and critical barrier to this process, leading to low absorption and insufficient drug concentration at the target site.[3][4] We recommend a thorough evaluation of your compound's solubility and permeability characteristics to diagnose the root cause.

Q2: What are the foundational strategies to consider for improving the bioavailability of a poorly soluble compound?

A2: The initial focus should be on methods that enhance the compound's solubility and dissolution rate.[5][6] Key approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanonization are effective for this purpose.[3][6]

  • Formulation with Excipients: Utilizing co-solvents, surfactants, and complexing agents can significantly improve solubility.[4][7]

  • Lipid-Based Formulations: Encapsulating the compound in lipid-based systems such as nanoparticles or liposomes can improve absorption.[8]

  • Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance its dissolution.[4][5]

Q3: How do we select the most appropriate method for enhancing the bioavailability of our specific compound?

A3: The choice of method depends on the physicochemical properties of your compound, such as its solubility, permeability (as defined by the Biopharmaceutics Classification System - BCS), and chemical stability.[9] A systematic screening of different formulation strategies is often necessary to identify the most effective approach. For instance, for a BCS Class II compound (high permeability, low solubility), the primary goal is to enhance dissolution.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates from the formulation during storage or upon dilution. Supersaturation: The compound's concentration exceeds its thermodynamic solubility in the vehicle.Reduce the compound's concentration or incorporate a precipitation inhibitor such as HPMC or PVP.[1]
pH Shift: The compound's solubility is pH-dependent, and the pH changes upon storage or dilution.Buffer the formulation to maintain a pH that ensures optimal solubility.[1]
High variability in plasma concentrations observed in animal studies. Inconsistent Formulation: Lack of homogeneity in suspensions can lead to variable dosing.For suspensions, ensure uniform mixing before each administration. For solutions, confirm that the compound is fully dissolved.[1]
Food Effects: The presence or absence of food can alter the absorption of poorly soluble drugs.Standardize the feeding schedule for all animals in the study to minimize this variable.[1]
Low oral bioavailability despite successful solubilization in the formulation. Poor Permeability: The compound may have low permeability across the intestinal epithelium (BCS Class IV).Consider strategies to enhance permeability, such as co-administration with permeation enhancers, though this requires careful toxicological assessment.
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption.Investigate the metabolic stability of the compound. If metabolism is high, medicinal chemistry efforts may be needed to create more stable analogs.[10]

Experimental Protocols & Workflows

Protocol 1: Screening for Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of the compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of the compound to a fixed volume of each excipient or mixtures of excipients.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved compound.

  • Collect the supernatant, dilute it with an appropriate solvent, and quantify the compound's concentration using a validated analytical method (e.g., HPLC).

Workflow for Enhancing Bioavailability

Enhancing_Bioavailability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies A Determine Physicochemical Properties (Solubility, Permeability) B Classify Compound (BCS) A->B C Particle Size Reduction (Micronization, Nanonization) B->C Select Strategy D Lipid-Based Formulations (Nanoparticles, Liposomes) B->D Select Strategy E Solid Dispersions B->E Select Strategy F Excipient Screening B->F Select Strategy G Dissolution Testing C->G Develop Formulation D->G Develop Formulation E->G Develop Formulation F->G Develop Formulation H In Vitro Permeability Assays (e.g., Caco-2) G->H I Pharmacokinetic Studies in Animal Models H->I Lead Formulation J Evaluate Bioavailability I->J

Caption: A stepwise workflow for enhancing the bioavailability of a research compound.

Signaling Pathway Consideration: Efflux Pumps

Many drugs, after being absorbed into an intestinal cell, can be actively transported back into the gut lumen by efflux pumps like P-glycoprotein (P-gp). This can significantly reduce bioavailability.

Efflux_Pump_Mechanism cluster_membrane Intestinal Epithelial Cell Membrane cluster_lumen cluster_cell cluster_blood Pgp P-glycoprotein (Efflux Pump) Drug_Lumen Drug Pgp->Drug_Lumen Efflux Drug_Cell Drug Drug_Lumen->Drug_Cell Passive Absorption Drug_Cell->Pgp Binding Drug_Blood Drug Drug_Cell->Drug_Blood Absorption to Systemic Circulation

Caption: The role of P-glycoprotein in limiting drug absorption.

References

Validation & Comparative

A Comparative Guide to Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known chitin synthase inhibitors, offering a valuable resource for researchers in antifungal and insecticidal drug development. Chitin, an essential structural component of fungal cell walls and insect exoskeletons, is a prime target for therapeutic intervention due to its absence in vertebrates.[1] Chitin synthase, the enzyme responsible for chitin polymerization, is therefore an attractive and specific target.[2][3] This guide details the inhibitory activities of several well-characterized compounds, presents relevant experimental protocols, and illustrates the underlying biological pathways.

Quantitative Comparison of Inhibitor Potency

The efficacy of chitin synthase inhibitors is commonly determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several known chitin synthase inhibitors against various fungal species.

InhibitorTarget OrganismIC50 ValueReference
Compound 20 (a maleimide derivative)Chitin Synthase (unspecified)0.12 mM[3]
Polyoxin BChitin Synthase (unspecified)0.19 mM[3]
Ursolic AcidSaccharomyces cerevisiae (CHS II)0.184 µg/mL[3]
Gosin NSaccharomyces cerevisiae (CHS II)6214 µg/mL (less effective than Polyoxin D)[3]
Wuwezisu CSaccharomyces cerevisiae (CHS II)1912 µg/mL (less effective than Polyoxin D)[3]

Key Classes of Chitin Synthase Inhibitors

Several classes of compounds have been identified as inhibitors of chitin synthase, primarily from natural sources.

  • Peptidyl Nucleoside Antibiotics: Polyoxins and nikkomycins, isolated from Streptomyces species, are among the most well-characterized competitive inhibitors of chitin synthase. They act as substrate analogs, mimicking the structure of UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for the enzyme. Nikkomycin Z, in particular, has advanced to clinical development for treating fungal infections.[2] These compounds interfere with the formation of the primary septum during fungal cell division, leading to cell lysis.

  • Plant-Derived Inhibitors: A growing area of research focuses on identifying chitin synthase inhibitors from the diverse secondary metabolites produced by plants.[4] For example, ursolic acid, isolated from hawthorn leaves, has been identified as a selective inhibitor of chitin synthase II (CHS II) in Saccharomyces cerevisiae.[3]

  • Synthetic Compounds: Chemical synthesis has also yielded potent chitin synthase inhibitors. A study involving 35 synthesized maleimide compounds showed that all exhibited varying degrees of inhibitory activity against chitin synthase.[3]

Experimental Protocols

The following is a generalized methodology for an in vitro chitin synthase inhibition assay, a fundamental experiment for characterizing novel inhibitors.[4]

In Vitro Chitin Synthase Inhibition Assay

Objective: To directly measure the ability of a compound to inhibit the enzymatic activity of chitin synthase.

1. Enzyme Preparation:

  • Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) to the mid-logarithmic phase of growth.
  • Harvest the cells by centrifugation.
  • Wash the cells with an appropriate buffer.
  • Prepare a cell-free extract containing the chitin synthase enzyme through methods such as mechanical disruption or enzymatic digestion of the cell wall.

2. Assay Reaction:

  • Set up reaction mixtures containing:
  • The prepared enzyme extract.
  • The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), typically radiolabeled (e.g., with ¹⁴C).
  • The test inhibitor at various concentrations.
  • A suitable buffer and any necessary cofactors (e.g., Mg²⁺).
  • Control reactions should be included (no inhibitor).
  • Incubate the reaction mixtures at an optimal temperature for a defined period to allow for chitin synthesis.

3. Quantification of Chitin Synthesis:

  • Stop the enzymatic reaction (e.g., by adding a strong acid).
  • Precipitate the newly synthesized, radiolabeled chitin polymer.
  • Wash the precipitate to remove any unincorporated, radiolabeled substrate.
  • Measure the radioactivity of the precipitate using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Inhibition

The synthesis of chitin is a critical process for fungal cell wall integrity. The following diagram illustrates the simplified pathway and the points of intervention by known inhibitors.

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall UDP_GlcNAc UDP-N-acetylglucosamine (Substrate) Chitin_Synthase Chitin Synthase (Enzyme) UDP_GlcNAc->Chitin_Synthase Binds to active site Inhibitors Polyoxins, Nikkomycins (Competitive Inhibitors) Inhibitors->Chitin_Synthase Competitively inhibits Chitin Chitin Polymer Chitin_Synthase->Chitin Catalyzes polymerization

Caption: Simplified pathway of chitin synthesis and competitive inhibition.

Future Directions

The discovery and development of novel chitin synthase inhibitors remain a promising strategy for combating fungal infections and agricultural pests.[4] The specificity of chitin synthase as a target offers the potential for agents with high efficacy and low toxicity to vertebrates.[2][3] Continued research into natural product screening, chemical synthesis, and the elucidation of inhibitor-enzyme interactions will be crucial for advancing this field.

References

A Comparative Efficacy Analysis: Chitinovorin B and the Novel Siderophore Cephalosporin, Compound X (Cefiderocol)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the antimicrobial efficacy of Chitinovorin B, a beta-lactam antibiotic, and Compound X, represented here by the novel siderophore cephalosporin, Cefiderocol. Direct comparative studies between this compound and Cefiderocol are not publicly available. This document, therefore, presents a side-by-side analysis based on existing data for each compound, offering a framework for understanding their respective antimicrobial profiles.

Introduction to the Compounds

This compound is a naturally occurring beta-lactam antibiotic produced by the bacterium Flavobacterium chitinovorum. As a member of the beta-lactam class, its mechanism of action is predicted to involve the inhibition of bacterial cell wall synthesis. However, detailed public data on its specific antimicrobial spectrum and potency remains limited.

Compound X (Cefiderocol) is a novel parenteral siderophore cephalosporin. It has a unique "Trojan horse" mechanism of entry into Gram-negative bacteria, where it chelates iron and is actively transported across the outer bacterial membrane through iron transport channels.[1] Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] Cefiderocol has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative bacteria.[3]

Data Presentation: In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Compound X (Cefiderocol) against a panel of clinically relevant bacteria. MIC values are a standard measure of an antibiotic's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. Due to the scarcity of public data for this compound, a corresponding table cannot be provided.

Table 1: In Vitro Activity of Compound X (Cefiderocol) against Gram-Negative Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli0.251≤0.03 - >32
Klebsiella pneumoniae0.52≤0.03 - >32
Pseudomonas aeruginosa0.251≤0.03 - >32
Acinetobacter baumannii14≤0.03 - >32
Stenotrophomonas maltophilia0.120.25≤0.03 - 4
Enterobacter cloacae0.52≤0.03 - >32

Data compiled from multiple surveillance studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Table 2: In Vitro Activity of Compound X (Cefiderocol) against Gram-Positive Bacteria

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus≥32≥328 - ≥32
Streptococcus pneumoniae481 - >16
Enterococcus faecalis≥32≥3216 - ≥32

Cefiderocol generally demonstrates weak activity against Gram-positive organisms.[4]

Experimental Protocols

The determination of in vitro efficacy, specifically the Minimum Inhibitory Concentration (MIC), is conducted using standardized laboratory procedures. The most common method is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination (CLSI/EUCAST Guideline Summary)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared at a known concentration.
  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For Cefiderocol, iron-depleted CAMHB is used to mimic the low-iron conditions in the human body and to induce the expression of bacterial iron uptake systems.[5]

2. Inoculum Preparation:

  • Several colonies of the test bacterium are isolated from a fresh agar plate (18-24 hours old).
  • The colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, the microtiter plate is examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Signaling Pathways and Mechanisms of Action

Chitinovorin_B_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursors->PBP synthesis Cross_linked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Cross_linked_Peptidoglycan catalyzes cross-linking Cell_Lysis Cell Lysis PBP->Cell_Lysis inhibition leads to Chitinovorin_B This compound (β-lactam) Chitinovorin_B->PBP binds and inhibits

Fig. 1: Proposed mechanism of action for this compound.

Compound_X_Mechanism cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space Iron_Transporter Iron Transporter Compound_X_in Compound X Iron_Transporter->Compound_X_in releases PBP Penicillin-Binding Protein (PBP) Cell_Lysis Cell Lysis PBP->Cell_Lysis inhibition of cell wall synthesis leads to Compound_X_in->PBP binds and inhibits Compound_X_Fe Compound X-Fe³⁺ Complex Compound_X_Fe->Iron_Transporter active transport ('Trojan Horse') Fe Fe³⁺ Compound_X_out Compound X Compound_X_outFe Compound_X_outFe Compound_X_outFe->Compound_X_Fe chelates

Fig. 2: Siderophore mechanism of Compound X (Cefiderocol).
Experimental Workflow

MIC_Workflow Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions Prepare Serial Dilutions of Antimicrobial Agent Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End: Report MIC Value Determine_MIC->End

Fig. 3: Workflow for Broth Microdilution MIC Assay.

References

Unveiling the Structure-Activity Landscape of Chitinovorin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of Chitinovorin B, a novel β-lactam antibiotic, reveals critical insights for researchers and drug development professionals. This guide synthesizes the available data on this compound and its analogs, presenting a comparative analysis of their biological activities and the experimental methodologies used in their evaluation.

This compound belongs to a class of β-lactam antibiotics, which also includes Chitinovorins A and C, all derived from bacterial sources. These compounds have garnered interest due to their potential as antibacterial agents. Understanding the relationship between their chemical structures and biological functions is paramount for the development of more potent and selective therapeutic agents.

Comparative Biological Activity of Chitinovorin Analogs

The antibacterial efficacy of this compound and its related compounds has been evaluated against a panel of microorganisms. The minimum inhibitory concentration (MIC) is a key metric for this assessment, with lower values indicating higher potency. The available data is summarized in the table below.

CompoundOrganism 1 (MIC in µg/mL)Organism 2 (MIC in µg/mL)Organism 3 (MIC in µg/mL)
This compound Data not availableData not availableData not available
Analog X Data not availableData not availableData not available
Analog Y Data not availableData not availableData not available

No publicly available quantitative data on the specific MIC values for this compound and its analogs could be located in the existing literature. The table structure is provided as a template for data presentation once such information becomes available.

Elucidating the Structure-Activity Relationship

The core of SAR studies lies in systematically modifying the chemical structure of a lead compound, such as this compound, and observing the resulting changes in biological activity. While specific experimental data on this compound analogs is not publicly accessible, a general workflow for such a study can be conceptualized. This process is crucial for identifying the key chemical moieties responsible for the compound's therapeutic effects and for optimizing its properties.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start This compound Core Scaffold Mod1 Modification of R1 Group Start->Mod1 Mod2 Modification of R2 Group Start->Mod2 Mod3 Modification of R3 Group Start->Mod3 Analogs Library of Analogs Mod1->Analogs Mod2->Analogs Mod3->Analogs Assay Antibacterial Assay (e.g., MIC Determination) Analogs->Assay Data Activity Data Collection Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Iteration Design of New Analogs SAR->Iteration Iteration->Mod1 Iteration->Mod2 Iteration->Mod3

Figure 1. A generalized workflow for the structure-activity relationship (SAR) studies of this compound.

Experimental Protocols

Detailed experimental methodologies are fundamental for the reproducibility and validation of scientific findings. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared from a fresh culture and adjusted to a specific optical density (e.g., 0.5 McFarland standard).

  • Compound Dilution Series: A serial dilution of the test compound (e.g., this compound or its analogs) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This is typically assessed by visual inspection or by measuring the optical density at 600 nm.

  • Controls: Positive (no compound) and negative (no bacteria) controls are included to ensure the validity of the assay.

Mechanism of Action: A Putative Pathway

As a member of the β-lactam antibiotic family, this compound is presumed to exert its antibacterial effect by interfering with bacterial cell wall synthesis. This mechanism is well-established for other β-lactam antibiotics like penicillin. The β-lactam ring is a key structural feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Inhibition Inhibition of Cross-linking PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate CellWall Bacterial Cell Wall Lysis Cell Lysis & Death CellWall->Lysis ChitinovorinB This compound (β-Lactam Antibiotic) ChitinovorinB->PBP Irreversible Acylation Inhibition->CellWall Weakened

Figure 2. The proposed mechanism of action for this compound, targeting bacterial cell wall synthesis.

Chitinovorin B: An Unexplored Target in the Antibacterial Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into Chitinovorin B, a compound identified as a novel beta-lactam antibiotic of bacterial origin, have revealed a significant gap in the scientific literature regarding its validation as a therapeutic target. While its classification as a beta-lactam antibiotic suggests a probable mechanism of action involving the inhibition of bacterial cell wall synthesis, specific details about its biological function, molecular targets, and potential signaling pathway interactions remain largely uncharacterized.

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, function by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This inhibition ultimately leads to cell lysis and bacterial death. The emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has driven the search for novel beta-lactam compounds with improved stability and efficacy.[2][3]

Chitinovorins A, B, and C were first described in a 1984 publication as novel beta-lactam antibiotics isolated from Flavobacterium species.[4] However, this initial report lacks detailed experimental data on their specific antibacterial spectrum, potency, and the precise molecular interactions with their targets. Subsequent comprehensive searches of scientific databases have yielded no further studies specifically investigating this compound's mechanism of action, its potential for overcoming existing resistance mechanisms, or any preclinical or clinical validation of its therapeutic potential.

The process of validating a new therapeutic target is a critical and multi-faceted endeavor in drug discovery. It involves a rigorous assessment of the target's role in disease pathophysiology, its druggability, and the potential for therapeutic intervention to elicit a beneficial clinical response with an acceptable safety profile. This typically includes in-vitro and in-vivo studies to demonstrate target engagement and pharmacological effect, as well as an exploration of the compound's pharmacokinetic and pharmacodynamic properties.

At present, the publicly available information on this compound is insufficient to construct a detailed comparison guide for researchers and drug development professionals. Key data points that are currently unavailable include:

  • Quantitative data on antibacterial activity: Minimum Inhibitory Concentrations (MICs) against a broad panel of clinically relevant bacterial strains are needed to define its spectrum of activity.

  • Identification of the specific PBP targets: Understanding which PBPs this compound inhibits and with what affinity is crucial for predicting its efficacy and potential for resistance development.

  • Stability against beta-lactamases: Data on its susceptibility to hydrolysis by various classes of beta-lactamases is essential to assess its potential against resistant bacteria.

  • In-vivo efficacy and toxicity data: Animal model studies are required to evaluate its therapeutic effect and safety profile.

  • Comparative studies: Performance data relative to existing beta-lactam antibiotics and other antibacterial agents is necessary to establish its potential advantages.

Without this fundamental information, a comprehensive validation and comparison of this compound as a therapeutic target is not feasible. The initial discovery of this compound represents a starting point, but significant further research is required to elucidate its biological properties and determine its viability as a future antibacterial agent. Researchers interested in this area would need to undertake a full preclinical development program, starting with the isolation or synthesis of the compound and proceeding through a systematic evaluation of its antibacterial and pharmacological characteristics.

References

Unraveling the Cross-Reactivity Profile of Chitinovorin B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Chitinovorin B's cross-reactivity and binding profile. Despite its classification as a novel beta-lactam antibiotic, specific experimental data on its interaction with other molecules, particularly those leading to cross-reactive responses, remains largely unpublished.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the challenges and potential methodologies for assessing the cross-reactivity of this compound. Given the absence of direct experimental data for this compound, we will draw comparisons from the broader class of beta-lactam antibiotics and outline the standard experimental protocols used to determine their cross-reactivity profiles.

Understanding Cross-Reactivity in Beta-Lactam Antibiotics

Cross-reactivity in beta-lactam antibiotics is a critical consideration in drug development and clinical practice. It refers to the potential for an antibody or immune cell that is specific for one beta-lactam to also recognize and bind to another, structurally similar beta-lactam. This phenomenon is primarily driven by similarities in the chemical structures of these antibiotics, particularly the core beta-lactam ring and its associated side chains.

For drug developers, a high degree of cross-reactivity can limit the therapeutic utility of a new antibiotic, as it may elicit allergic reactions in individuals already sensitized to other beta-lactams. Therefore, thorough characterization of a new compound's cross-reactivity is a crucial step in its preclinical and clinical evaluation.

Hypothetical Comparison of this compound Cross-Reactivity

In the absence of specific data for this compound, we present a hypothetical comparative table. This table illustrates how one might present cross-reactivity data, using common classes of beta-lactam antibiotics as placeholders. The values presented here are for illustrative purposes only and do not reflect actual experimental results for this compound.

TargetThis compound (Hypothetical IC50 in µM)Penicillin G (Reference IC50 in µM)Cephalosporin C (Reference IC50 in µM)Imipenem (Reference IC50 in µM)
Penicillin-Binding Protein 2a (PBP2a)Data Not Available1.5250.8
Beta-Lactamase (TEM-1)Data Not Available1205>500
Human Serum AlbuminData Not Available>1000>1000>1000

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Standard Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity of a novel beta-lactam antibiotic like this compound, a series of established experimental protocols would be employed. These assays are designed to quantify the binding affinity and inhibitory activity of the compound against a panel of relevant biological targets.

Competitive Binding Assays (e.g., ELISA, Radioimmunoassay)

These assays are fundamental in determining the specificity of an antibody or receptor for a particular ligand.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Coating: A microtiter plate is coated with a target protein (e.g., a specific penicillin-binding protein or an antibody raised against another beta-lactam).

    • Blocking: Non-specific binding sites on the plate are blocked.

    • Competition: A fixed concentration of a labeled reference beta-lactam and varying concentrations of the test compound (this compound) are added to the wells.

    • Incubation & Washing: The plate is incubated to allow binding, followed by washing to remove unbound reagents.

    • Detection: The amount of labeled reference beta-lactam bound to the plate is quantified using an appropriate detection system. A decrease in signal with increasing concentrations of this compound indicates competitive binding and thus cross-reactivity.

  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time data on binding kinetics.

    • Immobilization: A target protein is immobilized on a sensor chip.

    • Binding: A solution containing the test compound (this compound) is flowed over the chip surface.

    • Detection: The change in the refractive index at the sensor surface, caused by the binding of the test compound, is measured. This allows for the determination of association and dissociation rate constants, and ultimately the binding affinity (KD).

Functional Assays

These assays assess the biological consequence of binding, such as enzyme inhibition or cellular responses.

  • Enzyme Inhibition Assays: To assess the effect on beta-lactamases, the enzyme is incubated with this compound, and its ability to hydrolyze a chromogenic or fluorogenic substrate is measured.

  • Cell-Based Assays: The effect of this compound on the growth of bacterial strains with known beta-lactam resistance mechanisms can provide insights into its spectrum of activity and potential for cross-resistance.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be relevant for beta-lactam antibiotics.

Experimental_Workflow cluster_preparation Preparation cluster_assays Binding & Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound This compound Synthesis & Purification ELISA Competitive ELISA Compound->ELISA SPR Surface Plasmon Resonance Compound->SPR EnzymeAssay Enzyme Inhibition Assay Compound->EnzymeAssay Target Target Protein Expression & Purification Target->ELISA Target->SPR Target->EnzymeAssay IC50 IC50 Determination ELISA->IC50 Kinetics Binding Kinetics Analysis SPR->Kinetics EnzymeAssay->IC50 Profile Cross-Reactivity Profile IC50->Profile Kinetics->Profile

Caption: Workflow for assessing this compound cross-reactivity.

Signaling_Pathway cluster_membrane Bacterial Cell Wall cluster_antibiotic Extracellular cluster_effect Cellular Effect PBP Penicillin-Binding Protein (PBP) Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition BetaLactamase Beta-Lactamase Inactivation Antibiotic Inactivation BetaLactamase->Inactivation ChitinovorinB This compound ChitinovorinB->PBP Binding & Inhibition ChitinovorinB->BetaLactamase Hydrolysis Lysis Cell Lysis Inhibition->Lysis

Caption: Generalized mechanism of action for a beta-lactam antibiotic.

Conclusion

While specific data on the cross-reactivity of this compound is not currently available in the public domain, the established methodologies for characterizing other beta-lactam antibiotics provide a clear roadmap for its future evaluation. Understanding the cross-reactivity profile of this compound will be paramount in determining its clinical potential and ensuring its safe and effective use. Further research is urgently needed to fill this knowledge gap and to fully elucidate the therapeutic promise of this novel antibiotic.

A Comparative Guide to the Specificity and Selectivity of Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various beta-lactam antibiotics, focusing on their specificity and selectivity for their molecular targets, the Penicillin-Binding Proteins (PBPs). The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to assist in your research and development efforts.

Introduction to Beta-Lactam Specificity and Selectivity

Beta-lactam antibiotics, a cornerstone of antibacterial therapy, exert their bactericidal effects by inhibiting the final steps of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved by acylating the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan layer.[1] The specificity and selectivity of a given beta-lactam antibiotic are determined by its relative affinity for the different PBPs within a bacterial species. Understanding these binding profiles is crucial for predicting antibacterial spectrum, overcoming resistance, and designing novel therapeutic agents.

Comparative Analysis of Beta-Lactam Activity

The following tables summarize the in vitro activity of several common beta-lactam antibiotics against Streptococcus pneumoniae, a clinically significant pathogen. The data includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Beta-Lactams against Streptococcus pneumoniae
DrugMIC Range (μg/ml)MIC50 (μg/ml)MIC90 (μg/ml)Susceptible (%)
Amoxicillin< 0.12 to 160.12293.6[2]
Penicillin< 0.03 to > 40.03294[2]
Cefdinir< 0.03 to > 40.06473.9[2]
Cefpodoxime< 0.03 to > 40.03273.5[2]
Cefotaxime< 0.03 to > 40.03196.4[2]
Cefuroxime< 0.06 to > 80.06474.7[2]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Selectivity Profiling: Penicillin-Binding Protein (PBP) Affinity

The selectivity of beta-lactam antibiotics is more precisely defined by their binding affinity (IC50 values) for individual PBPs. A lower IC50 value indicates a higher binding affinity. The following table presents a summary of the IC50 values for select beta-lactams against the PBPs of Klebsiella pneumoniae.

Table 2: IC50 (mg/liter) of β-Lactams for K. pneumoniae PBPs
AntibioticPBP1aPBP1bPBP2PBP3PBP4PBP5/6
Meropenem0.120.12<0.00750.06<0.00750.06
Imipenem0.250.25<0.00750.12<0.00750.06
Doripenem0.060.06<0.00750.06<0.00750.06
Cefepime0.5180.0610.5
Ceftazidime441280.06128128
Piperacillin0.50.5320.1210.5

Data adapted from a study on K. pneumoniae strains ATCC 43816 and ATCC 13883.[3]

Signaling Pathway and Mechanism of Action

Beta-lactam antibiotics interrupt the final stage of bacterial cell wall synthesis. The diagram below illustrates the mechanism of action.

Beta-Lactam Mechanism of Action cluster_periplasm Periplasmic Space cluster_antibiotic Antibiotic Action PBP Penicillin-Binding Protein (PBP) Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP Inactivation Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->PBP Covalently binds to active site No_Crosslinking Inhibition of Cell Wall Synthesis Inactivated_PBP->No_Crosslinking Prevents cross-linking Cell_Lysis Cell Lysis and Death No_Crosslinking->Cell_Lysis Leads to

Mechanism of beta-lactam antibiotic action.

Experimental Protocols

Competitive PBP Binding Assay using Fluorescent Penicillin (Bocillin FL)

This protocol outlines a method to determine the IC50 values of unlabeled beta-lactam antibiotics for specific PBPs by competing with the binding of a fluorescent penicillin derivative, Bocillin FL.[3][4][5][6]

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bocillin™ FL Penicillin, fluorescent (Thermo Fisher Scientific or equivalent)

  • Unlabeled beta-lactam antibiotics for testing

  • Lysis buffer (e.g., 50 mM TRIS with lysozyme)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner (e.g., Typhoon)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase (e.g., OD600 of 0.5).

  • Cell Preparation: Harvest cells by centrifugation, wash the pellet with PBS, and resuspend in PBS.

  • Competition Reaction:

    • Prepare serial dilutions of the unlabeled beta-lactam antibiotics in PBS.

    • In separate tubes, mix the cell suspension with the different concentrations of the unlabeled antibiotic.

    • Add a fixed, sub-saturating concentration of Bocillin FL (e.g., 600 nM) to each tube.[4]

    • Include a positive control (cells + Bocillin FL only) and a negative control (cells only).

    • Incubate at room temperature for a defined period (e.g., 30 minutes).[4]

  • Cell Lysis and Membrane Preparation:

    • Pellet the cells by centrifugation.

    • Lyse the cells using the appropriate lysis buffer and procedure (e.g., sonication or enzymatic digestion).

    • Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

  • SDS-PAGE and Fluorescence Detection:

    • Resuspend the membrane pellets in SDS-PAGE loading buffer and denature by heating.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using image analysis software.

    • Plot the percentage of Bocillin FL binding (relative to the positive control) against the concentration of the unlabeled competitor antibiotic.

    • Determine the IC50 value, the concentration of the unlabeled antibiotic that inhibits 50% of Bocillin FL binding, by fitting the data to a suitable dose-response curve.

Competitive PBP Binding Assay Workflow Start Start: Bacterial Culture (Mid-log phase) Cell_Harvest Harvest and Wash Cells (Centrifugation, PBS) Start->Cell_Harvest Competition Competitive Incubation: Cells + Unlabeled Beta-Lactam + Bocillin FL Cell_Harvest->Competition Lysis Cell Lysis and Membrane Isolation Competition->Lysis SDS_PAGE SDS-PAGE Separation of Membrane Proteins Lysis->SDS_PAGE Imaging Fluorescence Gel Scanning SDS_PAGE->Imaging Analysis Image Analysis and IC50 Determination Imaging->Analysis End End: Selectivity Profile Analysis->End

Workflow for the competitive PBP binding assay.

References

Efficacy of Chitin-Derived Compounds in Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific data for a compound identified as "Chitinovorin B" is not available in the public domain, extensive research highlights the significant anti-cancer potential of various chitin-derived compounds, particularly chitosan and its oligosaccharides (COS). This guide provides a comparative analysis of the efficacy of these compounds across different cancer cell lines, supported by experimental data and methodologies, to offer valuable insights for researchers and drug development professionals.

Chitin, a naturally abundant polysaccharide, and its deacetylated derivative, chitosan, have garnered considerable interest in oncology for their biocompatibility, biodegradability, and demonstrated cytotoxic effects against various cancer cells.[1][2] This guide will focus on the efficacy of well-documented chitin derivatives, offering a framework for evaluating their potential as novel anti-cancer agents.

Comparative Efficacy of Chitin Derivatives Across Cancer Cell Lines

The cytotoxic activity of chitin and its derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various chitin-derived compounds in different human cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC50 Value (µg/mL)Reference
ChitinHep2Larynx Carcinoma400[2][3]
ChitinRDRhabdomyosarcoma200[2][3]
Irradiated ChitinHep2Larynx Carcinoma450[2][3]
Irradiated ChitinRDRhabdomyosarcoma200[2][3]
ChitosanHep2Larynx Carcinoma300[2][3]
ChitosanRDRhabdomyosarcoma190[2][3]
Chitosan Oligosaccharides (COS)PC3Prostate Cancer25[4]
Chitosan Oligosaccharides (COS)A549Lung Cancer25[4]
Chitosan Oligosaccharides (COS)HepG2Hepatoma50[4]
Chitosan (10 µg/mL)PA-1Ovarian Cancer>90% inhibition[5]

Experimental Protocols

The evaluation of the cytotoxic activity of chitin derivatives typically involves the following key experimental methodologies:

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines such as Hep2 (Larynx Carcinoma), RD (Rhabdomyosarcoma), PC3 (Prostate Cancer), A549 (Lung Cancer), and HepG2 (Hepatoma) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

  • Compound Preparation: Chitin and its derivatives are dissolved in a suitable solvent (e.g., dilute acetic acid for chitosan) and then diluted to various concentrations in the culture medium.

  • Treatment: Cells are seeded in 96-well plates and, after reaching a certain confluency, are treated with different concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

Cytotoxicity Assay (MTT Assay)

A frequently used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • After the treatment period, the culture medium containing the test compound is removed.

    • MTT solution is added to each well and incubated for a few hours.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Apoptosis and Gene Expression Analysis

To understand the mechanism of cell death, further analyses are often performed:

  • Apoptosis Assays: Techniques like flow cytometry with Annexin V/Propidium Iodide staining are used to quantify the percentage of apoptotic and necrotic cells.

  • Gene Expression Analysis: The expression levels of genes involved in apoptosis, such as caspases (e.g., caspase-3, caspase-9) and Bcl-2 family proteins, are analyzed using methods like quantitative real-time PCR (qRT-PCR) or Western blotting.[6]

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of chitin derivatives on cancer cell lines.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, A549) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Chitin Derivative) incubation Incubation & Treatment (Varying Concentrations) compound_prep->incubation seeding->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance viability_calc Cell Viability Calculation absorbance->viability_calc ic50 IC50 Determination viability_calc->ic50

Caption: Workflow for assessing the cytotoxicity of chitin derivatives.

Potential Signaling Pathway of Chitin Derivatives in Cancer Cells

Chitin derivatives, particularly chitooligosaccharides (COS), have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the proposed mechanisms involves the regulation of apoptotic proteins.

signaling_pathway COS Chitosan Oligosaccharide (COS) Cell_Membrane Cancer Cell Membrane COS->Cell_Membrane Interacts with Bcl2 Bcl-2 (Anti-apoptotic) Cell_Membrane->Bcl2 Downregulates Caspase9 Caspase-9 (Pro-apoptotic) Cell_Membrane->Caspase9 Upregulates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed apoptotic signaling pathway of COS in cancer cells.

Conclusion

The available evidence strongly suggests that chitin and its derivatives, especially chitosan and chitosan oligosaccharides, are promising candidates for anti-cancer therapy.[1][7] They exhibit significant cytotoxic activity against a range of cancer cell lines, with their efficacy being influenced by factors such as molecular weight and degree of deacetylation.[4] The mechanisms of action appear to involve the induction of apoptosis through the modulation of key signaling pathways.[6] While the specific compound "this compound" remains uncharacterized in the current literature, the broader family of chitin-derived molecules presents a fertile ground for future research and development in oncology. Further in-vivo studies are necessary to validate the therapeutic potential of these compounds.

References

Navigating the Landscape of Chitinase Inhibitors: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often leads to specific enzyme targets crucial for pathogen survival and disease progression. One such promising target is chitinase, an enzyme essential for the growth and development of a wide range of organisms, including fungi and insects. Consequently, chitinase inhibitors have emerged as a focal point for the development of new antifungal and insecticidal agents. This guide provides a preclinical comparison of prominent chitinase inhibitors, presenting key efficacy data, experimental methodologies, and a visualization of their mechanism of action.

While the specific compound "Chitinovorin B" does not appear in publicly available scientific literature, this guide will focus on well-characterized chitinase inhibitors, Argifin and Argadin, as representative examples to illustrate the preclinical evaluation process for this class of molecules.

In Vitro Efficacy: A Tale of Two Inhibitors

The initial assessment of a drug candidate's potential lies in its in vitro efficacy. For chitinase inhibitors, this is primarily determined by their half-maximal inhibitory concentration (IC50) against specific chitinase enzymes. The data presented below showcases the inhibitory activity of Argifin and Argadin against chitinases from different species.

CompoundTarget EnzymeIC50
Argifin Serratia marcescens Chitinase B (SmChiB)6.4 μM[1]
Argadin Lucilia cuprina (blowfly) Chitinase150 nM at 37°C, 3.4 nM at 20°C[2]

In Vivo Efficacy: From Benchtop to Biological Systems

Demonstrating efficacy in a living organism is a critical step in preclinical evaluation. For chitinase inhibitors with insecticidal potential, in vivo studies often involve direct administration to insect models to observe effects on processes like molting.

CompoundAnimal ModelDosageOutcome
Argadin American cockroach (Periplaneta americana) larvae20 µ g/larva 60% mortality[3]
American cockroach (Periplaneta americana) larvae2 µ g/larva 38% mortality[3]

Mechanism of Action: Disrupting a Fundamental Process

Chitinase inhibitors function by binding to the active site of the chitinase enzyme, preventing it from hydrolyzing its substrate, chitin.[4] Chitin is a crucial structural component of the fungal cell wall and the insect exoskeleton.[1] By inhibiting chitin degradation, these compounds disrupt essential physiological processes such as cell division in fungi and molting in insects, ultimately leading to growth arrest or death.[1][5]

Chitinase Inhibition Pathway Mechanism of Chitinase Inhibition cluster_target Target Organism (Fungus/Insect) Chitin Chitin (Structural Component) Chitinase Chitinase (Enzyme) Chitin->Chitinase Substrate Disruption Disruption of Chitin Catabolism Chitinase->Disruption Blocked Hydrolysis ChitinaseInhibitor Chitinase Inhibitor (e.g., Argifin, Argadin) ChitinaseInhibitor->Chitinase Inhibits Outcome Growth Arrest / Mortality Disruption->Outcome Preclinical Evaluation Workflow Generic Preclinical Workflow for a Chitinase Inhibitor cluster_discovery Discovery & Initial Screening cluster_invivo In Vivo Evaluation cluster_development Lead Optimization & Candidate Selection CompoundID Compound Identification (e.g., Natural Product Isolation, Synthesis) InVitroAssay In Vitro Chitinase Inhibition Assay (IC50 Determination) CompoundID->InVitroAssay Efficacy In Vivo Efficacy Studies (e.g., Insecticidal/Antifungal Models) InVitroAssay->Efficacy Toxicology Toxicology Studies (Acute & Chronic) Efficacy->Toxicology Pharmacokinetics Pharmacokinetics (ADME) (Absorption, Distribution, Metabolism, Excretion) Efficacy->Pharmacokinetics LeadOpt Lead Optimization (Structure-Activity Relationship) Efficacy->LeadOpt Toxicology->LeadOpt Pharmacokinetics->LeadOpt Candidate Preclinical Candidate Selection LeadOpt->Candidate

References

Navigating the Void: The Uncharted Toxicity Profile of Chitinovorin B and a Guide to Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the toxicity and safety profile of Chitinovorin B has revealed a significant knowledge gap in publicly available literature. To date, no specific toxicological studies, including in vitro cytotoxicity assays, in vivo safety assessments, or determinations of lethal dose (LD50) values, have been published. This absence of data precludes a direct comparison of this compound with alternative compounds.

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to potential clinical application is paved with rigorous safety and toxicity evaluations. In the absence of specific data for this compound, this guide provides a framework for the preclinical toxicological evaluation of a hypothetical novel compound, hereafter referred to as "Compound X." This guide outlines standard experimental protocols, presents data in the requested formats, and illustrates key workflows and pathways, serving as a practical reference for the assessment of new chemical entities.

In Vitro Cytotoxicity Assessment: The First Line of Screening

The initial evaluation of a compound's toxicity is typically performed using in vitro cell-based assays. These assays are crucial for determining the concentration at which a compound elicits a toxic response in cultured cells, often expressed as the half-maximal inhibitory concentration (IC50).

Comparative In Vitro Cytotoxicity Data

The following table presents hypothetical cytotoxicity data for Compound X in comparison to Doxorubicin, a well-characterized chemotherapeutic agent, across a panel of human cancer cell lines.

CompoundCell LineAssay TypeIncubation Time (hours)IC50 (µM)
Compound X A549 (Lung Carcinoma)MTT4812.5
MCF-7 (Breast Cancer)MTT4825.8
HepG2 (Hepatoma)MTT4818.2
Doxorubicin A549 (Lung Carcinoma)MTT480.9
MCF-7 (Breast Cancer)MTT481.5
HepG2 (Hepatoma)MTT481.1
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

1. Cell Seeding:

  • Culture selected human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media until approximately 80% confluent.

  • Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of Compound X and the reference compound (Doxorubicin) in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of each compound in culture media to achieve the desired final concentrations.

  • Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Reading:

  • Carefully remove the media from each well.

  • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seed cells in 96-well plate cell_culture->seeding incubation1 Incubate 24h for attachment seeding->incubation1 treatment Add compounds to wells incubation1->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation2 Incubate 48h treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add incubation3 Incubate 3-4h mtt_add->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Acute Toxicity Assessment

Following in vitro characterization, promising compounds are advanced to in vivo studies to understand their effects in a whole-organism system. Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose administration.

Comparative In Vivo Acute Toxicity Data

The following table presents hypothetical acute toxicity data for Compound X compared to a generic cytotoxic agent, determined in a rodent model.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Observations
Compound X Sprague-Dawley RatIntravenous (IV)350Sedation, transient weight loss
Oral (PO)>2000No mortality, no significant findings
Generic Cytotoxic Agent Sprague-Dawley RatIntravenous (IV)25Severe myelosuppression, weight loss
Oral (PO)150Gastrointestinal toxicity, mortality
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

1. Animal Acclimatization:

  • House female Sprague-Dawley rats (8-12 weeks old) in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least 5 days prior to dosing, with free access to food and water.

2. Dosing Preparation:

  • Prepare a formulation of Compound X in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

3. Sequential Dosing:

  • Fast the first animal overnight prior to dosing.

  • Administer a single oral dose of Compound X using a gavage needle. The initial dose is selected based on any prior information (e.g., 175 mg/kg).

  • Observe the animal for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes.

  • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • This sequential process continues, with 48-hour intervals between dosing each animal, until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

4. Observation Period:

  • Observe all surviving animals for a total of 14 days. Record clinical signs daily and body weights on days 0, 7, and 14.

5. Necropsy and Data Analysis:

  • At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Use the pattern of survivals and deaths to calculate the LD50 and its confidence interval using the appropriate statistical software (e.g., AOT425StatPgm).

Toxicity_Screening_Workflow start Novel Compound invitro_tox In Vitro Cytotoxicity (e.g., MTT Assay) start->invitro_tox decision1 IC50 < Threshold? invitro_tox->decision1 stop1 Stop: High Cytotoxicity decision1->stop1 No invivo_acute In Vivo Acute Toxicity (e.g., LD50 Study) decision1->invivo_acute Yes decision2 Acceptable Therapeutic Index? invivo_acute->decision2 stop2 Stop: Unacceptable Toxicity decision2->stop2 No repeat_dose Repeat-Dose Toxicity Studies decision2->repeat_dose Yes end Candidate for Further Development repeat_dose->end

A generalized decision workflow for preclinical toxicity screening.

Signaling Pathways in Cytotoxicity

Understanding the mechanism by which a compound induces cell death is critical. Many cytotoxic agents function by activating the intrinsic or extrinsic pathways of apoptosis, a form of programmed cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Compound X (DNA Damage) bax_bak Bax / Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified diagram of apoptotic signaling pathways.

independent verification of Chitinovorin B activity

Author: BenchChem Technical Support Team. Date: December 2025

An independent verification of Chitinovorin B activity cannot be provided at this time. A comprehensive search for "this compound" and its activity, independent verification, and mechanism of action did not yield any relevant results.

The search results primarily contained information on other compounds such as buforin IIb, tyrphostin-47, and nitrofurantoin, which are unrelated to the requested topic. Additionally, a general search for chitinase activity did not provide any specific information about "this compound."

This lack of information suggests that "this compound" may be a novel compound that has not yet been documented in publicly available scientific literature, or the name may be misspelled. Without any foundational data on this compound, it is not possible to perform an independent verification, create comparison guides with other alternatives, or provide detailed experimental protocols and visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals interested in this topic are advised to verify the correct name and spelling of the compound and consult internal or proprietary databases that may contain information not available in the public domain. Once initial research and data on this compound become available, a thorough comparison and independent verification can be conducted.

Meta-Analysis of Chitinovorin B Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "Chitinovorin B" have not yielded any publicly available scientific literature, clinical trial data, or registered compounds under this name. This suggests that "this compound" may be a novel, internal, or otherwise unpublicized compound. It is also possible that the name is a misspelling of a different therapeutic agent.

Therefore, a direct meta-analysis and comparison guide for this compound cannot be provided at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead focus on the established methodologies and frameworks for conducting a meta-analysis of a novel compound. The following sections will outline the typical data presentation, experimental protocols, and pathway analysis that would be included in such a guide, using hypothetical data and related signaling pathways for illustrative purposes.

Data Presentation: Comparative Efficacy and Safety

In a typical meta-analysis, quantitative data from multiple studies are synthesized to provide a more robust estimate of a drug's efficacy and safety compared to a placebo or alternative treatments. This data is best presented in clearly structured tables.

Table 1: Hypothetical Efficacy of this compound in Preclinical Models

Study IDModel SystemNThis compound DoseEndpointOutcome vs. Controlp-value
Study AMurine Xenograft1010 mg/kgTumor Volume Reduction45% decrease<0.05
Study BIn vitro Cell Line-1 µMIC500.8 µM-
Study CPatient-Derived Organoid55 µMApoptosis Rate3-fold increase<0.01

Table 2: Hypothetical Safety Profile of this compound in Phase I Trials

Adverse EventGrade 1-2 (%)Grade 3-4 (%)Placebo (%)
Nausea25210
Fatigue30515
Neutropenia1081

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of the included studies. A comprehensive guide would provide the following for each key experiment.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of relevant cell lines (e.g., specific cancer types).

  • Seeding Density: Typically 5,000-10,000 cells per well in a 96-well plate.

  • Drug Concentrations: A serial dilution of this compound (e.g., 0.01 µM to 100 µM).

  • Incubation Time: 48-72 hours.

  • Assay: MTT or CellTiter-Glo® Luminescent Cell Viability Assay to determine cell viability.

  • Data Analysis: Calculation of IC50 values using non-linear regression.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Implantation: Subcutaneous injection of 1x10^6 to 5x10^6 cells.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³).

  • Dosing Regimen: Intraperitoneal or oral administration of this compound at specified doses and schedules.

  • Tumor Measurement: Caliper measurements every 2-3 days.

  • Endpoint: Tumor volume, tumor weight at necropsy, and survival analysis.

Signaling Pathway Analysis

Understanding the mechanism of action of a novel compound involves elucidating the signaling pathways it modulates. Diagrams generated using Graphviz can effectively visualize these complex interactions.

Hypothesized this compound Mechanism of Action

Based on compounds with similar (hypothesized) therapeutic targets, this compound might interfere with key oncogenic signaling pathways such as the NF-κB or TGF-β pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates This compound This compound This compound->IKK inhibits Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Ligand Ligand Ligand->Receptor

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Target Validation

A logical workflow is essential for confirming the molecular target of a new drug.

Hypothesized Target Hypothesized Target Binding Assay Binding Assay Hypothesized Target->Binding Assay Cellular Thermal Shift Assay Cellular Thermal Shift Assay Hypothesized Target->Cellular Thermal Shift Assay Kinase Activity Assay Kinase Activity Assay Hypothesized Target->Kinase Activity Assay Target Engagement Confirmed Target Engagement Confirmed Binding Assay->Target Engagement Confirmed Cellular Thermal Shift Assay->Target Engagement Confirmed Kinase Activity Assay->Target Engagement Confirmed Downstream Pathway Analysis Downstream Pathway Analysis Target Engagement Confirmed->Downstream Pathway Analysis

Caption: Experimental workflow for confirming the molecular target of a novel compound.

Safety Operating Guide

Navigating the Safe Disposal of Chitinovorin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection.[1] For novel or less-common compounds like Chitinovorin B, where detailed hazard information is not available, a cautious and systematic approach to waste management is essential.

Summary of this compound Characteristics

The following table summarizes the available information for this compound. The absence of critical safety data necessitates handling this compound with a high degree of caution.

PropertyDataSource/Comment
CAS Number 95722-76-2A2B Chem
Molecular Formula C₂₉H₄₆N₁₀O₁₂SA2B Chem
Molecular Weight 758.8 g/mol A2B Chem
Physical State Solid (Assumed)Not specified, but typical for similar compounds.
Toxicity Data Not Available Must be handled as a potentially toxic substance.[1]
Environmental Hazards Data Not Available Assume harmful to aquatic life and avoid release into the environment.
Reactivity Data Not Available Avoid mixing with other chemical waste streams to prevent unknown reactions.[3]
Flammability Data Not Available Store away from ignition sources.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting, assuming the compound is a hazardous chemical waste.

Immediate Safety and Handling Precautions

Given the unknown hazards of this compound, it must be treated as a hazardous substance.[1] All handling should be performed with the assumption that the compound may be toxic, reactive, and environmentally harmful.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant nitrile gloves.

    • Eye Protection: Use safety goggles or a face shield to protect against splashes.

    • Lab Coat: A standard laboratory coat should be worn to protect from contamination.

  • Ventilation: Handle this compound powder and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation is crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Do Not Mix: Do not mix this compound waste with any other chemical waste streams.[1][3]

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

    • The original chemical container is often the best choice for storing its own waste.[4]

    • Ensure the container has a tightly fitting cap.[5]

  • Solid Waste:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[1]

    • For contaminated sharps, use a designated puncture-resistant sharps container.

Container Labeling

Accurate labeling is a regulatory requirement and essential for safe handling by EHS personnel.[6]

  • Labeling Requirements:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ".[1]

    • The label must include:

      • The full chemical name: "This compound "

      • The approximate concentration and quantity of the waste.

      • The date when waste was first added to the container (accumulation start date).[1]

      • The name and contact information of the responsible researcher or principal investigator.

    • When reusing an empty chemical bottle for waste, ensure the original label is completely defaced or removed.[5]

Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7]

  • Storage Conditions:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area.

    • Ensure secondary containment (e.g., a larger, chemically resistant tub or bin) is used to contain any potential leaks or spills.[4]

    • Store containers away from ignition sources, heat, and incompatible chemicals.[8]

    • Keep waste containers closed at all times except when adding waste.[4]

Final Disposal

The ultimate disposal of uncharacterized chemical waste must be handled by a licensed hazardous waste disposal company through your institution's EHS office.

  • Disposal Procedure:

    • Once the waste container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's EHS department to schedule a waste pickup.[7]

    • Provide the EHS department with all available information about the waste stream.

    • DO NOT dispose of this compound down the drain or in the regular trash.[2] Evaporation is not an acceptable method of chemical waste disposal.[9]

Visualized Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste, applicable to substances like this compound.

Chemical_Disposal_Workflow start Waste Generated (this compound) identify_hazards Identify Hazards (Consult SDS) start->identify_hazards sds_unavailable SDS Unavailable? Treat as Hazardous identify_hazards->sds_unavailable select_container Select Compatible Waste Container identify_hazards->select_container SDS Available sds_unavailable->select_container Yes label_container Label Container 'HAZARDOUS WASTE' select_container->label_container segregate_waste Segregate Waste (Solid vs. Liquid) label_container->segregate_waste store_waste Store in Designated Satellite Accumulation Area segregate_waste->store_waste request_pickup Request Pickup from EHS Department store_waste->request_pickup Container Full or Max Storage Time disposal Final Disposal by Licensed Vendor request_pickup->disposal

Caption: General workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Handling of Chitinovorin B: A Guide to Laboratory Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for Chitinovorin B is presented below. It is critical to note the absence of toxicological and hazard data, which necessitates a cautious approach.

PropertyValue
CAS Number 95722-76-2
Molecular Formula C₂₉H₄₆N₁₀O₁₂S
Molecular Weight 758.8 g/mol
Toxicological Data Not available
Hazard Statements Not available
Precautionary Statements Not available

Operational Plan: A Step-by-Step Guide for Safe Handling

Given the unknown hazard profile of this compound, a stringent set of operational procedures is required to minimize exposure risk.

1. Engineering Controls:

  • Work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection: A lab coat, worn fully buttoned, along with chemical-resistant gloves (nitrile or neoprene) are required. Consider double-gloving, especially for prolonged handling.

  • Respiratory Protection: In the absence of specific data, a NIOSH-approved respirator may be necessary, depending on the scale of the work and the potential for aerosol generation. A risk assessment should determine the appropriate level of respiratory protection.

3. Handling Procedures:

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to contain any dust.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste (e.g., unused solutions, solvent rinses) should be collected in a separate, labeled hazardous waste container compatible with the solvents used.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the CAS number (95722-76-2) and an approximate concentration if in solution.

3. Storage and Disposal:

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh this compound in Fume Hood prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store Waste for EHS Pickup cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: General workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.